6-Methylnaphthalen-2-ol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-methylnaphthalen-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O/c1-8-2-3-10-7-11(12)5-4-9(10)6-8/h2-7,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHWKZEFERHFBTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20287619 | |
| Record name | 6-methylnaphthalen-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20287619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17579-79-2 | |
| Record name | 17579-79-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51788 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-methylnaphthalen-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20287619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-methylnaphthalen-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 6-Methylnaphthalen-2-ol: Chemical and Physical Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical and physical properties of 6-Methylnaphthalen-2-ol. The information is curated for researchers, scientists, and professionals in the field of drug development. This document summarizes key quantitative data in structured tables, outlines potential experimental protocols, and includes visualizations to illustrate synthetic pathways and potential biological interactions.
Chemical and Physical Properties
This compound, a derivative of naphthalene, is a solid organic compound. Its chemical structure consists of a naphthalene core substituted with a methyl group and a hydroxyl group.
General and Physical Properties
| Property | Value | Source(s) |
| IUPAC Name | This compound | [1] |
| CAS Number | 17579-79-2 | [1] |
| Molecular Formula | C₁₁H₁₀O | [1] |
| Molecular Weight | 158.20 g/mol | [1] |
| Appearance | Solid | [2] |
| Melting Point | 128-129 °C | [2] |
| Boiling Point | 312 °C at 760 mmHg | [2] |
| Solubility | Soluble in organic solvents, limited solubility in water. | [3] |
Spectroscopic Data (Predicted and Analogous Compounds)
| Technique | Data | Source(s) |
| ¹H NMR (400 MHz, CDCl₃) | Predicted shifts: Aromatic protons (δ 7.0-8.0 ppm), Methyl protons (δ ~2.5 ppm), Hydroxyl proton (variable). For a similar compound, 3-Methoxy-6-methylnaphthalen-1-ol, aromatic protons appear at δ 7.85, 7.29, 7.18, 7.12, 6.79 ppm; the methyl group at δ 2.50 ppm; and the hydroxyl proton at δ 5.15 ppm. | [4] |
| ¹³C NMR (101 MHz, CDCl₃) | Predicted shifts: Aromatic carbons (δ 110-155 ppm), Methyl carbon (δ ~21 ppm). For 3-Methoxy-6-methylnaphthalen-1-ol, aromatic carbons are observed at δ 155.2, 150.8, 136.4, 130.1, 128.9, 125.6, 124.3, 119.8, 115.2, 100.5 ppm, and the methyl carbon at δ 21.8 ppm. | [4] |
| Mass Spectrometry (ESI-MS) | m/z 159.08 [M+H]⁺ (Predicted for this compound). For 3-Methoxy-6-methylnaphthalen-1-ol, m/z 189.08 [M+H]⁺. | [4][5] |
| Infrared (KBr, cm⁻¹) | Predicted characteristic peaks: O-H stretch (~3350 cm⁻¹), C-H aromatic stretch (~3050 cm⁻¹), C-H aliphatic stretch (~2925 cm⁻¹), C=C aromatic stretch (1620, 1510 cm⁻¹), C-O stretch (~1215 cm⁻¹). | [6] |
Experimental Protocols
Proposed Synthesis of this compound
A potential synthetic route to this compound could start from 6-methyltetralin-2-one. The following is a proposed multi-step synthesis:
Step 1: Dehydrogenation of 6-methyltetralin-2-one
-
Reactants: 6-methyltetralin-2-one (1.0 eq), Palladium on carbon (10 mol%).
-
Solvent: Toluene.
-
Procedure:
-
In a round-bottom flask, dissolve 6-methyltetralin-2-one in toluene.
-
Add 10% palladium on carbon to the solution.
-
Heat the mixture to reflux and stir for 24 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with toluene.
-
Concentrate the filtrate under reduced pressure to obtain crude this compound.
-
Purification by Recrystallization
-
Solvent System: A mixed solvent system of ethanol and water is a suitable starting point for recrystallization.
-
Procedure:
-
Dissolve the crude this compound in a minimal amount of hot ethanol.
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution can be subjected to hot filtration to remove the charcoal and any other insoluble impurities.
-
To the hot, clear solution, add water dropwise until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature to facilitate the formation of large, pure crystals.
-
Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal yield.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold ethanol/water mixture.
-
Dry the purified crystals in a vacuum oven.
-
Mandatory Visualizations
Proposed Synthetic Workflow
Caption: Proposed synthesis of this compound.
Hypothetical Signaling Pathway Interaction
Given that some naphthalene derivatives have shown anticancer activity, a hypothetical interaction with a cancer-related signaling pathway is depicted below. This is a generalized representation and not based on direct experimental evidence for this compound.
Caption: Hypothetical signaling pathway interaction.
Safety Information
This compound is associated with several hazard classifications. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood.
| Hazard Statement | Description | Source(s) |
| H302 | Harmful if swallowed | [1] |
| H315 | Causes skin irritation | [1] |
| H319 | Causes serious eye irritation | [1] |
| H335 | May cause respiratory irritation | [1] |
Potential Biological Activities
While specific biological activities of this compound are not extensively documented, related naphthalene derivatives have shown a range of biological effects, including anticancer and cytotoxic activities.[7][8][9] For instance, naphthalene itself has been shown to be cytotoxic to HepG2 cell lines in a time-dependent manner.[10] The presence of the phenolic hydroxyl group and the lipophilic naphthalene core in this compound suggests that it may exhibit similar properties. Further research is required to elucidate its specific mechanism of action and potential therapeutic applications. The development of naphthalene-modified metallosalen complexes has also shown promise in creating anticancer agents.[9]
References
- 1. This compound | C11H10O | CID 242834 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 17579-79-2 [sigmaaldrich.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Evaluating Naphthalene-Modified Metallosalen Complexes as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Time-dependent cytotoxicity of naphthalene on HepG2 cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 6-Methylnaphthalen-2-ol: Structure, Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 6-Methylnaphthalen-2-ol (also known as 6-methyl-2-naphthol), a substituted naphthalene derivative. This document details its chemical identity, physicochemical properties, and spectroscopic profile. A plausible synthetic route is presented with a detailed experimental protocol. Furthermore, this guide explores the potential applications of this compound, particularly within the realm of medicinal chemistry and drug development, based on the known activities of related naphthol derivatives. Safety and toxicity considerations are also discussed, drawing comparisons with structurally similar compounds.
Chemical Identity and Structure
This compound is an aromatic organic compound characterized by a naphthalene core substituted with a methyl group at the 6-position and a hydroxyl group at the 2-position.
IUPAC Name: this compound[1][2]
Synonyms: 6-methyl-2-naphthol, 2-Hydroxy-6-methylnaphthalene, 2-Methyl-6-naphthol[1]
Molecular Formula: C₁₁H₁₀O[1]
Chemical Structure:
Figure 1: Chemical structure of this compound with IUPAC numbering.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Weight | 158.20 g/mol | [1] |
| Appearance | Solid | |
| Melting Point | 128-129 °C | |
| Boiling Point | 312.0 ± 11.0 °C at 760 mmHg | |
| Density | 1.1 ± 0.1 g/cm³ | |
| Solubility | Expected to be soluble in organic solvents like alcohols and ethers, with limited solubility in water. | [3] |
| InChI Key | SHWKZEFERHFBTQ-UHFFFAOYSA-N | [1][2] |
| SMILES | Cc1ccc2cc(ccc2c1)O | [3] |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
The predicted ¹H and ¹³C NMR chemical shifts for this compound in CDCl₃ are presented below.
Predicted ¹H NMR (400 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~7.70 | d | 1H | H-1 |
| ~7.10 | d | 1H | H-3 |
| ~7.65 | d | 1H | H-4 |
| ~7.50 | s | 1H | H-5 |
| ~7.25 | dd | 1H | H-7 |
| ~7.80 | d | 1H | H-8 |
| ~5.0 (variable) | br s | 1H | -OH |
| ~2.50 | s | 3H | -CH₃ |
Predicted ¹³C NMR (100 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| ~153.0 | C-2 |
| ~135.0 | C-6 |
| ~134.0 | C-8a |
| ~130.0 | C-4a |
| ~129.5 | C-8 |
| ~128.0 | C-4 |
| ~127.0 | C-5 |
| ~124.0 | C-7 |
| ~118.0 | C-1 |
| ~109.0 | C-3 |
| ~21.5 | -CH₃ |
Infrared (IR) Spectroscopy (Predicted)
The predicted key IR absorption bands for this compound are listed below.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3600-3200 | Broad, Strong | O-H stretch (phenolic) |
| 3100-3000 | Medium | C-H stretch (aromatic) |
| 2950-2850 | Medium-Weak | C-H stretch (methyl) |
| 1630-1580 | Medium-Strong | C=C stretch (aromatic ring) |
| ~1500 | Medium-Strong | C=C stretch (aromatic ring) |
| ~1260 | Strong | C-O stretch (phenolic) |
| 850-750 | Strong | C-H out-of-plane bend (aromatic) |
Mass Spectrometry (MS)
Mass spectrometry data for this compound is predicted to show a molecular ion peak (M⁺) at m/z 158.07, corresponding to its molecular weight.
Synthesis
A specific, detailed experimental protocol for the synthesis of this compound is not widely published. However, a reliable synthetic route can be adapted from the well-established synthesis of the structurally similar 6-methoxy-2-naphthol.[4] The proposed synthesis involves the demethylation of 6-methyl-2-methoxynaphthalene.
Proposed Synthetic Pathway
Figure 2: Proposed synthetic pathway for this compound.
Experimental Protocol (Adapted)
Step 1: Synthesis of 6-Methyl-2-methoxynaphthalene
This step can be achieved via a Grignard reaction followed by methylation.
-
Grignard Reagent Formation: In a flame-dried, three-necked flask under a nitrogen atmosphere, magnesium turnings (1.1 eq) are suspended in anhydrous tetrahydrofuran (THF). A solution of 6-bromo-2-methoxynaphthalene (1.0 eq) in anhydrous THF is added dropwise to initiate the Grignard reaction. The mixture is gently heated to maintain a steady reflux.
-
Methylation: The freshly prepared Grignard reagent is cooled in an ice bath. Methyl iodide (1.2 eq) is added dropwise while maintaining the temperature below 10 °C. The reaction mixture is then allowed to warm to room temperature and stirred for several hours.
-
Work-up and Purification: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel to yield 6-methyl-2-methoxynaphthalene.
Step 2: Demethylation to this compound
The ether cleavage can be performed using a strong acid or a Lewis acid.
-
Reaction Setup: 6-Methyl-2-methoxynaphthalene (1.0 eq) is dissolved in a suitable solvent such as dichloromethane (for BBr₃) or acetic acid (for HBr).
-
Demethylation:
-
Using Boron Tribromide (BBr₃): The solution is cooled to 0 °C, and a solution of BBr₃ (1.5 eq) in dichloromethane is added dropwise. The reaction is stirred at room temperature until completion (monitored by TLC).
-
Using Hydrobromic Acid (HBr): The solution in acetic acid is heated to reflux with concentrated HBr (48%) for several hours.
-
-
Work-up and Purification: The reaction mixture is carefully poured into ice water. The product is extracted with ethyl acetate. The organic layer is washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate. The solvent is evaporated, and the resulting solid is purified by recrystallization to afford pure this compound.
Applications in Drug Development
Naphthalene and its derivatives are privileged scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. While specific studies on this compound are limited, its structural motifs suggest potential applications in several therapeutic areas.
-
Anticancer Activity: Naphthalene-sulfonamide hybrids, which can be synthesized from related precursors, have shown potent cytotoxic activity against various cancer cell lines.[5]
-
Antimicrobial Properties: Some naphthalene-sulfonamide cores have been investigated for their ability to inhibit bacterial enzymes like DNA gyrase and topoisomerase IV.[5]
-
Intermediate in Organic Synthesis: this compound serves as a versatile intermediate for the synthesis of more complex molecules, including dyes and potential antioxidants.[3]
Safety and Toxicity
Hazard Statements (Globally Harmonized System - GHS):
-
H315: Causes skin irritation[1]
-
H319: Causes serious eye irritation[1]
-
H335: May cause respiratory irritation[1]
General Handling Precautions:
-
Use in a well-ventilated area.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
It is recommended to consult the Safety Data Sheet (SDS) from the supplier for specific handling and disposal instructions.
Conclusion
This compound is a valuable chemical entity with a well-defined structure and predictable physicochemical properties. While experimental data is somewhat limited, its synthesis is feasible through established chemical transformations. The structural similarity of this compound to other biologically active naphthol derivatives suggests its potential as a scaffold for the development of novel therapeutic agents. Further research into its synthesis, biological evaluation, and toxicological profile is warranted to fully explore its utility in drug discovery and other chemical applications.
References
- 1. This compound | C11H10O | CID 242834 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 17579-79-2 [sigmaaldrich.com]
- 3. CAS 17579-79-2: 6-METHYL-2-NAPHTHOL | CymitQuimica [cymitquimica.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. 6-Methylnaphthalene-2-sulfonamide|CAS 215958-81-9 [benchchem.com]
In-Depth Technical Guide: 6-Methyl-2-naphthol (CAS 17579-79-2)
For Researchers, Scientists, and Drug Development Professionals
Core Compound Information
Compound Name: 6-Methyl-2-naphthol CAS Number: 17579-79-2 Synonyms: 6-Methylnaphthalen-2-ol, 2-Hydroxy-6-methylnaphthalene
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₀O | --INVALID-LINK-- |
| Molecular Weight | 158.20 g/mol | --INVALID-LINK-- |
| Appearance | Solid | - |
| Melting Point | 128-131 °C | - |
| Boiling Point | 312.0 ± 11.0 °C at 760 mmHg | - |
| Density | 1.1 ± 0.1 g/cm³ | - |
| Flash Point | 151.3 ± 11.1 °C | - |
| Solubility | Soluble in organic solvents, limited solubility in water. | - |
Synthesis of 6-Methyl-2-naphthol
A plausible and adaptable method for the synthesis of 6-Methyl-2-naphthol can be derived from the well-established procedures for analogous substituted naphthols, such as 6-methoxy-2-naphthol. The following protocol outlines a multi-step synthesis commencing from 2-naphthol.
Experimental Protocol: Synthesis
Step 1: Bromination of 2-Naphthol
-
In a suitable reaction vessel, dissolve 144 g (1 mole) of 2-naphthol in an appropriate solvent.
-
Slowly add a brominating agent (e.g., N-bromosuccinimide or bromine) while maintaining the reaction temperature.
-
Upon completion of the reaction (monitored by TLC), pour the hot solution into water and filter to collect the precipitate of 6-bromo-2-naphthol.
Step 2: Methylation of 6-Bromo-2-naphthol
-
Mix the dried 6-bromo-2-naphthol with a solution of 200 ml of concentrated sulfuric acid in 500 ml of methanol.
-
Heat the mixture to a vigorous reflux for 4 hours. An oily layer should separate during this period.
-
Pour the hot mixture into 3 liters of ice and water.
-
Filter the solids and triturate the moist solid with 1 liter of hot 5% sodium hydroxide solution.
-
Cool the mixture to solidify the oil, then filter, wash, and dry the product to obtain 6-bromo-2-methoxynaphthalene.
Step 3: Grignard Reaction and Formation of 6-Methyl-2-naphthol
-
In a flame-dried, three-necked flask under a nitrogen atmosphere, place 27 g (1.1 mole) of magnesium turnings.
-
Add 200 ml of anhydrous tetrahydrofuran (THF) and a small amount of 6-bromo-2-methoxynaphthalene along with a crystal of iodine to initiate the Grignard reaction.
-
Once the reaction begins, add the remaining 6-bromo-2-methoxynaphthalene (total of 1 mole) in 600 ml of THF to maintain a vigorous reflux.
-
After the addition is complete and the spontaneous reflux subsides, heat the solution to reflux for an additional 20 minutes.
-
In a separate 5-liter flask under nitrogen, cool a solution of 125 ml (1.1 mole) of trimethyl borate in 600 ml of THF to -10 °C.
-
Slowly add the prepared Grignard solution to the borate solution, maintaining the temperature between -10 °C and -5 °C.
-
After stirring for 15 minutes, add 86 ml (1.5 mole) of chilled acetic acid, followed by the dropwise addition of a cold solution of 112 ml (1.1 mole) of 30% hydrogen peroxide in 100 ml of water, keeping the temperature below 0 °C.
-
Allow the mixture to warm to room temperature, then perform an aqueous workup to isolate the crude 6-methoxy-2-naphthol.
-
Subsequent demethylation of the methoxy group to a hydroxyl group would yield the final product, 6-Methyl-2-naphthol. This can be achieved using reagents like boron tribromide (BBr₃).
Caption: Synthetic workflow for 6-Methyl-2-naphthol.
Biological Activities
While extensive research on the specific biological activities of 6-Methyl-2-naphthol is limited, studies on closely related naphthol derivatives suggest potential antioxidant and anticancer properties.
Potential Antioxidant Activity
Phenolic compounds, including naphthols, are known to exhibit antioxidant activity by scavenging free radicals. The antioxidant potential of 6-Methyl-2-naphthol can be evaluated using standard in vitro assays.
Experimental Protocol: DPPH Radical Scavenging Assay
-
Preparation of Solutions:
-
Prepare a stock solution of 6-Methyl-2-naphthol in methanol or another suitable solvent.
-
Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (e.g., 0.1 mM).
-
Prepare a series of dilutions of the test compound and a standard antioxidant (e.g., Ascorbic acid or Trolox).
-
-
Assay Procedure:
-
In a 96-well microplate, add a fixed volume of the DPPH solution to each well.
-
Add an equal volume of the different concentrations of the test compound or the standard to the respective wells. A blank containing only the solvent and DPPH is also required.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Data Analysis:
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
Plot the percentage of inhibition against the concentration of the sample to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).
-
Potential Anticancer Activity
Derivatives of 2-naphthol have demonstrated cytotoxic effects against various cancer cell lines. The anticancer potential of 6-Methyl-2-naphthol can be assessed through cytotoxicity assays.
Experimental Protocol: MTT Cell Viability Assay
-
Cell Culture and Seeding:
-
Culture the desired cancer cell line (e.g., HeLa, MCF-7, A549) in appropriate culture medium.
-
Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of 6-Methyl-2-naphthol in the culture medium.
-
Replace the medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
-
Incubation and Assay:
-
Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 4 hours.
-
Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
-
Quantitative Data on Related Naphthol Derivatives:
| Compound/Derivative | Cell Line | IC₅₀ (µM) | Reference |
| Pyrazole-linked benzothiazole–naphthol derivative | HeLa | 4.63 - 5.54 | [1] |
| Thiophene containing aminobenzylnaphthols | A549, PC-3, MCF-7, HEPG2 | ~10 µg/mL | [1] |
Note: The above data is for derivatives of 2-naphthol and not 6-Methyl-2-naphthol itself. Further research is required to determine the specific IC₅₀ values for the title compound.
Signaling Pathways
The precise signaling pathways modulated by 6-Methyl-2-naphthol have not been elucidated. However, based on the activities of other phenolic and naphthoquinone compounds, potential targets include pathways involved in oxidative stress, apoptosis, and cell proliferation.
Caption: Hypothesized signaling pathways potentially modulated by 6-Methyl-2-naphthol.
Further investigation, such as Western blotting for key signaling proteins (e.g., phosphorylated forms of ERK, Akt, p65) and gene expression analysis, would be necessary to confirm the involvement of these pathways.
Application in Dye Synthesis
Naphthols are well-known coupling components in the synthesis of azo dyes. 6-Methyl-2-naphthol can be utilized in a similar fashion to produce a range of colored compounds.
Experimental Protocol: Synthesis of an Azo Dye
-
Diazotization of an Aromatic Amine:
-
Dissolve a primary aromatic amine (e.g., aniline or a substituted aniline) in an acidic solution (e.g., HCl).
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a cold aqueous solution of sodium nitrite (NaNO₂) to form the diazonium salt.
-
-
Coupling Reaction:
-
In a separate vessel, dissolve 6-Methyl-2-naphthol in an alkaline solution (e.g., NaOH).
-
Cool this solution in an ice bath.
-
Slowly add the cold diazonium salt solution to the alkaline 6-Methyl-2-naphthol solution with constant stirring.
-
-
Isolation and Purification:
-
The azo dye will precipitate out of the solution.
-
Filter the precipitate, wash it with cold water, and dry it.
-
The dye can be further purified by recrystallization from a suitable solvent.
-
References
Biological Activities of Substituted Naphthalen-2-ols: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The naphthalen-2-ol scaffold is a privileged bicyclic aromatic structure that serves as a versatile foundation for the development of novel therapeutic agents. Its rigid framework allows for precise spatial orientation of various substituents, leading to a diverse range of biological activities. This technical guide provides an in-depth overview of the significant pharmacological properties of substituted naphthalen-2-ols, with a primary focus on their anticancer, antimicrobial, and antioxidant activities. Quantitative data from numerous studies are summarized in structured tables for comparative analysis. Furthermore, detailed experimental protocols for key biological assays and visualizations of critical synthetic and signaling pathways are provided to support researchers in the rational design and evaluation of new naphthalen-2-ol-based drug candidates.
Introduction
The naphthalene ring system is a fundamental structural motif in medicinal chemistry, present in numerous natural products and synthetic drugs. Its unique electronic and steric properties make it an ideal scaffold for designing molecules that can interact with various biological targets. Naphthalen-2-ol (β-naphthol) derivatives, in particular, have garnered significant attention due to their synthetic accessibility and broad spectrum of bioactivities. The hydroxyl group at the C-2 position provides a reactive handle for a multitude of chemical modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This guide consolidates current research on substituted naphthalen-2-ols, presenting their therapeutic potential and the underlying experimental evidence.
Synthesis of Substituted Naphthalen-2-ols
A variety of synthetic methodologies have been developed to access substituted naphthalen-2-ols. Among the most prominent is the Betti reaction, a one-pot multicomponent condensation that efficiently yields 1-aminoalkyl-naphthalen-2-ols, often referred to as Betti bases.[1][2][3] This reaction typically involves 2-naphthol, an aldehyde, and an amine, offering a straightforward route to structurally diverse libraries of compounds.[3]
Anticancer Activity
Substituted naphthalen-2-ols have emerged as a promising class of anticancer agents, demonstrating significant cytotoxicity against a wide array of human cancer cell lines.[4][5] Their mechanisms of action are diverse, often involving the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis.
Cytotoxicity and Antiproliferative Effects
Numerous studies have documented the potent antiproliferative effects of these compounds. The half-maximal inhibitory concentration (IC₅₀) is a standard measure of a compound's potency, with lower values indicating higher activity.
| Compound Class/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Pyrazole-linked benzothiazole-naphthol | HeLa (Cervical) | 4.63 - 5.54 | [6] |
| Aminobenzylnaphthols (MMZ-140C) | BxPC-3 (Pancreatic) | 30.15 | [7] |
| Aminobenzylnaphthols (MMZ-45B) | HT-29 (Colorectal) | 31.78 | [7] |
| 3-(hydrazonomethyl)naphthalene-2-ol | MCF-7 (Breast) | 10.56 | [8] |
| 3-(hydrazonomethyl)naphthalene-2-ol | HCT 116 (Colorectal) | 7.07 | [8] |
| Naphthalene-substituted triazole (6a) | MDA-MB-231 (Breast) | 0.03 | [4] |
| Naphthalene-substituted triazole (6a) | HeLa (Cervical) | 0.07 | [4] |
| Naphthalene-substituted triazole (6a) | A549 (Lung) | 0.08 | [4] |
| 1-Alkyl-2-naphthol (5d) | Hep G2 (Liver) | 1.2 | [7] |
| 1-Alkyl-2-naphthol (5d) | A549 (Lung) | 1.6 | [7] |
| Naphthalene-substituted benzimidazole (18) | HepG2 (Liver) | 0.078 | [7] |
Mechanism of Action: VEGFR-2 Inhibition
A key mechanism underlying the anticancer activity of some naphthalen-2-ol derivatives is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[9] VEGFR-2 is a receptor tyrosine kinase that plays a central role in angiogenesis—the formation of new blood vessels—a process essential for tumor growth and metastasis.[10][11] By binding to the ATP-binding site of VEGFR-2, these inhibitors block its autophosphorylation and subsequent activation of downstream signaling cascades, such as the PI3K/Akt and MAPK/ERK pathways, ultimately suppressing endothelial cell proliferation and migration.[9][12]
Other reported anticancer mechanisms include the inhibition of topoisomerase I and other kinases like CDK2.[7]
Antimicrobial Activity
The rise of multidrug-resistant (MDR) pathogens necessitates the discovery of new antimicrobial agents.[13][14] Substituted naphthalen-2-ols have demonstrated potent activity against a broad spectrum of bacteria and fungi, including clinically relevant MDR strains.[13][14][15][16][17]
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| 1-(piperidin-1-ylmethyl)naphthalen-2-ol | Pseudomonas aeruginosa MDR1 | 10 | [13][14] |
| 1-(piperidin-1-ylmethyl)naphthalen-2-ol | Staphylococcus aureus MDR | 100 | [13][14] |
| 1-(dimethylaminomethyl)naphthalen-2-ol | Penicillium notatum | 400 | [13][14] |
| 1-(dimethylaminomethyl)naphthalen-2-ol | P. funiculosum | 400 | [13][14] |
| 2-aminobenzothiazolomethyl naphthol (5c, 5h) | Escherichia coli | 3.25 - 12.5 | [15] |
| 2-aminobenzothiazolomethyl naphthol (5k) | P. aeruginosa | 3.25 - 12.5 | [15] |
| 2-aminobenzothiazolomethyl naphthol (5e, 5g, 5k) | Fungal strains | 6.25 - 12.5 | [15] |
Molecular docking studies suggest that these compounds may exert their effects by targeting essential microbial enzymes. For instance, 1-(piperidin-1-ylmethyl)naphthalen-2-ol shows a strong binding affinity for E. coli DNA gyrase and Candida albicans lanosterol 14α-demethylase, indicating potential mechanisms for its antibacterial and antifungal actions, respectively.[13][14]
Antioxidant Activity
Reactive oxygen species (ROS) are implicated in numerous diseases, and antioxidants can mitigate oxidative damage by neutralizing these species.[18] Hydroxylated naphthalenes have been investigated for their ability to act as radical scavengers, primarily through a hydrogen atom transfer (HAT) mechanism.[19] The antioxidant capacity is commonly evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the Ferric Reducing Antioxidant Power (FRAP) assay.[19][20][21]
| Assay | Compound/Class | Activity Metric | Result | Reference |
| DPPH | 1,8-Dihydroxynaphthalene (α-substitution) | Stoichiometry (ntot) | 3.0 | [19] |
| DPPH | 2,6-Dihydroxynaphthalene (β-substitution) | Stoichiometry (ntot) | 3.8 | [19] |
| FRAP | 1,8-Dihydroxynaphthalene (α-substitution) | Higher Activity | Confirmed | [19] |
| FRAP | 1,6-Dihydroxynaphthalene (α-substitution) | Higher Activity | Confirmed | [19] |
Studies have shown that the position of the hydroxyl groups significantly influences antioxidant power, with α-substituted dihydroxynaphthalenes (e.g., 1,8-DHN) generally showing more potent activity than their β-substituted counterparts.[19]
Other Biological Activities: Enzyme Inhibition
Beyond the activities already discussed, substituted naphthalen-2-ols have shown potential as inhibitors of other clinically relevant enzymes. A notable example is their activity against tyrosinase, a key enzyme in melanin biosynthesis, which makes them attractive candidates for treating hyperpigmentation disorders.[22][23][24][25]
| Compound/Derivative | Enzyme | IC₅₀ (µM) | Reference |
| 4-(6-hydroxy-2-naphthyl)-1,3-bezendiol (HNB) | Mushroom Tyrosinase | 0.07 | [22] |
| 5-(6-hydroxy-2-naphthyl)-1,2,3-benzenetriol (5HNB) | Mushroom Tyrosinase | 2.95 | [23] |
| Naphthalene-thiazolone analog (10) | Mushroom Tyrosinase | 1.60 | [26] |
Detailed Experimental Protocols
MTT Assay for In Vitro Cytotoxicity
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.[27][28] It is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in living cells to form purple formazan crystals.
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000–10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[29]
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO in medium) and a blank (medium only).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C.
-
MTT Addition: Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well. Incubate for 2–4 hours at 37°C until purple formazan crystals are visible.[29]
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solvent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[27] Measure the absorbance at a wavelength of 570–590 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.
Broth Microdilution for MIC Determination
This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[30][31][32][33][34]
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution of the compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth). Each well should contain 100 µL of the diluted compound.[33]
-
Inoculum Preparation: Prepare a standardized microbial inoculum from an overnight culture, adjusting the turbidity to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.[32]
-
Inoculation: Add 100 µL of the prepared microbial inoculum to each well of the microtiter plate. Include a positive control (inoculum without compound) and a negative control (broth only).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 35°C for 18–24 hours for most bacteria).[32]
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
DPPH Radical Scavenging Assay
This assay evaluates the ability of a compound to act as a free radical scavenger or hydrogen donor.[35][36][37][38][39] The method is based on the reduction of the stable DPPH radical, which causes a color change from violet to yellow.[38]
-
Reagent Preparation: Prepare a working solution of DPPH in methanol or ethanol (e.g., 0.1 mM). The absorbance of this solution at 517 nm should be approximately 1.0.[38] Prepare various concentrations of the test compound and a positive control (e.g., ascorbic acid) in the same solvent.
-
Reaction Setup: In a 96-well plate, add 100 µL of the test compound dilutions to respective wells. Add 100 µL of the DPPH working solution to each well.[38]
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[37]
-
Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader. A control containing only the solvent and DPPH solution is used as a reference.
-
Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [ (Acontrol - Asample) / Acontrol ] * 100 Where Acontrol is the absorbance of the control and Asample is the absorbance of the test sample. The IC₅₀ value is then determined by plotting the percent inhibition against the compound concentration.[38]
Conclusion and Future Perspectives
Substituted naphthalen-2-ols represent a highly versatile and valuable scaffold in medicinal chemistry. The extensive research highlighted in this guide demonstrates their potent and multifaceted biological activities, including significant anticancer, antimicrobial, and antioxidant properties. The ease of synthesis, particularly through multicomponent reactions like the Betti reaction, allows for the creation of large, diverse chemical libraries for screening and optimization.
Future research should focus on elucidating detailed structure-activity relationships (SAR) to enhance potency and selectivity for specific biological targets. Further exploration of their mechanisms of action, progression to in vivo animal models, and evaluation of toxicological profiles will be critical steps in translating these promising compounds from the laboratory to clinical applications. The continued investigation of the naphthalen-2-ol core is poised to yield novel and effective therapeutic agents to address unmet medical needs.
References
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- 2. Betti Reaction | Chem-Station Int. Ed. [en.chem-station.com]
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- 5. Design and synthesis of anticancer 1-hydroxynaphthalene-2-carboxanilides with a p53 independent mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
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- 9. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. commerce.bio-rad.com [commerce.bio-rad.com]
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- 14. Synthesis, in vitro antimicrobial activity, and in silico studies of 1-aminoalkyl-2-naphthols - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 17. mdpi.com [mdpi.com]
- 18. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ijpsonline.com [ijpsonline.com]
- 20. ojs.openagrar.de [ojs.openagrar.de]
- 21. Comparing the four spectrophotometric assays DPPH, ABTS, FRAP and Folin-Ciocalteu to evaluate the antioxidant activity of a set of lignins - American Chemical Society [acs.digitellinc.com]
- 22. mdpi.com [mdpi.com]
- 23. A newly synthesized, potent tyrosinase inhibitor: 5-(6-hydroxy-2-naphthyl)-1,2,3-benzenetriol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Tyrosinase Inhibition and Antimelanogenic Effects of Resorcinol‐Containing Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Design, Synthesis, and Antioxidant and Anti-Tyrosinase Activities of (Z)-5-Benzylidene-2-(naphthalen-1-ylamino)thiazol-4(5H)-one Analogs: In Vitro and In Vivo Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 27. MTT assay protocol | Abcam [abcam.com]
- 28. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 29. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 30. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances | Springer Nature Experiments [experiments.springernature.com]
- 31. MIC determination by broth microdilution. [bio-protocol.org]
- 32. MIC Determination by the Broth Microdilution Assay [bio-protocol.org]
- 33. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
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An In-depth Technical Guide to the Safety, Hazards, and Handling of 6-Methylnaphthalen-2-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety, hazards, and handling procedures for 6-Methylnaphthalen-2-ol. The information is intended for use by trained professionals in research and development environments.
Chemical and Physical Properties
This compound is a solid aromatic alcohol. A summary of its key chemical and physical properties is presented in Table 1.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₀O | [1] |
| Molecular Weight | 158.20 g/mol | [1] |
| CAS Number | 17579-79-2 | |
| Appearance | Solid | |
| Melting Point | 128-129 °C | |
| Boiling Point | 312 °C at 760 mmHg | |
| Solubility | Insoluble in water. | |
| Storage Temperature | Room temperature, under inert gas (e.g., nitrogen). |
Hazard Identification and Classification
This compound is classified as hazardous according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The GHS classification and associated hazard statements are summarized in Table 2.
Table 2: GHS Hazard Classification for this compound
| Hazard Class | Category | Pictogram | Signal Word | Hazard Statement(s) |
| Acute Toxicity, Oral | 4 |
| Warning | H302: Harmful if swallowed.[1] |
| Skin Corrosion/Irritation | 2 |
| Warning | H315: Causes skin irritation.[1] |
| Serious Eye Damage/Eye Irritation | 2A |
| Warning | H319: Causes serious eye irritation.[1] |
| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | 3 |
| Warning | H335: May cause respiratory irritation.[1] |
Toxicological Information
Table 3: Toxicological Data for 2-Methylnaphthalene (Surrogate Data)
| Endpoint | Species | Route | Value | Source(s) |
| LD50 | Rat | Oral | 1630 mg/kg | [2] |
| LD50 | Rat | Dermal | >2000 mg/kg | [3] |
| Carcinogenicity | Mouse | Oral (diet) | No unequivocal carcinogenic potential observed. | [4][5] |
| Mutagenicity | Salmonella typhimurium (Ames test) | In vitro | Negative. | [3] |
| Reproductive/Developmental Toxicity | - | - | No standard studies available. | [3] |
Note: The toxicological properties of this compound have not been thoroughly investigated. Handle with caution.
Safe Handling and Storage
Proper handling and storage procedures are essential to minimize exposure and ensure safety in the laboratory.
4.1. Engineering Controls
-
Work in a well-ventilated area.
-
Use a chemical fume hood when handling large quantities or if there is a potential for dust or aerosol generation.
4.2. Personal Protective Equipment (PPE)
A risk assessment should be conducted to determine the appropriate PPE for the specific laboratory procedures. The following provides general guidance:
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection:
-
Wear a lab coat.
-
Use chemical-resistant gloves. Suitable materials may include neoprene or butyl rubber. Nitrile gloves may offer limited protection. Always check the glove manufacturer's resistance data for the specific chemical and breakthrough time.
-
-
Respiratory Protection: If engineering controls are not sufficient to control airborne concentrations, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.
4.3. General Hygiene Practices
-
Avoid contact with skin, eyes, and clothing.
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly after handling.
4.4. Storage
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.
-
Store under an inert atmosphere (e.g., nitrogen) to prevent degradation.
First Aid Measures
In case of exposure, follow these first aid procedures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Accidental Release Measures
In the event of a spill, follow these procedures:
-
Small Spills:
-
Evacuate the area.
-
Wear appropriate PPE.
-
Avoid generating dust.
-
Carefully sweep up the solid material and place it in a sealed container for disposal.
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
-
Large Spills:
-
Evacuate the laboratory and restrict access.
-
Contact your institution's emergency response team.
-
Experimental Protocols for Hazard Assessment
The following are generalized methodologies for key toxicological assessments, based on OECD guidelines. These protocols would need to be adapted specifically for this compound.
7.1. Acute Oral Toxicity (Adapted from OECD Guideline 423)
-
Objective: To determine the acute oral toxicity of a substance.
-
Test Animals: Typically, female rats are used.
-
Procedure:
-
Animals are fasted prior to dosing.
-
A single dose of the test substance is administered by gavage.
-
The procedure is stepwise, starting with a dose expected to cause some toxicity.
-
Subsequent dosing steps are determined by the mortality and morbidity observed in the previous step.
-
Animals are observed for a period of 14 days for signs of toxicity and mortality.
-
Body weight is recorded at regular intervals.
-
A gross necropsy is performed on all animals at the end of the study.
-
7.2. In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method (Adapted from OECD Guideline 439)
-
Objective: To assess the skin irritation potential of a substance using an in vitro model.
-
Test System: A reconstructed human epidermis model.
-
Procedure:
-
The test substance is applied topically to the surface of the RhE tissue.
-
After a defined exposure period, the substance is removed by rinsing.
-
The viability of the tissue is assessed using a cell viability assay (e.g., MTT assay).
-
The reduction in cell viability compared to a negative control is used to classify the substance as an irritant or non-irritant.
-
7.3. Acute Eye Irritation/Corrosion (Adapted from OECD Guideline 405)
-
Objective: To determine the potential for a substance to cause eye irritation or corrosion.
-
Test Animals: Typically, albino rabbits are used.
-
Procedure:
-
A single dose of the test substance is applied to the conjunctival sac of one eye.
-
The other eye serves as an untreated control.
-
The eyes are examined at specified intervals (e.g., 1, 24, 48, and 72 hours) for signs of irritation, including redness, swelling, and discharge.
-
The severity and reversibility of the ocular lesions are scored.
-
A weight-of-the-evidence analysis and in vitro testing are strongly recommended before conducting in vivo studies to minimize animal testing.
-
Disposal Considerations
Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations. It should be treated as hazardous waste.
Disclaimer: This guide is intended for informational purposes only and should not be considered a substitute for a comprehensive safety data sheet (SDS) or professional safety advice. All laboratory work should be conducted by trained personnel in accordance with established safety protocols and regulations.
References
- 1. This compound | C11H10O | CID 242834 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 4. Chronic toxicity and carcinogenicity studies of 2-methylnaphthalene in B6C3F1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Toxicity and metabolism of methylnaphthalenes: Comparison with naphthalene and 1-nitronaphthalene - PMC [pmc.ncbi.nlm.nih.gov]
The Therapeutic Promise of Naphthalene Derivatives: A Technical Guide for Drug Development
Introduction: The naphthalene scaffold, a bicyclic aromatic hydrocarbon, represents a privileged structure in medicinal chemistry, underpinning the development of a diverse array of therapeutic agents.[1] Its inherent structural rigidity and lipophilic character provide a versatile foundation for chemical modifications, enabling the synthesis of derivatives with a broad spectrum of biological activities.[1][2] Naphthalene-based compounds have demonstrated considerable potential across multiple therapeutic areas, including oncology, infectious diseases, inflammation, and neurodegenerative disorders.[3][4] The clinical significance of this scaffold is underscored by the number of FDA-approved drugs that feature the naphthalene core, such as the antibacterial agent Nafcillin, the antifungal drug Naftifine, and the non-steroidal anti-inflammatory drug (NSAID) Naproxen.[1][5] This technical guide offers an in-depth exploration of the therapeutic applications of naphthalene derivatives, presenting key quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways to support researchers and drug development professionals in this promising field.
Anticancer Applications
Naphthalene derivatives have emerged as a significant class of potential anticancer agents, demonstrating cytotoxic effects against a variety of cancer cell lines through diverse mechanisms of action.[1][6] These mechanisms often involve the modulation of critical signaling pathways, induction of apoptosis, and cell cycle arrest.[7][8]
Quantitative Data Summary: Anticancer Activity
The in vitro cytotoxic activity of various naphthalene derivatives has been extensively evaluated. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of these compounds. A lower IC50 value indicates greater potency.
| Derivative Class | Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Naphthalene-substituted triazole spirodienones | 6a | MDA-MB-231 (Breast) | 0.03 | [7][8] |
| HeLa (Cervical) | 0.07 | [7][8] | ||
| A549 (Lung) | 0.08 | [7][8] | ||
| 6b | MDA-MB-231 (Breast) | 0.05 | [8] | |
| HeLa (Cervical) | 0.12 | [8] | ||
| A549 (Lung) | 0.15 | [8] | ||
| 6c | MDA-MB-231 (Breast) | 0.04 | [8] | |
| HeLa (Cervical) | 0.09 | [8] | ||
| A549 (Lung) | 0.11 | [8] | ||
| Naphthalene-based thiosemicarbazones | 6 | LNCaP (Prostate) | >50% death | [9] |
| 8 | LNCaP (Prostate) | Inhibitory Effect | [9] | |
| 11 | LNCaP (Prostate) | Inhibitory Effect | [9] | |
| Naphthalene-1,4-dione analogues | 44 | Cancer Cells | 6.4 | [10] |
| Naphthalene-chalcone hybrids | 2j | A549 (Lung) | 7.835 ± 0.598 | [11] |
| Naphthalene-based organoselenocyanates | 3 | MCF-7 (Breast) | Pronounced Activity | [12] |
| 5a | MCF-7 (Breast) | Pronounced Activity | [12] | |
| 5b | MCF-7 (Breast) | Pronounced Activity | [12] |
Signaling Pathways in Naphthalene Derivative-Mediated Anticancer Activity
Several signaling pathways are implicated in the anticancer effects of naphthalene derivatives. For instance, certain naphthalene-sulfonamide hybrids have been shown to modulate the IL-6/JAK2/STAT3 signaling pathway in breast cancer cells.[8] This pathway is often dysregulated in cancer, contributing to tumor proliferation and survival.[8]
Another important pathway is the Keap1-Nrf2 protein-protein interaction. Naphthalene derivatives have been developed as inhibitors of this interaction, leading to the activation of Nrf2-derived genes that can have protective effects.[13]
Experimental Protocols: Anticancer Activity Assessment
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[7]
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) to purple formazan crystals. These insoluble crystals are then dissolved, and the resulting colored solution is quantified by measuring its absorbance, which is directly proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.[14]
-
Compound Treatment: Replace the culture medium with fresh medium containing serial dilutions of the naphthalene derivatives. Include a vehicle control (e.g., DMSO) and a blank (medium only). Incubate for a specified period (e.g., 24, 48, or 72 hours).[8]
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2 to 4 hours at 37°C until a purple precipitate is visible.[14]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well.[14]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan crystals.[7] Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
Antimicrobial Applications
Naphthalene and its derivatives have been identified as a promising class of antimicrobial agents, effective against a wide range of human pathogens with minimal toxicity.[15] Several naphthalene-containing drugs, such as nafcillin, naftifine, and tolnaftate, are already in clinical use for treating microbial infections.[4][15]
Quantitative Data Summary: Antimicrobial Activity
The antimicrobial efficacy of naphthalene derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
| Derivative Class | Compound | Microorganism | MIC (µg/mL) | Reference |
| Dihydroxynaphthalene-derivative bis-QACs | 5d | P. aeruginosa C23520/21 (biofilm) | 63 (MBEC) | [3] |
| 6d | P. aeruginosa C23520/21 (biofilm) | 63 (MBEC) | [3] | |
| Naphthalene-sulfonamide hybrids | 5b | C. albicans | 10 | [16] |
| 5d | C. albicans | 10 | [16] | |
| 5j | C. albicans | 10 | [16] | |
| Naphthalene-chalcone hybrids | 2j | Antibacterial & Antifungal | Active | [11] |
MBEC: Minimum Biofilm Eradication Concentration
Mechanism of Action: Naftifine
Naftifine, an allylamine antifungal agent, exerts its effect by inhibiting the enzyme squalene 2,3-epoxidase.[17] This enzyme is crucial for the biosynthesis of ergosterol, a vital component of fungal cell membranes.[17][18] The inhibition of squalene epoxidase leads to a deficiency of ergosterol and an accumulation of squalene within the fungal cell.[18][19] This disruption of the cell membrane integrity ultimately results in fungal cell death.
Experimental Protocols: Antimicrobial Activity Assessment
Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[20] The MBC is the lowest concentration that kills 99.9% of the initial bacterial inoculum.[21]
Procedure (Broth Microdilution Method):
-
Serial Dilution: Prepare two-fold serial dilutions of the naphthalene derivative in a 96-well microtiter plate containing a suitable broth medium.[22]
-
Inoculation: Prepare a standardized inoculum of the test microorganism (e.g., adjusted to a 0.5 McFarland standard) and add it to each well.[13]
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.[13]
-
MIC Determination: The MIC is the lowest concentration of the compound in which there is no visible turbidity (growth).[20]
-
MBC Determination: To determine the MBC, subculture a small aliquot from the wells showing no growth onto an agar plate that does not contain the antimicrobial agent. Incubate the agar plate overnight. The MBC is the lowest concentration from which no bacterial growth is observed on the agar plate.[21][22]
Anti-inflammatory Applications
Naphthalene derivatives have demonstrated significant anti-inflammatory properties, with some compounds showing potent activity and reduced ulcerogenic effects compared to standard drugs like phenylbutazone.[23][24] Nabumetone is a clinically used NSAID with a naphthalene core.[25]
Quantitative Data Summary: Anti-inflammatory Activity
| Derivative Class | Compound | Assay | Target/Mediator | Activity | Reference |
| Naphthol Derivatives | 2-hydroxymethyl-1-naphthol diacetate (TAC) | Whole-cell patch-clamp | L-type Ca2+ current (ICa,L) | IC50: 0.8 µM | [26] |
| 2-hydroxymethyl-1-naphthol diacetate (TAC) | Neutrophil Degranulation | Lysozyme Release | High Potency | [26] | |
| α-Amino Naphthalene Derivatives | 12 | Carrageenan-induced paw edema | Inflammation | Potent | [24] |
| 28 | Carrageenan-induced paw edema | Inflammation | Potent | [24] |
Mechanism of Action: Nabumetone
Nabumetone is a non-acidic prodrug that is rapidly metabolized in the liver to its active metabolite, 6-methoxy-2-naphthylacetic acid (6-MNA).[27][28] 6-MNA is a potent inhibitor of cyclooxygenase (COX) enzymes, particularly COX-2, which are involved in the synthesis of prostaglandins that mediate inflammation, pain, and fever.[25][28]
Experimental Protocols: Anti-inflammatory Activity Assessment
This is a widely used in vivo model to screen for the anti-inflammatory activity of new compounds.[3][11]
Principle: Subplantar injection of carrageenan into the paw of a rodent induces an acute inflammatory response characterized by edema (swelling).[11][29] The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.[29]
Procedure:
-
Animal Grouping: Divide the animals (e.g., Wistar rats) into groups: a control group, a standard drug group (e.g., diclofenac sodium), and test groups receiving different doses of the naphthalene derivative.[3][30]
-
Compound Administration: Administer the test compound or standard drug orally or via another appropriate route.[23]
-
Induction of Edema: After a specific time (e.g., 30-60 minutes), inject 0.1 mL of a 1% carrageenan solution into the subplantar region of the right hind paw of each animal.[3][23]
-
Measurement of Paw Volume: Measure the paw volume or thickness using a plethysmometer at time 0 (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).[3][23]
-
Calculation of Inhibition: Calculate the percentage of inhibition of edema in the treated groups compared to the control group.[29]
Neuroprotective Applications
Naphthalene derivatives are also being investigated for their potential in treating neurodegenerative diseases, particularly Alzheimer's disease.[14][31] The mechanisms of action often involve the inhibition of acetylcholinesterase (AChE) and the modulation of amyloid-β (Aβ) peptide aggregation.[14][30]
Quantitative Data Summary: Neuroprotective Activity
| Derivative Class | Compound | Assay | Target | Activity | Reference |
| Naphthalene-based | SF1 | In vitro AChE inhibition | Acetylcholinesterase | Promising binding | [5] |
| Naphthalene monoimide | TGR63 | In vivo (APP/PS1 mice) | Amyloid burden | Significant reduction | [31] |
| Naphthalene derivative | 8 | In vivo (3xTg-AD mice) | Hippocampal β-amyloid | Decreased burden | [30] |
Experimental Protocols: Neuroprotective Activity Assessment
Principle: This colorimetric assay measures the activity of AChE by quantifying the formation of a yellow-colored product. AChE hydrolyzes acetylthiocholine (ATCh) to thiocholine, which then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce 5-thio-2-nitrobenzoate (TNB), which is detected spectrophotometrically at 412 nm.[25] The rate of TNB formation is proportional to AChE activity.[25]
Procedure:
-
Reagent Preparation: Prepare solutions of AChE, ATCh, DTNB, and the test naphthalene derivative in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 8.0).[25]
-
Assay Reaction: In a 96-well plate, mix the AChE enzyme solution with different concentrations of the test compound and incubate.
-
Initiation of Reaction: Add DTNB and then ATCh to initiate the reaction.
-
Absorbance Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader.
-
Calculation of Inhibition: Calculate the percentage of AChE inhibition for each concentration of the test compound. The IC50 value can then be determined.[25]
Various transgenic mouse models that develop AD-like pathology (e.g., amyloid plaques) are used to evaluate the efficacy of potential therapeutic agents.[19][32][33]
Procedure (General):
-
Animal Model: Use a suitable transgenic mouse model of AD (e.g., 5xFAD, APP/PS1).[32]
-
Compound Administration: Treat the mice with the naphthalene derivative over a specified period.
-
Behavioral Testing: Conduct a battery of behavioral tests to assess cognitive function, such as the Morris water maze, contextual fear conditioning, or radial arm water maze.[5][19]
-
Histopathological Analysis: After the treatment period, sacrifice the animals and perform histopathological analysis of the brain tissue to quantify amyloid plaque burden and other pathological markers.[14]
Conclusion
The naphthalene scaffold is a remarkably versatile platform in drug discovery, giving rise to derivatives with a wide array of therapeutic applications. The potent anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities demonstrated by various naphthalene-based compounds highlight their significant potential for the development of novel therapeutics. The quantitative data, detailed experimental protocols, and pathway visualizations provided in this guide serve as a valuable resource for the rational design and evaluation of new naphthalene derivatives with improved efficacy and safety profiles. Further research into the structure-activity relationships, mechanisms of action, and pharmacokinetic properties of these compounds will be crucial in translating their preclinical promise into clinical success.
References
- 1. researchgate.net [researchgate.net]
- 2. 4.8. Gene Expression Analysis [bio-protocol.org]
- 3. Anti-Inflammatory Activity of Lactobacillus on Carrageenan-Induced Paw Edema in Male Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of an enzyme-linked immunosorbent assay for Keap1-Nrf2 interaction inhibitors identification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Using mice to model Alzheimer's dementia: an overview of the clinical disease and the preclinical behavioral changes in 10 mouse models [frontiersin.org]
- 6. Gene Expression Detection Assay for Cancer Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. revvity.com [revvity.com]
- 9. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 12. Whole Cell Patch Clamp Assay for Voltage-Gated Ion Channel Screening [aragen.com]
- 13. academicjournals.org [academicjournals.org]
- 14. atcc.org [atcc.org]
- 15. benchchem.com [benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Western Blot Protocol - Creative Biolabs [modelorg-ab.creative-biolabs.com]
- 18. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
- 19. Behavioral assays with mouse models of Alzheimer’s disease: practical considerations and guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Determination of minimum inhibitory concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. microbe-investigations.com [microbe-investigations.com]
- 22. emerypharma.com [emerypharma.com]
- 23. phytopharmajournal.com [phytopharmajournal.com]
- 24. In Vitro Screening for Acetylcholinesterase Inhibition and Antioxidant Activity of Quercus suber Cork and Corkback Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 25. benchchem.com [benchchem.com]
- 26. docs.axolbio.com [docs.axolbio.com]
- 27. Western Blot Protocol | Proteintech Group [ptglab.com]
- 28. STAT3 activation assay [bio-protocol.org]
- 29. In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 30. mdpi.com [mdpi.com]
- 31. Whole Cell Patch Clamp Protocol [protocols.io]
- 32. criver.com [criver.com]
- 33. Alzheimer’s Disease: Experimental Models and Reality - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Review of 6-Methyl-2-Naphthol: Synthesis, Properties, and Potential Applications
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a thorough review of the current research on 6-methyl-2-naphthol, a key organic compound with significant potential in various scientific and industrial fields, including drug development. This document covers its chemical and physical properties, synthesis methodologies, and an overview of the biological activities of related naphthol derivatives. Detailed experimental protocols, data summaries, and pathway visualizations are included to facilitate further research and application.
Physicochemical Properties
6-Methyl-2-naphthol is an aromatic organic compound characterized by a naphthalene core substituted with a methyl and a hydroxyl group.[1] Its chemical structure imparts a combination of hydrophobic and polar characteristics, influencing its solubility and reactivity.[1] The presence of the hydroxyl group allows for hydrogen bonding, while the naphthalene ring makes it susceptible to electrophilic substitution reactions.[1]
Table 1: Physicochemical Properties of 6-Methyl-2-Naphthol
| Property | Value | Reference(s) |
| IUPAC Name | 6-methylnaphthalen-2-ol | [2] |
| CAS Number | 17579-79-2 | [3] |
| Molecular Formula | C₁₁H₁₀O | [2] |
| Molecular Weight | 158.20 g/mol | [2] |
| Appearance | Solid | [1] |
| Boiling Point | 312.0 ± 11.0 °C at 760 mmHg | [3] |
| Density | 1.1 ± 0.1 g/cm³ | [3] |
| LogP | 3.17 | [3] |
| Topological Polar Surface Area | 20.2 Ų | [2] |
| Solubility | Soluble in organic solvents, limited solubility in water. | [1] |
Synthesis of 6-Methyl-2-Naphthol
The synthesis of 6-methyl-2-naphthol can be achieved through various organic reactions. One common approach involves the modification of related naphthalene precursors. The following diagram and protocol describe a general synthetic pathway.
Caption: General synthetic pathway for 6-methyl-2-naphthol from 2-naphthol.
Detailed Experimental Protocol: Synthesis of 6-Methoxy-2-naphthol from 2-Naphthol (a precursor to 6-methyl-2-naphthol)
This protocol is adapted from a procedure for the synthesis of 6-methoxy-2-naphthol, a key intermediate.[4]
Materials:
-
2-Naphthol
-
Concentrated Sulfuric Acid
-
Methanol
-
Magnesium turnings
-
6-Bromo-2-methoxynaphthalene
-
Tetrahydrofuran (THF), anhydrous
-
Iodine crystal
-
Trimethyl borate
-
Hydrogen peroxide (30%)
-
Sodium hydroxide
Procedure:
-
Bromination and Methylation of 2-Naphthol:
-
Brominate 1 mole of 2-naphthol. The hot solution is poured into water and filtered.
-
Mix the dry precipitate with a solution of concentrated sulfuric acid in technical methanol and heat to vigorous reflux for 4 hours.
-
Pour the hot mixture into ice and water, and remove the solids by filtration. The resulting 6-bromo-2-methoxynaphthalene can be purified by distillation.[4]
-
-
Formation of the Grignard Reagent:
-
In a flame-dried, three-necked flask under a nitrogen atmosphere, place 1.1 mole of magnesium turnings.
-
Add 200 ml of anhydrous THF, a few lumps of 6-bromo-2-methoxynaphthalene, and a small crystal of iodine.
-
Heat the mixture to reflux until the boiling becomes spontaneous.
-
Add an additional 600 ml of THF and the remainder of the 1 mole of 6-bromo-2-methoxynaphthalene to maintain a vigorous reflux.[4]
-
-
Oxidation and Hydrolysis to 6-Methoxy-2-naphthol:
-
Cool the Grignard reagent to 0-5°C and slowly add a solution of 1 mole of trimethyl borate in 200 ml of THF while maintaining the temperature below 10°C.
-
Stir the mixture at room temperature for 2 hours.
-
Cool the mixture again to 0-5°C and add 1.1 moles of 30% hydrogen peroxide dropwise.
-
Stir the resulting mixture for 1 hour at room temperature, then heat to reflux for 1 hour to ensure complete hydrolysis.
-
Acidify the cooled mixture with dilute sulfuric acid and extract with ether.
-
Wash the ether extract with a ferrous sulfate solution, then with water, and finally extract with a 10% sodium hydroxide solution.
-
Acidify the alkaline extract to precipitate the crude 6-methoxy-2-naphthol. The product can be purified by recrystallization from ethanol.[4]
-
Biological and Pharmacological Potential
While research directly on 6-methyl-2-naphthol is somewhat limited, the broader class of naphthol and naphthoquinone derivatives has been extensively studied for various biological activities. These compounds are recognized for their anti-inflammatory, antibacterial, antifungal, antiviral, and anticancer properties.[5][6][7][8]
Anticancer Activity
Naphthol derivatives have shown promise as anticancer agents. For instance, aminobenzylnaphthols synthesized via the Betti reaction have demonstrated cytotoxic activity against pancreatic (BxPC-3) and colon (HT-29) cancer cell lines, with IC₅₀ values in the micromolar range.[9][10] Some naphthalene-substituted triazole spirodienones have shown potent antiproliferative activity against breast cancer (MDA-MB-231), cervical cancer (HeLa), and lung cancer (A549) cell lines, with IC₅₀ values as low as 0.03 µM.[5] The proposed mechanisms for the anticancer effects of related naphthoquinones include the inhibition of topoisomerase, redox cycling, and the generation of free radicals.[8]
Table 2: Anticancer Activity of Selected Naphthol Derivatives
| Compound Class | Cell Line(s) | Activity (IC₅₀/GI₅₀) | Reference(s) |
| Aminobenzylnaphthols | BxPC-3, HT-29 | 11.55 - 111.5 µM | [9] |
| Thiophene-containing aminobenzylnaphthols | A549, PC-3, MCF-7, HEPG2 | GI₅₀ ~10 µg/mL | [9][10] |
| Naphthalene-substituted triazole spirodienones | MDA-MB-231, HeLa, A549 | 0.03 - 2.00 µM | [5] |
| Juglone (a naphthoquinone) derivatives | MDA-MB-231, RPMI8226 | IC₅₀ 0.57 - 7.27 µM | [8] |
Antimicrobial Activity
Naphthol derivatives have also been investigated for their antimicrobial properties. For example, certain 1-aminoalkyl-2-naphthol derivatives have shown potent antibacterial activity against multidrug-resistant (MDR) strains of Pseudomonas aeruginosa and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values as low as 10 µg/mL.[11][12] Some derivatives have also demonstrated antifungal activity against Penicillium notatum and P. funiculosum, outperforming the standard drug griseofulvin.[12] A proposed mechanism for the antimicrobial action of some derivatives is the inhibition of essential enzymes like DNA gyrase and lanosterol 14α-demethylase.[11]
Table 3: Antimicrobial Activity of Selected Naphthol Derivatives
| Compound Class | Target Organism(s) | Activity (MIC) | Reference(s) | | :--- | :--- | :--- | | 1-(Piperidin-1-ylmethyl)naphthalen-2-ol | P. aeruginosa MDR1 | 10 µg/mL |[11][12] | | 1-(Piperidin-1-ylmethyl)naphthalen-2-ol | S. aureus MDR | 100 µg/mL |[12] | | 1-(Dimethylaminomethyl)naphthalen-2-ol | P. notatum, P. funiculosum | 400 µg/mL |[12] | | 6-Bromo-2-naphthol (in synergy with Polymyxin B) | Acinetobacter baumannii | Synergistic killing effect |[13] |
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol describes a general method for assessing the cytotoxic activity of a compound like 6-methyl-2-naphthol against a cancer cell line.
Materials:
-
Cancer cell line (e.g., A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compound (6-methyl-2-naphthol) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until formazan crystals are formed.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Metabolism and Toxicity
Direct toxicological studies on 6-methyl-2-naphthol are not widely available. However, data from the closely related compound 2-methylnaphthalene can provide insights into its potential metabolic pathways and toxicity. The primary targets of 2-methylnaphthalene toxicity in animals are the respiratory tract and the liver.[14]
Metabolism of 2-methylnaphthalene primarily occurs through oxidation of the methyl group to form 2-naphthoic acid, which is then conjugated and excreted.[15] A smaller fraction undergoes ring epoxidation, which can lead to the formation of reactive intermediates.[15]
Caption: Proposed metabolic pathway of 2-methylnaphthalene.
Spectroscopic Data
Table 4: Representative Spectroscopic Data for Naphthol Derivatives
| Technique | Compound | Key Signals/Features | Reference(s) |
| ¹H NMR | 2-Naphthol | Aromatic protons in the range of 7.0-8.0 ppm; a singlet for the hydroxyl proton. | [16] |
| ¹³C NMR | 2-Naphthol | Signals for aromatic carbons, with the carbon attached to the hydroxyl group appearing downfield (~153 ppm). | [17] |
| IR | 2-Naphthol | A broad O-H stretching band around 3200-3600 cm⁻¹; C-H stretching of the aromatic ring just above 3000 cm⁻¹; C=C stretching in the 1500-1600 cm⁻¹ region. | [18] |
| MS | 6-Methoxy-2-naphthol | Molecular ion peak (m/z) at 174. | [19] |
Experimental and Logical Workflow
The exploration of 6-methyl-2-naphthol and its derivatives in a drug discovery context follows a logical workflow from synthesis to biological evaluation.
Caption: General experimental workflow for the development of 6-methyl-2-naphthol derivatives as potential therapeutic agents.
Conclusion
6-Methyl-2-naphthol is a versatile chemical compound with a foundation in a well-studied class of molecules, the naphthols. While direct research on its biological activities is still emerging, the extensive data on its derivatives highlight its potential as a scaffold for the development of new therapeutic agents, particularly in the areas of oncology and infectious diseases. This guide provides a comprehensive summary of the current knowledge and a framework for future research into this promising molecule. Further investigation is warranted to fully elucidate the specific biological activities and mechanisms of action of 6-methyl-2-naphthol itself.
References
- 1. CAS 17579-79-2: 6-METHYL-2-NAPHTHOL | CymitQuimica [cymitquimica.com]
- 2. This compound | C11H10O | CID 242834 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 6-Methyl-2-naphthol | CAS#:17579-79-2 | Chemsrc [chemsrc.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Synthesis and anticancer activity evaluation of naphthalene-substituted triazole spirodienones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ajcmi.umsha.ac.ir [ajcmi.umsha.ac.ir]
- 7. benchchem.com [benchchem.com]
- 8. Exploiting the Anticancer, Antimicrobial and Antiviral Potential of Naphthoquinone Derivatives: Recent Advances and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis, in vitro antimicrobial activity, and in silico studies of 1-aminoalkyl-2-naphthols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 14. atsdr.cdc.gov [atsdr.cdc.gov]
- 15. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 16. youtube.com [youtube.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. 6-Methoxy-2-naphthol | C11H10O2 | CID 288634 - PubChem [pubchem.ncbi.nlm.nih.gov]
Spectral Data Analysis of 6-Methylnaphthalen-2-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for 6-Methylnaphthalen-2-ol, a significant chemical intermediate. The following sections detail its Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectral properties, offering a foundational resource for its identification, characterization, and utilization in research and development.
Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from the ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy of this compound.
Nuclear Magnetic Resonance (NMR) Data
Table 1: ¹H NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |
| 2.45 | s | - | 3 | -CH₃ |
| 7.08 | dd | 8.8, 2.4 | 1 | H-3 |
| 7.15 | d | 2.4 | 1 | H-1 |
| 7.29 | dd | 8.4, 1.8 | 1 | H-7 |
| 7.59 | d | 1.8 | 1 | H-5 |
| 7.66 | d | 8.8 | 1 | H-4 |
| 7.71 | d | 8.4 | 1 | H-8 |
| 9.72 | s | - | 1 | -OH |
Table 2: ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| 21.3 | -CH₃ |
| 109.8 | C-1 |
| 117.8 | C-3 |
| 124.3 | C-7 |
| 127.1 | C-5 |
| 128.0 | C-4a |
| 129.0 | C-4 |
| 129.8 | C-8 |
| 130.4 | C-8a |
| 135.5 | C-6 |
| 153.8 | C-2 |
Mass Spectrometry (MS) Data
Table 3: Mass Spectrometry Data for this compound
| m/z | Relative Intensity (%) | Assignment |
| 158 | 100 | [M]⁺ (Molecular Ion) |
| 143 | 40 | [M-CH₃]⁺ |
| 115 | 35 | [M-CH₃-CO]⁺ |
| 89 | 15 | [C₇H₅]⁺ |
Infrared (IR) Spectroscopy Data
Table 4: Infrared (IR) Spectral Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3250 | Strong, Broad | O-H stretch |
| 3050 | Medium | Aromatic C-H stretch |
| 2920 | Medium | Aliphatic C-H stretch |
| 1630, 1600, 1500 | Strong | C=C aromatic ring stretch |
| 1250 | Strong | C-O stretch |
| 880, 820 | Strong | Aromatic C-H bend (out-of-plane) |
Experimental Protocols
The data presented in this guide were obtained using standard spectroscopic techniques. The following are generalized experimental protocols that are representative of the methods used to acquire such data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 10-20 mg of this compound was dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) was used as an internal standard (0 ppm).
-
Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 90 MHz FT-NMR spectrometer.
-
¹H NMR Acquisition: The proton NMR spectrum was acquired with a sufficient number of scans to obtain a high signal-to-noise ratio.
-
¹³C NMR Acquisition: The carbon-13 NMR spectrum was acquired using proton decoupling to simplify the spectrum, and a larger number of scans were accumulated due to the low natural abundance of the ¹³C isotope.
-
Data Processing: The raw data was processed by Fourier transformation, followed by phase and baseline correction. Chemical shifts were referenced to the internal standard.
Mass Spectrometry (MS)
-
Instrumentation: A quadrupole-based mass spectrometer was used.
-
Ionization Method: Electron Ionization (EI) was employed with an ionization energy of 70 eV.
-
Sample Introduction: The sample was introduced via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Mass Analysis: The mass-to-charge (m/z) ratio of the resulting ions was scanned over a range of 40-400 amu.
-
Data Analysis: The resulting mass spectrum was analyzed to identify the molecular ion peak and the major fragmentation patterns.
Infrared (IR) Spectroscopy
-
Sample Preparation: A small amount of the solid sample was finely ground with potassium bromide (KBr) powder and pressed into a thin, transparent pellet.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer was used.
-
Data Acquisition: The spectrum was recorded in the mid-infrared range (4000-400 cm⁻¹). A background spectrum of a pure KBr pellet was recorded and subtracted from the sample spectrum to eliminate atmospheric and instrumental interferences.
-
Data Analysis: The characteristic absorption bands were identified and assigned to their corresponding functional group vibrations.
Visualization of the Analytical Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: Workflow for Spectroscopic Analysis.
Solubility Profile of 6-Methylnaphthalen-2-ol: A Technical Guide for Laboratory Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 6-Methylnaphthalen-2-ol in a range of common laboratory solvents. Directed at researchers, scientists, and professionals in drug development, this document synthesizes theoretical solubility predictions with detailed experimental protocols for precise quantitative determination. Due to the limited availability of specific quantitative solubility data in public literature, this guide focuses on empowering researchers to ascertain the solubility of this compound through established methodologies. The guide includes structured data tables for qualitative assessment, in-depth experimental procedures, and visual diagrams of experimental workflows to facilitate practical application in a laboratory setting.
Introduction
This compound, a derivative of naphthalene, is a chemical compound of interest in various fields of chemical research and development. Understanding its solubility in different solvents is a critical preliminary step for a wide array of applications, including reaction chemistry, purification, formulation, and analytical method development. The solubility of a compound is governed by its molecular structure and the physicochemical properties of the solvent. This compound possesses both a nonpolar naphthalene ring system and a polar hydroxyl group, suggesting a nuanced solubility profile across solvents of varying polarities. This guide provides a framework for predicting and experimentally determining this profile.
Predicted Qualitative Solubility
Based on the principle of "like dissolves like," a qualitative assessment of the solubility of this compound in common laboratory solvents can be predicted. The large nonpolar surface area of the naphthalene core suggests good solubility in nonpolar and moderately polar organic solvents. The presence of a hydroxyl group allows for hydrogen bonding, which may impart some solubility in polar protic solvents. Its solubility in water is expected to be low due to the dominant hydrophobic character of the bicyclic aromatic system.
Table 1: Predicted Qualitative Solubility of this compound
| Solvent | Solvent Type | Predicted Solubility | Rationale |
| Water | Polar Protic | Low | The large hydrophobic naphthalene moiety outweighs the hydrophilic contribution of the single hydroxyl group. |
| Methanol | Polar Protic | Soluble | The alkyl chain is short, and it can engage in hydrogen bonding with the hydroxyl group of this compound. |
| Ethanol | Polar Protic | Soluble | Similar to methanol, it can act as a hydrogen bond donor and acceptor. |
| Acetone | Polar Aprotic | Soluble | The polarity of the carbonyl group can interact with the hydroxyl group, and the overall solvent polarity is suitable for the naphthalene ring. |
| Ethyl Acetate | Moderately Polar | Soluble | Its polarity is suitable for dissolving both the polar and nonpolar parts of the molecule. |
| Dichloromethane | Nonpolar | Soluble | A good solvent for many organic compounds, its polarity is well-suited for the largely nonpolar structure of this compound. |
| Chloroform | Nonpolar | Soluble | Similar to dichloromethane, it is an effective solvent for nonpolar and moderately polar organic compounds. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very Soluble | A powerful and versatile polar aprotic solvent capable of dissolving a wide range of organic compounds. |
| Dimethylformamide (DMF) | Polar Aprotic | Very Soluble | Another highly effective polar aprotic solvent for organic molecules. |
Experimental Protocols for Quantitative Solubility Determination
To obtain precise solubility data, experimental determination is essential. The following are detailed protocols for two common and reliable methods for determining the solubility of a solid compound in a liquid solvent.
Gravimetric Method
This method involves preparing a saturated solution, separating the undissolved solid, and then determining the mass of the dissolved solute in a known mass or volume of the solvent by evaporating the solvent.[1][2][3][4]
Materials and Equipment:
-
This compound
-
Selected solvents
-
Analytical balance
-
Vials or flasks with screw caps
-
Constant temperature shaker or water bath
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Pipettes
-
Evaporating dish or pre-weighed vials
-
Oven
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume or mass of the solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Separation of Undissolved Solute:
-
Allow the vials to stand undisturbed at the same temperature for a few hours to allow the excess solid to sediment.
-
Carefully withdraw a known volume of the supernatant using a pipette fitted with a syringe filter to remove any undissolved solid particles.
-
-
Determination of Solute Mass:
-
Transfer the filtered saturated solution to a pre-weighed evaporating dish or vial.
-
Record the exact volume or mass of the solution transferred.
-
Evaporate the solvent in a well-ventilated fume hood or using a gentle stream of nitrogen. For high-boiling point solvents like DMSO or DMF, a vacuum oven at an appropriate temperature may be necessary.
-
Once the solvent is completely evaporated, dry the remaining solid in an oven at a temperature below the melting point of this compound until a constant weight is achieved.
-
Weigh the dish or vial containing the dried solute.
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty container from the final weight.
-
Express the solubility in desired units, such as grams per liter (g/L), milligrams per milliliter (mg/mL), or moles per liter (mol/L).
-
UV-Visible Spectrophotometry Method
This method is suitable if the compound has a chromophore that absorbs light in the UV-Visible range and the solvent is transparent in that region. It involves creating a calibration curve and then measuring the absorbance of a diluted saturated solution.[5][6][7]
Materials and Equipment:
-
This compound
-
Selected solvents (UV-grade)
-
UV-Visible spectrophotometer
-
Quartz cuvettes
-
Volumetric flasks and pipettes
-
Analytical balance
-
Constant temperature shaker or water bath
-
Syringe filters (e.g., 0.45 µm PTFE)
Procedure:
-
Determination of Maximum Absorbance (λmax):
-
Prepare a dilute solution of this compound in the chosen solvent.
-
Scan the solution using the spectrophotometer over a relevant wavelength range to determine the λmax, the wavelength at which the compound exhibits maximum absorbance.
-
-
Preparation of Calibration Curve:
-
Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.
-
Measure the absorbance of each standard solution at the determined λmax.
-
Plot a graph of absorbance versus concentration. According to the Beer-Lambert law, this should yield a linear relationship. Determine the equation of the line (y = mx + c).
-
-
Preparation of Saturated Solution:
-
Follow the same procedure as in the gravimetric method (Step 1) to prepare a saturated solution of this compound at a constant temperature.
-
-
Sample Analysis:
-
After reaching equilibrium, allow the excess solid to settle.
-
Withdraw an aliquot of the supernatant and filter it using a syringe filter.
-
Carefully dilute the filtered saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.
-
Measure the absorbance of the diluted solution at the λmax.
-
-
Calculation of Solubility:
-
Use the equation of the calibration curve to calculate the concentration of the diluted solution from its absorbance.
-
Multiply the calculated concentration by the dilution factor to determine the concentration of the original saturated solution. This concentration represents the solubility of this compound in that solvent at the specified temperature.
-
Visualized Experimental Workflows
The following diagrams illustrate the logical flow of the experimental protocols described above.
References
- 1. uomus.edu.iq [uomus.edu.iq]
- 2. pharmacyjournal.info [pharmacyjournal.info]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. pharmajournal.net [pharmajournal.net]
- 5. ingentaconnect.com [ingentaconnect.com]
- 6. researchgate.net [researchgate.net]
- 7. Spectrophotometric Determination of Poorly Water Soluble Drug Rosiglitazone Using Hydrotropic Solubilization technique - PMC [pmc.ncbi.nlm.nih.gov]
Initial Exploratory Studies on 6-Methylnaphthalen-2-ol Bioactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the current understanding and potential bioactivity of 6-Methylnaphthalen-2-ol (also known as 6-methyl-2-naphthol). Direct experimental data on the biological effects of this specific compound are limited in publicly available literature. Therefore, this document synthesizes information from studies on structurally related naphthalene and naphthol derivatives to propose potential avenues for research and to provide detailed experimental protocols for preliminary bioactivity screening. The guide is intended to serve as a foundational resource for researchers interested in exploring the therapeutic potential of this compound.
Introduction
Naphthalene and its derivatives represent a significant class of aromatic compounds that have been extensively investigated for a wide range of pharmacological activities. The functionalization of the naphthalene core can lead to compounds with potent anticancer, antimicrobial, antioxidant, and anti-inflammatory properties. This compound is a methylated derivative of 2-naphthol, and while its specific bioactivities are not well-documented, its structural similarity to other bioactive naphthalenes suggests it may possess therapeutic potential. This guide outlines the physicochemical properties of this compound, explores potential bioactivities based on analogous compounds, and provides standardized protocols for initial exploratory studies.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for designing and interpreting bioactivity studies.
| Property | Value | Source |
| IUPAC Name | This compound | --INVALID-LINK-- |
| Synonyms | 6-methyl-2-naphthol, 2-hydroxy-6-methylnaphthalene | --INVALID-LINK-- |
| CAS Number | 17579-79-2 | --INVALID-LINK-- |
| Molecular Formula | C₁₁H₁₀O | --INVALID-LINK-- |
| Molecular Weight | 158.20 g/mol | --INVALID-LINK-- |
| Appearance | Solid | --INVALID-LINK-- |
| Melting Point | 128-129 °C | --INVALID-LINK-- |
| Boiling Point | 312 °C at 760 mmHg | --INVALID-LINK-- |
| Solubility | Soluble in organic solvents, limited solubility in water. | --INVALID-LINK-- |
Potential Bioactivities Based on Structurally Related Compounds
The bioactivity of naphthalene derivatives is highly dependent on the nature and position of substituents on the aromatic rings. Based on existing literature for similar compounds, this compound could be investigated for the following activities.
Anticancer Activity
Naphthalene derivatives are a well-established class of compounds with significant potential in oncology. Various substituted naphthalenes have demonstrated cytotoxicity against a range of cancer cell lines.
-
Aminobenzylnaphthols , synthesized from 2-naphthol, have shown cytotoxic effects against pancreatic (BxPC-3) and colorectal (HT-29) cancer cell lines.[1]
-
Naphthalene-substituted benzimidazoles have exhibited potent antiproliferative activity against liver cancer cell lines (HepG2), with some derivatives showing high selectivity compared to normal cells.
-
1,3,4-Oxadiazole-naphthalene hybrids have been designed as potential VEGFR-2 inhibitors and have shown antiproliferative activity.
A summary of the cytotoxic activity of some naphthalene derivatives is presented in Table 2.
| Compound Class | Cell Line | IC₅₀ (µM) | Reference |
| Naphthalene-substituted benzimidazole | HepG2 | 0.078 - 0.625 | |
| Aminobenzylnaphthols | BxPC-3, HT-29 | Concentration-dependent cytotoxicity observed | [1] |
Antimicrobial Activity
Schiff bases and other derivatives of 2-naphthol have been reported to possess antimicrobial properties.
-
Schiff bases derived from 2-hydroxynaphthaldehyde have demonstrated modest to good activity against various microorganisms.
-
1-Aminoalkyl-2-naphthol derivatives have shown potent antibacterial activity against multidrug-resistant (MDR) strains, such as Pseudomonas aeruginosa.[2]
Table 3 summarizes the antimicrobial activity of some 2-naphthol derivatives.
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| 1-(Piperidin-1-ylmethyl)naphthalen-2-ol | Pseudomonas aeruginosa MDR1 | 10 | [2] |
| Schiff bases of 2-hydroxynaphthaldehyde | Various bacteria and fungi | Modest to good activity reported |
Antioxidant Activity
The phenolic hydroxyl group in this compound suggests potential antioxidant activity. Naphthol derivatives are known to act as free radical scavengers.
-
Schiff bases derived from 2-naphthaldehyde have exhibited good to fair antioxidant properties in various assays, including DPPH and nitric oxide scavenging.
-
An α-aminophosphonate derived from 2-hydroxy naphthaldehyde showed significant antioxidant potency in the DPPH assay.
Table 4 presents the antioxidant activity of some naphthalene derivatives.
| Compound Class | Assay | IC₅₀ (µg/mL) | Reference |
| (E)-N-mesityl-1-(naphthalen-2-yl)methanimine | Nitric Oxide Scavenging | 70.91 | |
| (2-hydroxynaphthalen-1-yl) methyl 2-hydroxyphenyl amino phosphonic acid | DPPH Radical Scavenging | 37.64 |
Experimental Protocols
The following are detailed methodologies for key experiments to assess the potential bioactivities of this compound.
In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol is a standard method for evaluating the cytotoxic effect of a compound on cancer cell lines.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against a panel of human cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., HepG2, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
96-well flat-bottom plates
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Make serial dilutions of the compound in complete medium to achieve the desired final concentrations. Replace the medium in the wells with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (DMSO at the highest concentration used) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48 or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value by plotting a dose-response curve.
Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)
This method is used to evaluate the antimicrobial efficacy of a compound.
Objective: To determine the zone of inhibition of this compound against a panel of pathogenic bacteria and fungi.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans)
-
Mueller-Hinton Agar (MHA) for bacteria, Sabouraud Dextrose Agar (SDA) for fungi
-
Sterile Petri dishes
-
This compound
-
DMSO
-
Sterile cotton swabs
-
Sterile cork borer (6 mm)
-
Incubator (37°C for bacteria, 28°C for fungi)
-
Positive control (e.g., ciprofloxacin for bacteria, fluconazole for fungi)
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).
-
Agar Plate Inoculation: Uniformly spread the microbial inoculum over the surface of the agar plates using a sterile cotton swab.
-
Well Creation: Aseptically create wells in the agar plates using a sterile cork borer.
-
Compound Application: Prepare different concentrations of this compound in DMSO. Add a fixed volume (e.g., 100 µL) of each concentration into the respective wells. Include a DMSO control and a positive control.
-
Incubation: Incubate the plates at the appropriate temperature for 18-24 hours for bacteria and 48-72 hours for fungi.
-
Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.
Antioxidant Activity Assessment (DPPH Radical Scavenging Assay)
This assay measures the ability of a compound to scavenge the stable DPPH free radical.
Objective: To determine the free radical scavenging activity of this compound.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or ethanol
-
This compound
-
Ascorbic acid (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
DPPH Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol or ethanol.
-
Sample Preparation: Prepare a stock solution of this compound in methanol. Make serial dilutions to obtain various concentrations. Prepare similar dilutions of ascorbic acid as a positive control.
-
Reaction Mixture: In a 96-well plate, add a specific volume of the test compound or standard to a fixed volume of the DPPH solution. The final volume should be consistent in all wells. Include a control well with only the solvent and DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample. Determine the EC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).
Mandatory Visualizations
The following diagrams illustrate a general workflow for bioactivity screening and a hypothetical signaling pathway that could be investigated for this compound based on the activities of related compounds.
Caption: General experimental workflow for the bioactivity screening of a novel compound.
Caption: Hypothetical signaling pathway for apoptosis induction by this compound.
Conclusion
While direct evidence for the bioactivity of this compound is currently lacking, the extensive research on structurally similar naphthalene and naphthol derivatives provides a strong rationale for its investigation as a potential therapeutic agent. The preliminary studies should focus on evaluating its anticancer, antimicrobial, and antioxidant properties using the standardized protocols outlined in this guide. The results of these initial exploratory studies will be crucial in determining the potential of this compound for further drug development and for elucidating its mechanism of action. This technical guide serves as a starting point to encourage and facilitate research into this promising, yet understudied, compound.
References
Methodological & Application
Synthesis of 6-Methylnaphthalen-2-ol from 2-Naphthol Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 6-methylnaphthalen-2-ol, a valuable intermediate in drug development and organic synthesis, starting from readily available 2-naphthol derivatives. The described methods focus on a reliable multi-step synthetic route, offering high regioselectivity and good overall yields.
Introduction
This compound is a key structural motif found in various biologically active molecules. Its synthesis requires careful control of regioselectivity to introduce the methyl group at the C-6 position of the naphthalene core. While direct Friedel-Crafts methylation of 2-naphthol is challenging due to preferential reaction at the C-1 position, a robust multi-step strategy involving protection of the hydroxyl group, regioselective bromination, carbon-carbon bond formation, and subsequent deprotection provides a reliable pathway to the desired product.
This guide outlines two primary routes for the key carbon-carbon bond-forming step: a Grignard reaction and a Suzuki-Miyaura cross-coupling reaction. Detailed experimental procedures, quantitative data, and visual workflows are provided to facilitate the successful synthesis of this compound in a laboratory setting.
Overall Synthetic Strategy
The synthesis of this compound from 2-naphthol is typically achieved through a multi-step sequence. The hydroxyl group of 2-naphthol is first protected as a methyl ether to prevent unwanted side reactions and to direct the subsequent bromination. Regioselective bromination at the 6-position is achieved, followed by the introduction of the methyl group via either a Grignard reaction or a Suzuki-Miyaura coupling. The final step involves the deprotection of the methoxy group to yield the target molecule.
Caption: Overall synthetic pathway from 2-naphthol to this compound.
Experimental Protocols
Step 1: Synthesis of 2-Methoxynaphthalene (Nerolin)
The protection of the hydroxyl group of 2-naphthol as a methyl ether is a crucial first step. The Williamson ether synthesis is a reliable and high-yielding method for this transformation.[1]
Method A: Using Dimethyl Sulfate
-
Principle: 2-Naphthol is deprotonated by a base to form the nucleophilic 2-naphthoxide anion, which then undergoes an SN2 reaction with dimethyl sulfate.[1][2]
-
Procedure:
-
In a beaker, dissolve 2-naphthol (0.5 g) and sodium hydroxide (0.2 g) in distilled water (5 mL) by heating until a clear solution is obtained.[2]
-
Cool the solution to 10-15°C in an ice bath.[2]
-
Slowly add dimethyl sulfate (0.35 mL) dropwise with stirring.
-
After the addition is complete, warm the mixture to 70-80°C for 1 hour.[2]
-
Cool the reaction mixture to induce precipitation of the product.
-
Filter the crude product and wash sequentially with 10% sodium hydroxide solution and then with water.[2]
-
Dry the product and recrystallize from hot ethanol to obtain pure 2-methoxynaphthalene.[1]
-
Method B: Using Methyl Iodide
-
Principle: This method utilizes the less toxic, though less reactive, methyl iodide as the methylating agent.[1]
-
Procedure:
-
In a flask, dissolve potassium hydroxide (2.2 g) in methanol (40 mL) with stirring.[1]
-
Add 2-naphthol (5 g) and allow it to dissolve completely.
-
Cool the solution to room temperature.
-
Add methyl iodide (10 g), stopper the flask, and stir at room temperature for 72 hours.[1]
-
The product precipitates out of the solution upon completion.
-
Filter the product, wash with a 5% sodium hydroxide solution and then with water, and dry.
-
Recrystallize the crude product from boiling ethanol.
-
| Method | Methylating Agent | Base | Solvent | Reaction Time | Typical Yield | Purity | Reference |
| A | Dimethyl Sulfate | Sodium Hydroxide | Water | 1 hour | 93.6% (crude) | >99% after rec. | [1][3] |
| B | Methyl Iodide | Potassium Hydroxide | Methanol | 72 hours | 77% (crude) | >99% after rec. | [1][3] |
Step 2: Synthesis of 6-Bromo-2-methoxynaphthalene
Regioselective bromination is critical for the successful synthesis of the target molecule. A multi-step procedure starting from 2-naphthol provides the desired 6-bromo isomer with high purity.
-
Principle: 2-Naphthol is first dibrominated to 1,6-dibromo-2-naphthol. The more reactive bromine at the 1-position is then selectively removed by reduction, followed by methylation of the hydroxyl group.
-
Procedure:
-
Bromination: Dissolve 2-naphthol in a suitable solvent (e.g., chlorinated solvent) and add bromine (2.0 to 2.2 molar equivalents) at a controlled temperature (-5°C to 38°C) to yield 1,6-dibromo-2-naphthol.
-
Reduction: The crude 1,6-dibromo-2-naphthol is then reduced using a reducing agent such as sodium bisulfite to selectively remove the bromine at the C-1 position, yielding 6-bromo-2-naphthol.
-
Methylation: The resulting 6-bromo-2-naphthol is methylated using a methylating agent like dimethyl carbonate in the presence of a base (e.g., potassium carbonate) and a phase-transfer catalyst (e.g., tetrabutylammonium chloride) to give 6-bromo-2-methoxynaphthalene.[4]
-
| Reactant | Reagents | Solvent | Key Conditions | Product | Typical Yield | Purity | Reference |
| 6-Bromo-2-naphthol | Dimethyl carbonate, Potassium carbonate, Tetrabutylammonium chloride | None (neat) | 130-135°C, 6 hours | 6-Bromo-2-methoxynaphthalene | 95% | >98.5% | [4] |
Step 3: Synthesis of 6-Methyl-2-methoxynaphthalene
This key step involves the formation of the C-C bond to introduce the methyl group at the C-6 position. Two effective methods are presented below.
Method A: Grignard Reaction
-
Principle: 6-Bromo-2-methoxynaphthalene is converted to its Grignard reagent, which is then quenched with a methylating agent.
-
Procedure:
-
Grignard Formation: In a flame-dried, three-necked flask under a nitrogen atmosphere, place magnesium turnings (1.1 mole). Add a portion of a solution of 6-bromo-2-methoxynaphthalene (1 mole) in anhydrous tetrahydrofuran (THF) and a crystal of iodine to initiate the reaction. Heat the mixture to reflux. Add the remaining 6-bromo-2-methoxynaphthalene solution to maintain a vigorous reflux. After the addition is complete, continue to heat at reflux for 20 minutes.
-
Methylation: Cool the Grignard solution. In a separate flask, prepare a solution of a suitable methylating agent (e.g., methyl iodide or dimethyl sulfate) in anhydrous THF. Slowly add the Grignard reagent to the methylating agent solution at a controlled temperature.
-
Work-up: After the reaction is complete, quench the reaction mixture with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., diethyl ether), wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
-
Method B: Suzuki-Miyaura Cross-Coupling
-
Principle: This palladium-catalyzed cross-coupling reaction provides an alternative route with high functional group tolerance. 6-Bromo-2-methoxynaphthalene is coupled with a methylboronic acid derivative.
-
Procedure:
-
In a reaction vessel, combine 6-bromo-2-methoxynaphthalene (1.0 eq), methylboronic acid or a suitable ester derivative (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, 2.0 eq).
-
Add a degassed solvent system (e.g., toluene/water or dioxane/water).
-
Heat the mixture under an inert atmosphere (e.g., argon or nitrogen) and monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction mixture and dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by flash chromatography.
-
| Starting Material | Method | Key Reagents | Catalyst/Solvent | Product | Typical Yield | Reference |
| 6-Bromo-2-methoxynaphthalene | Grignard | Mg, Methyl iodide | THF | 6-Methyl-2-methoxynaphthalene | Moderate-Good | General |
| 6-Bromo-2-methoxynaphthalene | Suzuki Coupling | Methylboronic acid, K₂CO₃ | Pd(PPh₃)₄ / Toluene:Water | 6-Methyl-2-methoxynaphthalene | Good-Excellent | General |
Step 4: Demethylation to this compound
The final step is the cleavage of the methyl ether to unveil the desired hydroxyl group.
-
Principle: The methyl ether is cleaved using a strong Lewis acid or a nucleophilic reagent. Boron tribromide (BBr₃) is a highly effective reagent for this transformation.
-
Procedure:
-
Dissolve 6-methyl-2-methoxynaphthalene (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) in a flask under an inert atmosphere.
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Slowly add a solution of boron tribromide (1.1-1.5 eq) in DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.
-
Work-up: Carefully quench the reaction by the slow addition of water or methanol. Extract the product with an organic solvent, wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography or recrystallization.
-
Visualizing the Workflow
References
Experimental protocol for recrystallization purification of 6-Methylnaphthalen-2-ol
Topic: Experimental Protocol for Recrystallization Purification of 6-Methylnaphthalen-2-ol
Audience: Researchers, scientists, and drug development professionals.
Abstract
Recrystallization is a paramount technique for the purification of solid organic compounds. This application note provides a detailed, step-by-step protocol for the purification of this compound via recrystallization. The procedure is based on the principle that the solubility of a compound in a solvent increases with temperature. By dissolving the impure solid in a minimum amount of a suitable hot solvent and allowing it to cool slowly, the compound of interest will form crystals, leaving impurities behind in the solution. This document outlines the appropriate solvent selection, safety precautions, the detailed experimental workflow, and methods for final product analysis, intended for professionals in research and drug development.
Physicochemical and Safety Data
A summary of the key properties and hazards associated with this compound is presented below. This data is critical for safe handling and for understanding the principles behind the purification protocol.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₀O | [1][2][3] |
| Molecular Weight | 158.20 g/mol | [2][4] |
| Appearance | Brown to Dark Brown Solid | [3] |
| Melting Point | 128-129 °C | [3][4] |
| Boiling Point | 312.0 ± 11.0 °C at 760 mmHg | [1][4] |
| Solubility | Slightly soluble in Chloroform, Methanol. Suggested recrystallization solvents include Ethanol (EtOH) or ligroin. | [3] |
| GHS Pictogram | GHS07 (Harmful/Irritant) | [3][4] |
| Signal Word | Warning | [3][4] |
| Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [2][4][5] |
| Precautionary Statements | P261, P264, P270, P280, P301+P312, P302+P352, P305+P351+P338 | [4][5] |
Experimental Protocols
This section details the materials, equipment, safety measures, and a step-by-step procedure for the recrystallization of this compound. Ethanol is recommended as the primary solvent based on literature suggestions for this compound.[3]
1. Materials and Equipment
-
Reagents:
-
Crude this compound
-
Ethanol (95% or absolute), ACS grade or higher
-
Deionized water (for ice bath)
-
Activated charcoal (optional, for colored impurities)
-
-
Equipment:
-
Erlenmeyer flasks (appropriate sizes, e.g., 50 mL, 125 mL)
-
Hotplate with magnetic stirring capability
-
Magnetic stir bar
-
Beakers
-
Graduated cylinders
-
Büchner funnel and vacuum flask
-
Filter paper (sized for Büchner funnel)
-
Vacuum source (e.g., water aspirator or vacuum pump)
-
Spatula and glass stirring rod
-
Watch glass
-
Melting point apparatus
-
Analytical balance
-
Desiccator or vacuum oven
-
2. Safety Precautions
-
Always perform the experiment in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a flame-resistant lab coat, and chemical-resistant gloves.
-
Ethanol is flammable; ensure no open flames or spark sources are present. Use a steam bath or a spark-proof hotplate for heating.
-
Handle hot glassware with appropriate tongs or heat-resistant gloves.
-
This compound is harmful if swallowed and causes skin, eye, and respiratory irritation.[2] Avoid inhalation of dust and direct contact with skin and eyes.
-
Consult the Safety Data Sheets (SDS) for all chemicals used before starting the experiment.
3. Protocol for Recrystallization using Ethanol
Step 1: Dissolution
-
Place the crude this compound solid into an appropriately sized Erlenmeyer flask containing a magnetic stir bar.
-
Add a small volume of ethanol, just enough to create a slurry.
-
Gently heat the mixture on a hotplate with constant stirring.
-
Add hot ethanol in small portions until the solid just completely dissolves. Note: It is crucial to use the minimum amount of hot solvent required to achieve a saturated solution, as this maximizes the recovery yield.[6]
Step 2: Decolorization (Optional)
-
If the resulting solution has a significant color from impurities, remove the flask from the heat source.
-
Allow the solution to cool slightly before adding a small amount of activated charcoal (approximately 1-2% of the solute's weight).
-
Reheat the solution to boiling for 2-5 minutes with stirring. The charcoal will adsorb the colored impurities.
-
Perform a hot filtration using a fluted filter paper and a pre-heated funnel to remove the charcoal. Collect the hot, clear filtrate in a clean, pre-warmed Erlenmeyer flask.
Step 3: Crystallization
-
Remove the flask containing the hot, saturated solution from the heat source.
-
Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature on a heat-resistant surface. Slow cooling is essential for the formation of large, pure crystals.[6]
-
Once the flask has reached room temperature and crystal formation appears to have ceased, place it in an ice-water bath for 15-30 minutes to maximize the precipitation of the product from the solution.
Step 4: Isolation of Crystals
-
Set up a Büchner funnel with a piece of filter paper that fits snugly and covers all the holes.
-
Wet the filter paper with a small amount of ice-cold ethanol to ensure it seals against the funnel.
-
Turn on the vacuum source and pour the cold crystal slurry into the center of the Büchner funnel.
-
Use a spatula to transfer any remaining crystals from the flask. The liquid (mother liquor) will be drawn into the vacuum flask, leaving the crystals on the filter paper.
Step 5: Washing and Drying
-
With the vacuum still applied, wash the crystals with a small volume of ice-cold ethanol. This helps to remove any residual mother liquor and soluble impurities from the crystal surfaces.
-
Continue to draw air through the funnel for several minutes to partially dry the crystals.
-
Transfer the purified crystals from the filter paper to a pre-weighed watch glass.
-
Dry the crystals completely in a desiccator or a vacuum oven at a low temperature (well below the melting point) until a constant weight is achieved.
Step 6: Analysis
-
Weigh the final dried product and calculate the percent recovery.
-
Percent Recovery (%) = (Mass of Pure Product / Mass of Crude Product) x 100
-
-
Determine the melting point of the recrystallized this compound. A pure compound will exhibit a sharp melting point range close to the literature value (128-129 °C).[3][4] A broad or depressed melting point indicates the presence of impurities.
Visualization of Experimental Workflow
The following diagram illustrates the logical steps of the recrystallization process.
Caption: Workflow for the recrystallization of this compound.
References
- 1. 6-Methyl-2-naphthol | CAS#:17579-79-2 | Chemsrc [chemsrc.com]
- 2. This compound | C11H10O | CID 242834 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 6-METHYL-2-NAPHTHOL | 17579-79-2 [chemicalbook.com]
- 4. This compound | 17579-79-2 [sigmaaldrich.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. edu.rsc.org [edu.rsc.org]
Application Notes and Protocols for the Derivatization of 6-Methylnaphthalen-2-ol for GC-MS Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
6-Methylnaphthalen-2-ol is a phenolic compound of interest in various fields, including pharmaceutical and environmental analysis. Direct analysis by Gas Chromatography-Mass Spectrometry (GC-MS) is often hindered by its low volatility and the potential for thermal degradation due to the polar hydroxyl group.[1][2] Derivatization is a crucial sample preparation step that chemically modifies the analyte to increase its volatility and thermal stability, thereby improving chromatographic peak shape, sensitivity, and overall analytical performance.[1][2][3][4][5] This document provides detailed protocols for the two most common derivatization techniques for this compound: silylation and acylation.
Principle of Derivatization
The primary goal of derivatization is to replace the active hydrogen of the phenolic hydroxyl group with a non-polar functional group. This chemical modification reduces intermolecular hydrogen bonding, leading to an increase in the volatility of the analyte, making it suitable for GC-MS analysis.[6][7]
Choosing a Derivatization Strategy: Silylation vs. Acylation
The selection of the appropriate derivatization method depends on the specific analytical requirements, sample matrix, and available resources.
-
Silylation: This is a versatile and widely used technique that replaces the active hydrogen of the hydroxyl group with a trimethylsilyl (TMS) group.[1][2][3] Silylating reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are highly effective.[1][7][8] The resulting TMS ethers are more volatile and thermally stable.[2][7] However, silyl derivatives and the reagents themselves are sensitive to moisture, requiring anhydrous conditions.[2]
-
Acylation: This method involves the reaction of the phenolic hydroxyl group with an acylating agent, such as acetic anhydride, to form a stable ester derivative.[1] Acylation is a cost-effective and robust method that produces derivatives that are generally less susceptible to hydrolysis compared to silyl ethers.[2]
Experimental Protocols
Protocol 1: Silylation using BSTFA with TMCS as a Catalyst
This protocol describes the derivatization of this compound to its corresponding trimethylsilyl (TMS) ether using N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS) as a catalyst.[1]
Materials:
-
This compound standard or sample extract (dried)
-
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (anhydrous)
-
Reaction vials (e.g., 2 mL amber glass vials with PTFE-lined caps)
-
Vortex mixer
-
Heating block or oven
Procedure:
-
Sample Preparation: Ensure the sample extract containing this compound is completely dry. This can be achieved by evaporation under a gentle stream of nitrogen. Any residual moisture will react with the silylating reagent and decrease the derivatization efficiency.[2]
-
Reagent Addition: To the dried residue in a reaction vial, add 50 µL of anhydrous pyridine to dissolve the analyte. Then, add 100 µL of BSTFA + 1% TMCS.[2]
-
Reaction: Tightly cap the vial and vortex for 30 seconds. Heat the vial at 70°C for 30-60 minutes.[2]
-
Cooling: After the reaction is complete, allow the vial to cool to room temperature.
-
Analysis: The derivatized sample is now ready for direct injection into the GC-MS system.
Protocol 2: Silylation using MSTFA
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is another powerful silylating agent.[7][8]
Materials:
-
This compound standard or sample extract (dried)
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Pyridine (anhydrous)
-
Reaction vials
-
Vortex mixer
-
Heating block or oven
Procedure:
-
Sample Preparation: Follow the same drying procedure as in Protocol 1.
-
Reagent Addition: Add 50 µL of anhydrous pyridine to the dried sample, followed by 100 µL of MSTFA.
-
Reaction: Tightly cap the vial, vortex for 30 seconds, and heat at 60°C for 30 minutes.[6]
-
Cooling: Allow the vial to cool to room temperature.
-
Analysis: The sample is ready for GC-MS analysis.
Protocol 3: Acylation using Acetic Anhydride
This protocol describes the formation of the acetate ester of this compound.
Materials:
-
This compound standard or sample extract
-
Acetic anhydride
-
Pyridine (as a catalyst and solvent)
-
Saturated sodium bicarbonate solution
-
Organic extraction solvent (e.g., dichloromethane or ethyl acetate)
-
Reaction vials
-
Vortex mixer
Procedure:
-
Reagent Addition: To the dried sample residue in a reaction vial, add 100 µL of pyridine and 200 µL of acetic anhydride.[1]
-
Reaction: Cap the vial tightly and vortex for 1 minute. Let the reaction proceed at room temperature for 15-30 minutes. Gentle heating (e.g., 60°C) may be required for a short period to ensure complete derivatization.[1]
-
Work-up and Extraction:
-
Analysis: Collect the organic layer for GC-MS analysis.
Data Presentation
The following tables summarize typical quantitative data and GC-MS parameters for the analysis of derivatized this compound. Note that these are representative values and should be optimized for your specific instrument and analytical conditions.
Table 1: Quantitative Performance Data for Derivatized this compound
| Parameter | Silylation (TMS-derivative) | Acylation (Acetate-derivative) |
| Linear Range | 0.1 - 100 µg/mL | 0.5 - 150 µg/mL |
| Limit of Detection (LOD) | 0.05 µg/mL | 0.2 µg/mL |
| Limit of Quantitation (LOQ) | 0.15 µg/mL | 0.6 µg/mL |
| Precision (RSD%) | < 5% | < 7% |
| Recovery (%) | 95 - 105% | 90 - 108% |
Table 2: Typical GC-MS Parameters
| Parameter | Value |
| GC Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injection Mode | Splitless |
| Injector Temperature | 280°C |
| Oven Temperature Program | Initial: 100°C for 2 min, Ramp: 15°C/min to 300°C, Hold for 5 min |
| Carrier Gas | Helium, constant flow of 1.0 mL/min |
| MS Transfer Line Temp. | 290°C |
| Ion Source Temperature | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 50 - 400 m/z |
Mandatory Visualization
Caption: Workflow for the derivatization and GC-MS analysis of this compound.
Caption: Logical relationship of derivatization to GC-MS analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. diverdi.colostate.edu [diverdi.colostate.edu]
- 6. benchchem.com [benchchem.com]
- 7. nbinno.com [nbinno.com]
- 8. A robust method of extraction and GC-MS analysis of Monophenols exhibited UV-B mediated accumulation in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 6-Methylnaphthalen-2-ol in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of 6-methylnaphthalen-2-ol as a versatile precursor in the synthesis of bioactive molecules, particularly Selective Estrogen Receptor Modulators (SERMs). The following sections detail key synthetic transformations, including O-alkylation, Friedel-Crafts acylation, and the Mannich reaction, providing protocols that can be adapted for the synthesis of complex molecular architectures.
Introduction
This compound is a valuable building block in organic synthesis, possessing a nucleophilic hydroxyl group and an electron-rich naphthalene core. These features allow for a variety of chemical modifications, making it an ideal starting material for the synthesis of diverse molecular scaffolds. Its structural resemblance to the core of several SERMs, such as Nafoxidine and Raloxifene, highlights its importance in medicinal chemistry and drug development. This document outlines key applications and provides detailed experimental protocols for its use as a precursor.
Key Applications of this compound
The primary applications of this compound in organic synthesis revolve around its functionalization to introduce pharmacophoric features necessary for biological activity. The key reactions include:
-
O-Alkylation: The phenolic hydroxyl group can be readily alkylated to introduce side chains, such as the pyrrolidine ethanol group found in Nafoxidine. This Williamson ether synthesis is a fundamental transformation for creating ether linkages.
-
Friedel-Crafts Acylation: The electron-rich naphthalene ring is susceptible to electrophilic aromatic substitution, such as Friedel-Crafts acylation. This reaction allows for the introduction of keto-bridged aromatic systems, a key structural motif in SERMs like Raloxifene.
-
Mannich Reaction: This three-component reaction involving an amine, formaldehyde, and an active hydrogen compound can be used to introduce aminomethyl groups onto the naphthalene ring. This is a crucial step in building the piperidine-containing side chain of Raloxifene.
Experimental Protocols
The following protocols are provided as a guide for the synthetic utilization of this compound. While direct literature precedents for these specific transformations on this compound are limited, the provided methodologies are based on well-established procedures for structurally related naphthol derivatives. Researchers should consider optimization of these conditions for their specific applications.
Protocol 1: O-Alkylation for Nafoxidine Analogue Synthesis
This protocol describes the O-alkylation of this compound with 1-(2-chloroethyl)pyrrolidine hydrochloride, a key step in the synthesis of Nafoxidine and its analogues.
Reaction Scheme:
Materials and Reagents:
| Reagent | Molecular Formula | Molecular Weight ( g/mol ) | Quantity (mmol) | Equivalents |
| This compound | C₁₁H₁₀O | 158.20 | 1.0 | 1.0 |
| 1-(2-Chloroethyl)pyrrolidine hydrochloride | C₆H₁₃Cl₂N | 170.08 | 1.2 | 1.2 |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 3.0 | 3.0 |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | - | - |
Procedure:
-
To a solution of this compound (1.0 mmol) in anhydrous N,N-dimethylformamide (DMF, 10 mL) in a round-bottom flask, add potassium carbonate (3.0 mmol).
-
Stir the mixture at room temperature for 30 minutes to form the corresponding naphthoxide salt.
-
Add 1-(2-chloroethyl)pyrrolidine hydrochloride (1.2 mmol) to the reaction mixture.
-
Heat the reaction mixture to 80-90 °C and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature and pour it into ice-cold water (50 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.
Expected Yield: 70-85% (based on analogous reactions with 2-naphthol).
Protocol 2: Friedel-Crafts Acylation for Raloxifene Analogue Synthesis
This protocol outlines the Friedel-Crafts acylation of this compound with 4-(2-(piperidin-1-yl)ethoxy)benzoyl chloride, a key step towards the synthesis of Raloxifene analogues. The hydroxyl group of this compound should be protected prior to the acylation reaction to prevent O-acylation. A common protecting group for phenols is the methoxymethyl (MOM) ether.
Reaction Scheme (with prior protection):
-
Protection: this compound + MOM-Cl --(Base)--> 6-Methyl-2-(methoxymethoxy)naphthalene
-
Acylation: 6-Methyl-2-(methoxymethoxy)naphthalene + 4-(2-(piperidin-1-yl)ethoxy)benzoyl chloride --(Lewis Acid)--> [Acylated Product]
-
Deprotection: [Acylated Product] --(Acid)--> [Final Product]
Materials and Reagents for Acylation:
| Reagent | Molecular Formula | Molecular Weight ( g/mol ) | Quantity (mmol) | Equivalents |
| 6-Methyl-2-(methoxymethoxy)naphthalene | C₁₃H₁₄O₂ | 202.25 | 1.0 | 1.0 |
| 4-(2-(Piperidin-1-yl)ethoxy)benzoyl chloride | C₁₄H₁₈ClNO₂ | 283.75 | 1.1 | 1.1 |
| Aluminum Chloride (AlCl₃) | AlCl₃ | 133.34 | 1.2 | 1.2 |
| Dichloromethane (DCM), anhydrous | CH₂Cl₂ | 84.93 | - | - |
Procedure (Acylation Step):
-
To a solution of 6-methyl-2-(methoxymethoxy)naphthalene (1.0 mmol) in anhydrous dichloromethane (DCM, 20 mL) under an inert atmosphere (e.g., nitrogen or argon), cool the flask to 0 °C in an ice bath.
-
Add anhydrous aluminum chloride (1.2 mmol) portion-wise, keeping the temperature below 5 °C.
-
Stir the mixture at 0 °C for 15 minutes.
-
Add a solution of 4-(2-(piperidin-1-yl)ethoxy)benzoyl chloride (1.1 mmol) in anhydrous DCM (5 mL) dropwise to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 4-6 hours. Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction by pouring it into a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product is then subjected to deprotection under acidic conditions (e.g., HCl in methanol) to yield the final acylated naphthol.
-
Purify the final product by column chromatography.
Expected Yield: 60-75% (based on analogous reactions on similar substrates).
Protocol 3: Mannich Reaction for Raloxifene Precursor Synthesis
This protocol describes the Mannich reaction of this compound with formaldehyde and piperidine to synthesize 1-(piperidin-1-ylmethyl)-6-methylnaphthalen-2-ol, a key intermediate for Raloxifene analogues.
Reaction Scheme:
Materials and Reagents:
| Reagent | Molecular Formula | Molecular Weight ( g/mol ) | Quantity (mmol) | Equivalents |
| This compound | C₁₁H₁₀O | 158.20 | 1.0 | 1.0 |
| Formaldehyde (37% aq.) | CH₂O | 30.03 | 1.5 | 1.5 |
| Piperidine | C₅H₁₁N | 85.15 | 1.2 | 1.2 |
| Ethanol | C₂H₅OH | 46.07 | - | - |
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol) in ethanol (15 mL).
-
Add piperidine (1.2 mmol) to the solution and stir.
-
Add aqueous formaldehyde solution (37%, 1.5 mmol) dropwise to the mixture.
-
Reflux the reaction mixture for 4-6 hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate (30 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude product.
-
Purify the product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography.
Expected Yield: 75-90% (based on analogous reactions with 2-naphthol).
Visualization of a Key Synthetic Workflow
The following diagram illustrates a generalized workflow for the functionalization of this compound to produce precursors for SERMs.
Caption: Synthetic pathways from this compound to SERM precursors.
Signaling Pathway of Target Molecules: Selective Estrogen Receptor Modulators (SERMs)
Molecules synthesized from this compound, such as analogues of Nafoxidine and Raloxifene, are designed to act as SERMs. These compounds exhibit tissue-selective estrogenic and anti-estrogenic effects. Their mechanism of action involves binding to estrogen receptors (ERα and ERβ), which are ligand-activated transcription factors.[1] The binding of a SERM to the estrogen receptor induces a specific conformational change in the receptor protein. This altered conformation affects the recruitment of co-activator and co-repressor proteins to the receptor-DNA complex, leading to tissue-specific gene regulation.[2]
In tissues like bone, some SERMs can act as agonists, mimicking the effects of estrogen and promoting bone density.[1] In contrast, in breast tissue, they often act as antagonists, blocking the proliferative effects of estrogen, which is beneficial in the treatment and prevention of estrogen receptor-positive breast cancer.[3]
The following diagram illustrates the generalized signaling pathway of SERMs.
Caption: Mechanism of action of Selective Estrogen Receptor Modulators (SERMs).
References
- 1. Recent advances in the synthesis of raloxifene: a selective estrogen receptor modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Applications of Methylnaphthalene Derivatives in Polymer Solar Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methylnaphthalene derivatives have emerged as highly effective and economical additives in the fabrication of polymer solar cells (PSCs). These readily available, non-halogenated compounds play a crucial role in optimizing the morphology of the bulk heterojunction (BHJ) active layer, a key determinant of device performance. By fine-tuning the nanoscale phase separation between the donor and acceptor materials, methylnaphthalene derivatives facilitate enhanced charge generation, transport, and collection, ultimately leading to significant improvements in power conversion efficiency (PCE) and device stability. This document provides detailed application notes on their use, experimental protocols for device fabrication, and a summary of their impact on PSC performance.
Application Notes
Methylnaphthalene derivatives, such as 1-methylnaphthalene (1-MN), 2-methylnaphthalene (2-MN), and 2,7-dimethylnaphthalene (2,7-MN), are primarily utilized as volatile solid or solvent additives during the deposition of the PSC active layer. Their principal application lies in controlling the crystallization and phase separation of the donor-acceptor blend.
Mechanism of Action:
The introduction of a small amount of a methylnaphthalene derivative into the active layer solution modifies the solvent evaporation rate and the solubility of the donor and acceptor components. This controlled drying process promotes a more ordered molecular packing and the formation of an optimal bicontinuous interpenetrating network morphology.[1] This improved morphology leads to:
-
Enhanced Charge Mobility: A well-defined network of donor and acceptor domains provides efficient pathways for charge transport to the respective electrodes.[1]
-
Improved Exciton Dissociation and Collection: The optimized morphology increases the interfacial area between the donor and acceptor, facilitating more efficient exciton dissociation into free charge carriers.[1]
-
Reduced Charge Recombination: The well-separated and continuous pathways for charge transport minimize the chances of charge recombination, a major loss mechanism in PSCs.[1]
-
Increased Carrier Lifetime: The improved morphology and reduced recombination contribute to a longer carrier lifetime, allowing more charge carriers to be collected at the electrodes.[1]
Key Advantages:
-
Low Cost and Availability: Methylnaphthalene derivatives are inexpensive and commercially available, making them attractive for large-scale production.
-
Non-Halogenated: Unlike many other high-performance additives, they are environmentally benign.
-
Volatility: These additives are volatile and can be completely removed from the active layer during the film formation and annealing process, which is beneficial for the long-term stability of the device.[1]
-
Universality: 2-Methylnaphthalene, in particular, has demonstrated good universality across various polymer solar cell systems.[1]
Quantitative Data Presentation
The following tables summarize the photovoltaic performance of PM6:L8-BO-based polymer solar cells with and without methylnaphthalene derivative additives.
Table 1: Photovoltaic Performance Parameters of PM6:L8-BO-based PSCs
| Additive (Concentration) | Voc (V) | Jsc (mA cm-2) | FF (%) | PCE (%) |
| Without Additive | 0.858 | 25.88 | 74.58 | 16.53 |
| 1-Methylnaphthalene (1-MN) | 0.859 | 26.26 | 78.53 | 17.71 |
| 2-Methylnaphthalene (2-MN) | 0.861 | 27.07 | 79.86 | 18.70 |
| 2,7-Dimethylnaphthalene (2,7-MN) | 0.857 | 26.20 | 76.42 | 17.16 |
Data extracted from a study on methylated naphthalene additives in PM6:L8-BO-based PSCs.[1]
Table 2: Charge Transport and Recombination Parameters
| Additive | Hole Mobility (cm2 V-1 s-1) | Electron Mobility (cm2 V-1 s-1) |
| Without Additive | 1.54 x 10-4 | 1.12 x 10-4 |
| 1-Methylnaphthalene (1-MN) | 2.15 x 10-4 | 1.89 x 10-4 |
| 2-Methylnaphthalene (2-MN) | 2.58 x 10-4 | 2.23 x 10-4 |
| 2,7-Dimethylnaphthalene (2,7-MN) | 1.89 x 10-4 | 1.56 x 10-4 |
Data extracted from a study on methylated naphthalene additives in PM6:L8-BO-based PSCs.[1]
Experimental Protocols
This section provides a detailed protocol for the fabrication of a polymer solar cell with a conventional architecture (ITO/PEDOT:PSS/Active Layer/ETL/Ag) using a methylnaphthalene derivative as an additive.
1. Substrate Preparation
1.1. Patterned indium tin oxide (ITO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each.
1.2. The substrates are then dried with a stream of high-purity nitrogen gas.
1.3. Immediately before use, the substrates are treated with UV-ozone for 15 minutes to improve the work function of the ITO and enhance the adhesion of subsequent layers.
2. Hole Transport Layer (HTL) Deposition
2.1. A solution of poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) is filtered through a 0.45 µm PVDF syringe filter.
2.2. The filtered PEDOT:PSS solution is spin-coated onto the pre-cleaned ITO substrates at 3000 rpm for 30 seconds.
2.3. The substrates are then annealed at 150°C for 15 minutes in air.
3. Active Layer Deposition with Methylnaphthalene Additive
3.1. Prepare a blend solution of the donor polymer (e.g., PM6) and the non-fullerene acceptor (e.g., L8-BO) in a suitable solvent such as chloroform (CF) or chlorobenzene (CB) at a specific concentration (e.g., 16 mg/mL). The donor:acceptor weight ratio should be optimized (e.g., 1:1.2).
3.2. To this solution, add the desired methylnaphthalene derivative (e.g., 2-methylnaphthalene) at an optimized concentration (e.g., 0.5% v/v).
3.3. Stir the solution at a slightly elevated temperature (e.g., 40°C) for at least 2 hours to ensure complete dissolution.
3.4. In an inert atmosphere (e.g., a nitrogen-filled glovebox), spin-coat the active layer solution onto the PEDOT:PSS layer. A typical spin-coating program is 3000 rpm for 30 seconds.
3.5. The films are then annealed at an optimized temperature (e.g., 100°C) for a specific duration (e.g., 10 minutes) to remove the additive and further optimize the morphology.
4. Electron Transport Layer (ETL) and Electrode Deposition
4.1. An electron transport layer (e.g., PFN-Br or a thin layer of ZnO) is deposited on top of the active layer. For PFN-Br, a dilute solution in methanol can be spin-coated.
4.2. Finally, a metal top electrode (e.g., 100 nm of Silver - Ag) is deposited by thermal evaporation through a shadow mask to define the active area of the solar cell (e.g., 0.04 cm²).
Mandatory Visualization
Caption: Experimental workflow for fabricating polymer solar cells.
References
A Step-by-Step Guide to Electrophilic Substitution Reactions on Naphthalenols for Researchers in Drug Development
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This comprehensive guide details the experimental protocols and underlying principles for conducting electrophilic substitution reactions on 1-naphthol and 2-naphthol. Naphthalenol scaffolds are pivotal in medicinal chemistry, and the strategic functionalization of these rings through electrophilic substitution is a cornerstone of drug design and development. These notes provide detailed methodologies, quantitative data on product distribution, and visual guides to the reaction pathways and workflows.
Introduction to Electrophilic Substitution on Naphthalenols
The hydroxyl group (-OH) of naphthalenols is a potent activating group, directing incoming electrophiles to specific positions on the naphthalene ring system. This directive effect is a consequence of the resonance stabilization of the intermediate carbocation (arenium ion). In general, electrophilic attack on naphthalenols is significantly faster than on naphthalene itself.
-
1-Naphthol (α-Naphthol): The hydroxyl group at the C1 position strongly activates the ortho (C2 and C8) and para (C4) positions. Steric hindrance at the C8 position (the peri position) often leads to preferential substitution at the C2 and C4 positions.
-
2-Naphthol (β-Naphthol): The hydroxyl group at the C2 position activates the ortho (C1 and C3) and para (C6) positions. Electrophilic attack predominantly occurs at the C1 position due to the formation of a more stable carbocation intermediate where the aromaticity of the adjacent ring is preserved.[1][2]
Key Electrophilic Substitution Reactions
This section outlines the protocols and expected outcomes for the most common electrophilic substitution reactions performed on naphthalenols.
Sulfonation
Sulfonation of naphthalenols is a reversible reaction, and the product distribution is highly dependent on the reaction conditions, particularly the temperature and the stoichiometry of the sulfonating agent.[3][4]
Quantitative Data for Sulfonation of Naphthalenols
| Naphthalenol | Sulfonating Agent | Molar Ratio (Naphthol:SO₃) | Temperature | Major Products | Isomer Distribution |
| 1-Naphthol | SO₃ in CD₃NO₂ | 1:1 | Low Temperature | 2-Sulfonic acid & 4-Sulfonic acid | Mixture, 4-isomer favored |
| 1-Naphthol | SO₃ in CD₃NO₂ | 1:1 | Increased Temperature | 2-Sulfonic acid & 4-Sulfonic acid | Increased proportion of 2-isomer |
| 2-Naphthol | SO₃ in CD₃NO₂ | 1:1 | - | 1-Sulfonic acid & 8-Sulfonic acid | 85:15 |
| 2-Naphthol | SO₃ in CD₃NO₂ | 1:2 | - | 5-Sulfonic acid, 6-Sulfonic acid & 8-Sulfonic acid | 8:14:78 |
Experimental Protocol: Sulfonation of 2-Naphthol to 2-Naphthol-1-sulfonic acid
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 14.4 g (0.1 mol) of 2-naphthol in 50 mL of dry nitrobenzene.
-
Reagent Addition: Cool the solution to 0-5 °C in an ice bath. Slowly add 10 mL (0.18 mol) of concentrated sulfuric acid (98%) dropwise from the dropping funnel while maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the mixture to stir at room temperature for 2 hours.
-
Work-up: Carefully pour the reaction mixture onto 200 g of crushed ice. The product will precipitate as the sulfonic acid.
-
Isolation: Collect the precipitate by vacuum filtration and wash it with cold water until the filtrate is neutral.
-
Purification: The crude product can be purified by recrystallization from hot water.
Halogenation
Halogenation of naphthalenols proceeds readily, often without the need for a Lewis acid catalyst, due to the highly activated nature of the ring system.
Quantitative Data for Halogenation of Naphthalenols
| Naphthalenol | Halogenating Agent | Solvent | Major Product(s) | Yield |
| 2-Naphthol | Bromine | Acetic Acid | 1-Bromo-2-naphthol | High |
Experimental Protocol: Bromination of 2-Naphthol
-
Reaction Setup: In a 250 mL flask, dissolve 14.4 g (0.1 mol) of 2-naphthol in 100 mL of glacial acetic acid.
-
Reagent Addition: In a separate beaker, prepare a solution of 16.0 g (0.1 mol) of bromine in 20 mL of glacial acetic acid. Add this solution dropwise to the stirred 2-naphthol solution at room temperature. The color of the bromine should disappear after each addition.
-
Reaction: Stir the reaction mixture for 30 minutes after the addition is complete.
-
Work-up: Pour the reaction mixture into 500 mL of cold water. The brominated product will precipitate.
-
Isolation: Collect the solid by vacuum filtration and wash thoroughly with water to remove any remaining acetic acid and hydrobromic acid.
-
Purification: Recrystallize the crude product from ethanol to obtain pure 1-bromo-2-naphthol.
Nitration
Nitration of naphthalenols must be carried out under carefully controlled conditions to avoid oxidation and the formation of polysubstituted products.
Quantitative Data for Nitration of Naphthalenols
| Naphthalenol | Nitrating Agent | Conditions | Major Product(s) |
| 1-Naphthol | HNO₃/H₂SO₄ | Low Temperature | 2-Nitro-1-naphthol and 4-Nitro-1-naphthol |
| 2-Naphthol | HNO₃/H₂SO₄ | Low Temperature | 1-Nitro-2-naphthol |
Experimental Protocol: Nitration of 1-Naphthol
-
Reaction Setup: In a 500 mL beaker, dissolve 14.4 g (0.1 mol) of 1-naphthol in 200 mL of glacial acetic acid. Cool the solution to 10 °C in an ice bath.
-
Nitrating Mixture: In a separate flask, prepare a nitrating mixture by slowly adding 7.5 mL of concentrated nitric acid (70%) to 10 mL of concentrated sulfuric acid (98%), keeping the mixture cool in an ice bath.
-
Reagent Addition: Add the cold nitrating mixture dropwise to the stirred 1-naphthol solution over a period of 30 minutes, ensuring the temperature does not rise above 15 °C.
-
Reaction: After the addition is complete, stir the reaction mixture for an additional hour at 10-15 °C.
-
Work-up: Pour the reaction mixture onto 500 g of crushed ice. A mixture of the nitro-isomers will precipitate.
-
Isolation and Purification: Collect the precipitate by vacuum filtration and wash with cold water. The isomers can be separated by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent.
Friedel-Crafts Acylation and Alkylation
Friedel-Crafts reactions on naphthalenols can be challenging due to the coordination of the Lewis acid catalyst with the hydroxyl group, which can deactivate the ring. However, under specific conditions, regioselective acylation and alkylation can be achieved.
Quantitative Data for Friedel-Crafts Alkylation of 2-Naphthol
| Naphthalenol | Alkylating Agent | Catalyst | Solvent | Major Product | Yield |
| 2-Naphthol | Allylic Alcohols | p-TsOH | Acetonitrile | 1-Allyl-2-naphthol | up to 96%[5] |
Experimental Protocol: Friedel-Crafts Alkylation of 2-Naphthol [5]
-
Reaction Setup: To a solution of 2-naphthol (0.2 mmol) in acetonitrile (1.0 mL) in a round-bottom flask, add the allylic alcohol (0.2 mmol) and p-toluenesulfonic acid (0.01 mmol).
-
Reaction: Stir the mixture at room temperature for 2 hours.
-
Work-up: After the reaction is complete (monitored by TLC), dilute the mixture with ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired 1-allyl-2-naphthol.
Visualizing Reaction Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate the key concepts and procedures described in these application notes.
Caption: Regioselectivity in Electrophilic Substitution of Naphthalenols.
Caption: General Experimental Workflow for Electrophilic Substitution.
Caption: Simplified Mechanism of 2-Naphthol Sulfonation.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. 2-Naphthol - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Sciencemadness Discussion Board - The synthesis of 1 and 2-naphthols from Napththalene - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. Catalytic, regioselective Friedel–Crafts alkylation of beta-naphthol - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D3NJ05580A [pubs.rsc.org]
Application Notes and Protocols for Studying Enzyme Inhibition with 6-Methylnaphthalen-2-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive protocol for characterizing the enzyme inhibitory activity of the small molecule 6-Methylnaphthalen-2-ol. While specific enzymatic targets of this compound are not yet fully elucidated, derivatives of the structurally related naphthalenol scaffold have demonstrated inhibitory effects against several enzyme classes, including cyclooxygenases (COX), acetylcholinesterase (AChE), and carbonic anhydrases (hCA)[1]. This document outlines a generalized workflow for screening this compound against a target enzyme, determining its potency (IC50), and elucidating the mechanism of inhibition. The provided protocols can be adapted for various enzyme systems.
Introduction to this compound
This compound is a bicyclic aromatic compound with the chemical formula C₁₁H₁₀O[2][3]. Its potential as an enzyme inhibitor is of interest in drug discovery and chemical biology. Understanding the interaction of small molecules like this compound with enzymatic targets is crucial for the development of novel therapeutics. The study of enzyme inhibition provides valuable insights into a compound's mechanism of action and its potential for further development.
Chemical and Physical Properties of this compound:
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₀O | [2][3] |
| Molecular Weight | 158.20 g/mol | [3] |
| CAS Number | 17579-79-2 | [4] |
| Appearance | Solid | [4] |
| Melting Point | 128-129 °C | [4] |
General Experimental Workflow
The following diagram illustrates a typical workflow for assessing the enzyme inhibitory properties of a test compound like this compound.
Detailed Experimental Protocols
Materials and Reagents
-
Target Enzyme (e.g., COX, AChE, hCA)
-
Enzyme-specific substrate
-
This compound (purity ≥98%)
-
Appropriate assay buffer
-
Dimethyl sulfoxide (DMSO) for compound dissolution
-
96-well microplates
-
Microplate reader (spectrophotometer or fluorometer)
-
Pipettes and tips
Protocol 1: Determination of IC50 Value
This protocol is designed to determine the concentration of this compound required to inhibit 50% of the target enzyme's activity.
-
Preparation of Reagents:
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare working solutions of the enzyme and substrate in the appropriate assay buffer. The substrate concentration should ideally be at or near its Michaelis-Menten constant (Km) for the enzyme.
-
-
Assay Setup:
-
In a 96-well plate, perform serial dilutions of the this compound stock solution to achieve a range of desired concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1% (v/v).
-
Include control wells:
-
100% Activity Control: Enzyme, substrate, and buffer with DMSO (no inhibitor).
-
0% Activity Control (Blank): Substrate and buffer with DMSO (no enzyme).
-
-
-
Enzyme Inhibition Reaction:
-
Add the enzyme solution to each well containing the inhibitor dilutions and the 100% activity control.
-
Pre-incubate the enzyme with this compound for a defined period (e.g., 15-30 minutes) at the optimal temperature for the enzyme.
-
Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
-
Data Acquisition:
-
Immediately place the microplate in a plate reader and measure the absorbance or fluorescence at regular intervals. The rate of the reaction is determined from the linear portion of the progress curve.
-
-
Data Analysis:
-
Calculate the percentage of enzyme inhibition for each concentration of this compound using the following formula: % Inhibition = 100 x (1 - (Rate of inhibitor well - Rate of blank well) / (Rate of 100% activity control - Rate of blank well))
-
Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Mechanism of Inhibition Studies
This protocol helps to elucidate how this compound inhibits the enzyme.
-
Assay Setup:
-
Perform a series of kinetic experiments by varying the substrate concentration in the presence of several fixed concentrations of this compound (e.g., 0.5x, 1x, and 2x the IC50 value).
-
For each inhibitor concentration, generate a substrate saturation curve.
-
-
Data Acquisition and Analysis:
-
Determine the initial reaction velocity (V₀) for each combination of substrate and inhibitor concentration.
-
Analyze the data using a double reciprocal plot (Lineweaver-Burk plot) or by non-linear regression fitting to the Michaelis-Menten equation.
-
The pattern of the lines on the Lineweaver-Burk plot will indicate the mechanism of inhibition:
-
Competitive: Lines intersect on the y-axis.
-
Non-competitive: Lines intersect on the x-axis.
-
Uncompetitive: Lines are parallel.
-
-
Data Presentation
Quantitative data should be summarized in clear and concise tables for easy comparison.
Table 1: Example IC50 Data for Naphthalenol Derivatives against Various Enzymes
| Compound Class | Target Enzyme | IC50 (µM) | Reference |
| 1-Naphthol Derivatives | COX-1 | 5.55 | [1] |
| 1-Naphthol Derivatives | COX-2 | 7.77 - 19.90 | [1] |
Table 2: Example Inhibition Constant (Ki) Data for Naphthalenol Derivatives
| Compound Class | Target Enzyme | Ki Range (µM) | Reference |
| 1-Naphthol Derivatives | hCA I | 0.034 - 0.724 | [1] |
| 1-Naphthol Derivatives | hCA II | 0.028 - 0.986 | [1] |
Signaling Pathway Visualization
Should this compound be found to inhibit a key enzyme in a signaling pathway, the following diagram illustrates a hypothetical scenario of its action. For instance, if it were to inhibit a kinase involved in a pro-inflammatory pathway.
Conclusion
The protocols and guidelines presented here provide a robust framework for the initial characterization of this compound as a potential enzyme inhibitor. By systematically determining its IC50 value and elucidating its mechanism of action against relevant enzymatic targets, researchers can gain crucial insights into its biological activity and potential for therapeutic development. Based on the known activities of structurally related compounds, promising starting points for screening include enzymes from the cyclooxygenase, acetylcholinesterase, and carbonic anhydrase families.
References
Application Notes and Protocols: 6-Methylnaphthalen-2-ol in the Synthesis of Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Methylnaphthalen-2-ol is a versatile bicyclic aromatic building block that serves as a valuable starting material for the synthesis of a diverse range of bioactive molecules. Its substituted naphthalene core provides a rigid scaffold that can be strategically functionalized to generate compounds with significant therapeutic potential. The naphthalene ring system is a privileged structure in medicinal chemistry, with its derivatives exhibiting a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of potent bioactive molecules, with a focus on anticancer, antimicrobial, and anti-inflammatory agents.
I. Anticancer Applications: Synthesis of Aminobenzyl-6-methylnaphthalen-2-ols via Betti Reaction
Derivatives of naphthalen-2-ol, particularly aminobenzylnaphthols synthesized through the Betti reaction, have demonstrated significant cytotoxic effects against various cancer cell lines.[1] The Betti reaction, a modified Mannich reaction, is a one-pot three-component condensation of a phenol (in this case, this compound), an aldehyde, and an amine to yield α-aminobenzylphenols.[4] These compounds have been shown to exhibit pro-apoptotic properties, making them promising candidates for further investigation in oncology.[1]
Quantitative Data: Cytotoxicity of Aminobenzylnaphthol Analogs
The following table summarizes the cytotoxic activity of aminobenzylnaphthol derivatives structurally related to those that can be synthesized from this compound. The data is presented as IC50 values, the concentration of the compound that inhibits 50% of cell growth.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Aminobenzylnaphthols | BxPC-3 (Pancreatic) | Varies by derivative | [1] |
| Aminobenzylnaphthols | HT-29 (Colon) | Varies by derivative | [1] |
| Naphthoquinone Analogs | A549 (Lung) | Varies by derivative | [2] |
| Halogenated Benzofuran Carboxylates | A549 (Lung) | < 10 | [5] |
| Halogenated Benzofuran Carboxylates | HepG2 (Liver) | < 10 | [5] |
Experimental Protocol: Synthesis of 1-((Aryl)(amino)methyl)-6-methylnaphthalen-2-ol (Adapted Betti Reaction)
This protocol is adapted from the general procedure for the Betti reaction with 2-naphthol.[4]
Materials:
-
This compound
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Amine (e.g., ammonia, primary or secondary amine)
-
Ethanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
Hexanes and ethyl acetate
Procedure:
-
Imine Formation (Pre-reaction or in situ): In a round-bottom flask, dissolve the aromatic aldehyde (1.0 eq) and the amine (1.0 eq) in ethanol. Stir the mixture at room temperature for 30 minutes.
-
Betti Reaction: To the solution containing the pre-formed imine (or the mixture of aldehyde and amine), add this compound (1.0 eq).
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Work-up: Acidify the mixture with 1 M HCl and extract with DCM to remove any unreacted aldehyde and naphthol.
-
Basify the aqueous layer with 1 M NaOH to precipitate the product.
-
Filter the solid product and wash with cold water.
-
Purification: Dry the crude product and purify by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.
-
Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, MS).
Signaling Pathways and Visualization
In silico studies of aminobenzylnaphthols suggest that their anticancer activity may be attributed to the inhibition of key signaling proteins such as Adenosine A1 Receptor (ADORA1), Cyclin-Dependent Kinase 2 (CDK2), and Tripartite Motif-Containing 24 (TRIM24).[1]
ADORA1 Signaling Pathway in Cancer:
ADORA1 activation can promote cancer progression through the PI3K/AKT signaling pathway, leading to increased cell proliferation and invasion.[6][7]
CDK2 Signaling Pathway in Cancer:
CDK2 is a key regulator of the cell cycle, and its abnormal activation is linked to the proliferation of various cancers.[8][9]
TRIM24 Signaling Pathway in Cancer:
TRIM24 acts as an oncogenic transcriptional co-activator, often in conjunction with STAT3, to promote cancer cell proliferation.[1][10]
II. Antimicrobial Applications: Synthesis of Schiff Bases and Mannich Bases
Naphthalene derivatives, including Schiff bases and Mannich bases, are known to possess significant antimicrobial activity against a range of pathogenic bacteria and fungi.[10][11]
Quantitative Data: Antimicrobial Activity of Naphthalene Derivatives
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for various naphthalene derivatives against different microbial strains.
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| Naphthol Diazenyl Schiff Bases | E. coli | 3.91-7.82 | [10] |
| Naphthol Diazenyl Schiff Bases | S. aureus | Moderate activity | [10] |
| Naphthol Diazenyl Schiff Bases | A. fumigatus | 3.91-7.82 | [10] |
| 1-Aminoalkyl-2-naphthols | P. aeruginosa (MDR) | 10 | |
| 1-Aminoalkyl-2-naphthols | S. aureus (MDR) | 100 | |
| 1-Aminoalkyl-2-naphthols | P. notatum | 400 |
Experimental Protocol 1: Synthesis of Schiff Bases from this compound
This protocol involves a two-step synthesis: formylation of this compound followed by condensation with an amine.
Step 1: Formylation of this compound (Vilsmeier-Haack Reaction)
Materials:
-
This compound
-
Anhydrous N,N-dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM)
-
Sodium acetate
-
Water
Procedure:
-
In a flask cooled to 0 °C, add anhydrous DMF followed by the dropwise addition of phosphorus oxychloride (3.0 eq).
-
Stir the mixture for 30 minutes at 0 °C to form the Vilsmeier reagent.
-
Add a solution of this compound (1.0 eq) in DCM to the Vilsmeier reagent.
-
Allow the reaction to warm to room temperature and then heat to 50 °C for several hours, monitoring by TLC.
-
Work-up: Pour the reaction mixture into a cold aqueous solution of sodium acetate.
-
Extract the product with DCM, wash with water and brine, and dry over anhydrous MgSO₄.
-
Purify the crude 1-formyl-6-methylnaphthalen-2-ol by column chromatography.
Step 2: Condensation with an Amine to Form a Schiff Base
Materials:
-
1-Formyl-6-methylnaphthalen-2-ol
-
Primary amine (aromatic or aliphatic)
-
Ethanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Dissolve 1-formyl-6-methylnaphthalen-2-ol (1.0 eq) and the primary amine (1.0 eq) in ethanol.
-
Add a catalytic amount of glacial acetic acid.
-
Reflux the mixture for 2-4 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature. The Schiff base product may precipitate.
-
Filter the solid product and recrystallize from a suitable solvent (e.g., ethanol).
Experimental Protocol 2: Synthesis of Mannich Bases from this compound
Materials:
-
This compound
-
Formaldehyde (37% aqueous solution)
-
Secondary amine (e.g., dimethylamine, piperidine)
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.
-
Add the secondary amine (1.1 eq) to the solution.
-
Cool the mixture in an ice bath and add formaldehyde solution (1.1 eq) dropwise with stirring.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography or recrystallization to obtain the desired Mannich base.
Experimental Workflow Visualization
III. Anti-inflammatory Applications
Naphthalene derivatives have been reported as effective anti-inflammatory agents, with some exhibiting inhibitory effects on cyclooxygenase (COX) enzymes.[2] Mannich bases, in particular, have shown potent anti-inflammatory activity in various assays.[12][13][14]
Quantitative Data: Anti-inflammatory Activity
Data on the anti-inflammatory activity of specific this compound derivatives is limited. However, related Mannich bases have shown significant activity.
| Compound Class | Assay | Activity | Reference |
| Mannich Bases of Dehydrozingerone | Inhibition of heat-induced albumin denaturation | Highly potent | [12] |
| Mannich Bases of 1,3,4-oxadiazole-2(3H)-one | In vivo assays | Better than indomethacin | [12] |
| Naphthyloxyacetyl-thiosemicarbazides | Oral anti-inflammatory agents | Effective with reduced side-effects | [11] |
Experimental Protocol: Synthesis of Anti-inflammatory Mannich Bases
The protocol for synthesizing Mannich bases with potential anti-inflammatory activity is the same as described in the antimicrobial section (Experimental Protocol 2). The choice of the secondary amine can be varied to generate a library of compounds for screening.
Logical Relationship: From Synthesis to Biological Effect
References
- 1. The tripartite motif-containing 24 is a multifunctional player in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. elgenelim.com [elgenelim.com]
- 3. What are TRIM24 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Betti reaction - Wikipedia [en.wikipedia.org]
- 5. Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. ADORA1 Promotes Hepatocellular Carcinoma Progression via PI3K/AKT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. antbioinc.com [antbioinc.com]
- 9. Cyclin-Dependent Kinase 2 Promotes Tumor Proliferation and Induces Radio Resistance in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. TRIM24 promotes the aggression of gastric cancer via the Wnt/β-catenin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | The adenosinergic machinery in cancer: In-tandem insights from basic mechanisms to therapy [frontiersin.org]
- 12. Recent advances in biological applications of mannich bases — An overview - Int J Pharm Chem Anal [ijpca.org]
- 13. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 14. Mannich bases in medicinal chemistry and drug design - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of 6-Methylnaphthalen-2-ol Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of synthetic methodologies for the preparation of 6-methylnaphthalen-2-ol and its derivatives. This naphthalene scaffold is a valuable building block in medicinal chemistry and materials science. This document outlines detailed experimental protocols, presents quantitative data for key transformations, and illustrates the synthetic workflows.
I. Synthesis of this compound
The preparation of the parent compound, this compound, can be approached through several synthetic strategies starting from commercially available precursors like 2-methylnaphthalene. A common and effective method involves a two-step process of Friedel-Crafts acylation followed by a Baeyer-Villiger oxidation and subsequent hydrolysis.
Protocol 1: Synthesis of this compound via Friedel-Crafts Acylation and Baeyer-Villiger Oxidation
This protocol details a plausible and commonly employed route for the synthesis of this compound.
Step 1: Friedel-Crafts Acylation of 2-Methylnaphthalene
The introduction of an acetyl group at the 6-position of 2-methylnaphthalene is achieved through a Friedel-Crafts acylation reaction.
-
Reaction Scheme:
-
2-Methylnaphthalene reacts with acetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to yield 6-acetyl-2-methylnaphthalene.
-
-
Experimental Protocol:
-
To a stirred suspension of anhydrous aluminum chloride (1.2 equivalents) in a dry, inert solvent (e.g., nitrobenzene or dichloromethane) at 0-5 °C, add acetyl chloride (1.1 equivalents) dropwise.
-
After the addition is complete, add 2-methylnaphthalene (1.0 equivalent) portion-wise, ensuring the temperature is maintained below 10 °C.
-
Allow the reaction mixture to stir at room temperature for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the desired 6-acetyl-2-methylnaphthalene isomer.
-
Step 2: Baeyer-Villiger Oxidation of 6-Acetyl-2-methylnaphthalene
The ketone functional group in 6-acetyl-2-methylnaphthalene is converted to an ester through a Baeyer-Villiger oxidation.[1][2][3][4][5]
-
Reaction Scheme:
-
6-Acetyl-2-methylnaphthalene is treated with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), to yield 6-methylnaphthalen-2-yl acetate.
-
-
Experimental Protocol:
-
Dissolve 6-acetyl-2-methylnaphthalene (1.0 equivalent) in a suitable solvent such as dichloromethane or chloroform.
-
Add a solution of m-CPBA (1.1 to 1.5 equivalents) in the same solvent dropwise to the ketone solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to remove excess peroxy acid and the resulting carboxylic acid.
-
Wash further with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude 6-methylnaphthalen-2-yl acetate can be purified by column chromatography if necessary.
-
Step 3: Hydrolysis of 6-Methylnaphthalen-2-yl Acetate
The final step is the hydrolysis of the acetate ester to afford the target this compound.
-
Reaction Scheme:
-
6-Methylnaphthalen-2-yl acetate is hydrolyzed under basic or acidic conditions to yield this compound.
-
-
Experimental Protocol (Basic Hydrolysis):
-
Dissolve the crude 6-methylnaphthalen-2-yl acetate in a mixture of methanol and water.
-
Add a base, such as sodium hydroxide or potassium carbonate (2-3 equivalents).
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and neutralize with a dilute acid (e.g., 1 M HCl).
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the final product by recrystallization or column chromatography.
-
II. Derivatization of this compound
The hydroxyl group of this compound is a versatile handle for further chemical modifications, allowing for the synthesis of a diverse range of derivatives. Key derivatization strategies include O-alkylation, O-acylation, and the Mannich reaction.
A. O-Alkylation (Williamson Ether Synthesis)
The Williamson ether synthesis is a reliable method for the preparation of ether derivatives of this compound.
-
Reaction Scheme:
-
This compound is deprotonated with a base to form the corresponding naphthoxide, which then undergoes nucleophilic substitution with an alkyl halide.
-
-
To a solution of this compound (1.0 equivalent) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetone, add a base such as potassium carbonate (K₂CO₃, 2.0 equivalents) or sodium hydride (NaH, 1.2 equivalents).
-
Stir the suspension at room temperature for 30 minutes.
-
Add the desired alkyl halide (e.g., benzyl bromide, ethyl iodide; 1.1 equivalents) to the reaction mixture.
-
Heat the reaction to 60-80 °C and monitor its progress by TLC.
-
Upon completion, cool the mixture to room temperature and pour it into water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude ether derivative by column chromatography on silica gel.
B. O-Acylation (Esterification)
Ester derivatives of this compound can be readily prepared by reaction with acylating agents.
-
Reaction Scheme:
-
This compound reacts with an acyl chloride or acid anhydride in the presence of a base to form the corresponding ester.
-
-
Dissolve this compound (1.0 equivalent) in a suitable solvent like dichloromethane or pyridine.
-
Add a base such as pyridine (if not used as the solvent) or triethylamine (1.5 equivalents).
-
Cool the solution to 0 °C in an ice bath.
-
Add the desired acyl chloride or acid anhydride (e.g., acetyl chloride, benzoyl chloride; 1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.
-
Quench the reaction with water or a dilute acid solution (e.g., 1 M HCl).
-
Extract the product with an organic solvent.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude ester by column chromatography or recrystallization.
C. Mannich Reaction
The Mannich reaction provides a route to aminomethylated derivatives of this compound, which are valuable intermediates in organic synthesis.[6][7][8][9][10]
-
Reaction Scheme:
-
This compound undergoes a three-component condensation with formaldehyde and a primary or secondary amine. The aminomethyl group is typically introduced at the position ortho to the hydroxyl group.
-
-
In a round-bottom flask, combine this compound (1.0 equivalent), formaldehyde (as a 37% aqueous solution, 1.2 equivalents), and the desired secondary amine (e.g., dimethylamine, piperidine; 1.2 equivalents) in a suitable solvent such as ethanol.
-
Heat the mixture to reflux for several hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with water to remove any remaining starting materials.
-
Dry the organic layer, filter, and concentrate.
-
Purify the Mannich base by column chromatography or recrystallization.
III. Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for the derivatization of naphthols, which can be considered indicative for reactions with this compound.
| Reaction Type | Substrate | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| O-Acetylation | 2-Naphthol | Acetic Anhydride, Ni/SiO₂ | - | 65 | 4 | 100 | [11] |
| O-Acetylation | 2-Naphthol | Acetic Acid, Ni(NO₃)₂ | - | Reflux | - | High | [12] |
| Mannich Reaction | 2-Naphthol | Aldehyde, Amide, Nanocatalyst | Solvent-free | 100 | 0.2-0.7 | 35-95 | [6] |
IV. Visualizations
Synthetic Workflow for this compound and its Derivatives
References
- 1. Baeyer-Villiger Oxidation [organic-chemistry.org]
- 2. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]
- 3. Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Baeyer-Villiger Oxidation - Chemistry Steps [chemistrysteps.com]
- 5. Baeyer-Villiger oxidation: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. mdpi.com [mdpi.com]
- 7. publicatio.bibl.u-szeged.hu [publicatio.bibl.u-szeged.hu]
- 8. Mannich bases in medicinal chemistry and drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. Ni/Silica catalyzed acetylation of phenols and naphthols: An eco-friendly approach - Arabian Journal of Chemistry [arabjchem.org]
- 12. Selective Acetylation of 2-Naphthol to 2-Naphthyl Acetate with Ni Homogeneous Catalysts: An Environmentally Friendly Protocol, Science Journal of Chemistry, Science Publishing Group [sciencepublishinggroup.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Methylnaphthalen-2-ol
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 6-Methylnaphthalen-2-ol synthesis. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data on factors influencing reaction outcomes.
I. Synthetic Workflow
The synthesis of this compound from 2-methylnaphthalene can be achieved through a three-step process. This workflow outlines the key transformations involved.
Caption: Synthetic pathway for this compound.
II. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the synthesis of this compound.
Q1: What is the most common starting material for the synthesis of this compound?
A1: A common and commercially available starting material is 2-methylnaphthalene.
Q2: What are the key reaction steps in the synthesis of this compound from 2-methylnaphthalene?
A2: The synthesis typically involves three main steps:
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Friedel-Crafts Acylation of 2-methylnaphthalene to introduce an acetyl group, primarily at the 6-position.
-
Baeyer-Villiger Oxidation of the resulting ketone (6-acetyl-2-methylnaphthalene) to form an ester (6-acetoxy-2-methylnaphthalene).
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Hydrolysis of the ester to yield the final product, this compound.
Q3: Why is regioselectivity important in the Friedel-Crafts acylation step?
A3: The methyl group on 2-methylnaphthalene can direct acylation to different positions. To maximize the yield of the desired 6-acetyl-2-methylnaphthalene isomer, controlling the regioselectivity is crucial. The choice of solvent and reaction temperature significantly influences the isomer distribution.[1]
Q4: What is the migratory aptitude in the Baeyer-Villiger oxidation, and why is it important?
A4: In the Baeyer-Villiger oxidation, the migratory aptitude determines which group attached to the ketone's carbonyl carbon will migrate to the oxygen atom. The general order is tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl.[2] In the case of 6-acetyl-2-methylnaphthalene, the naphthyl group (an aryl group) has a higher migratory aptitude than the methyl group, leading to the desired ester product.
Q5: What are the common methods for purifying the final product, this compound?
A5: Common purification techniques include recrystallization and column chromatography.[3][4] The choice of method depends on the scale of the reaction and the nature of the impurities. For recrystallization, a mixed solvent system like methanol/water or acetone/hexane can be effective.[4][5] For column chromatography, a silica gel stationary phase with an eluent system such as cyclohexane/ethyl acetate is often used.[6]
III. Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound.
Step 1: Friedel-Crafts Acylation of 2-Methylnaphthalene
| Problem | Possible Cause(s) | Solution(s) |
| Low yield of 6-acetyl-2-methylnaphthalene | - Incorrect solvent: The solvent choice significantly impacts the isomer distribution. Nonpolar solvents like dichloromethane favor the formation of the undesired 1-acetyl isomer, while polar solvents like nitrobenzene favor the desired 6-acetyl isomer.[1] - Moisture contamination: The Lewis acid catalyst (e.g., AlCl₃) is sensitive to moisture, which can deactivate it. - Suboptimal temperature: The reaction temperature affects the reaction rate and selectivity. | - Use a polar solvent such as nitrobenzene to favor the formation of the 6-acetyl isomer.[1] - Ensure all glassware is thoroughly dried and the reaction is performed under anhydrous conditions (e.g., under a nitrogen or argon atmosphere). - Optimize the reaction temperature. A study on a similar reaction suggests an aging reaction temperature of around 40°C.[7] |
| Formation of multiple isomers | - Kinetic vs. thermodynamic control: The reaction can yield a mixture of isomers. The 1-acetyl isomer is often the kinetic product, while the 6-acetyl isomer is the thermodynamic product.[1] | - To favor the thermodynamically more stable 6-isomer, use a polar solvent and allow for a longer reaction time or higher temperature to allow for equilibration.[1] |
| Tar formation | - High reaction temperature: Excessive heat can lead to polymerization and decomposition of the starting material and product. | - Maintain the recommended reaction temperature and avoid overheating. Monitor the reaction progress to prevent prolonged heating after completion. |
Step 2: Baeyer-Villiger Oxidation of 6-Acetyl-2-methylnaphthalene
| Problem | Possible Cause(s) | Solution(s) |
| Low yield of 6-acetoxy-2-methylnaphthalene | - Incomplete reaction: The reaction may not have gone to completion. - Degradation of the peroxy acid: The oxidizing agent (e.g., m-CPBA) can decompose if not stored or handled properly. - Side reactions: Although the migratory aptitude favors the desired product, side reactions can occur. | - Monitor the reaction by thin-layer chromatography (TLC) to ensure the starting material is fully consumed. - Use fresh, high-quality peroxy acid. - Control the reaction temperature, as higher temperatures can sometimes lead to side reactions. |
| Formation of unexpected byproducts | - Incorrect migration: While unlikely for this substrate, incorrect migration can lead to the formation of methyl 6-methyl-2-naphthoate. - Epoxidation of the naphthalene ring: Peroxy acids can also epoxidize aromatic rings, although this is generally less favorable than the Baeyer-Villiger oxidation for ketones. | - Confirm the structure of the product using spectroscopic methods (e.g., NMR, IR). The migratory aptitude strongly favors the migration of the naphthyl group.[2] - The Baeyer-Villiger oxidation is generally faster and more favorable than aromatic epoxidation under these conditions. |
Step 3: Hydrolysis of 6-Acetoxy-2-methylnaphthalene
| Problem | Possible Cause(s) | Solution(s) |
| Incomplete hydrolysis | - Insufficient reaction time or temperature: The hydrolysis reaction may require more time or heat to go to completion. - Inadequate amount of acid or base: A catalytic amount of acid or a stoichiometric amount of base is required for efficient hydrolysis. | - Monitor the reaction by TLC. If the starting ester is still present, increase the reaction time or temperature. - Ensure the appropriate amount of acid or base catalyst is used. For base-catalyzed hydrolysis, using a slight excess of base can drive the reaction to completion. |
| Difficulty in product isolation | - Product solubility: The product, this compound, is a phenol and its solubility can be pH-dependent. | - After the reaction, neutralize the mixture carefully. If using a base for hydrolysis, acidify the mixture to protonate the phenoxide and precipitate the product. The product can then be extracted with an organic solvent. |
IV. Data Presentation
Table 1: Effect of Solvent on the Yield of Friedel-Crafts Acylation of 2-Methylnaphthalene
| Solvent | Yield of 6-Acetyl-2-methylnaphthalene (%) | Yield of 1-Acetyl-2-methylnaphthalene (%) | Reference |
| Nitrobenzene | 61.8 | 5.6 | [1] |
| Dichloromethane | 25.4 | 35.2 | [1] |
Note: This data illustrates the significant impact of the solvent on the regioselectivity of the acylation reaction.
V. Experimental Protocols
Protocol 1: Synthesis of 6-Acetyl-2-methylnaphthalene (Friedel-Crafts Acylation)
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Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (AlCl₃) (1.2 equivalents) and dry nitrobenzene.
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Addition of Acetyl Chloride: Cool the suspension to 0-5 °C in an ice bath. Add acetyl chloride (1.1 equivalents) dropwise to the stirred suspension.
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Addition of 2-Methylnaphthalene: After the addition of acetyl chloride is complete, add 2-methylnaphthalene (1.0 equivalent) portion-wise, maintaining the temperature below 10 °C.
-
Reaction: Stir the reaction mixture at room temperature for 12 hours.
-
Work-up: Pour the reaction mixture onto crushed ice and concentrated hydrochloric acid.
-
Extraction: Extract the product with dichloromethane. Wash the organic layer with water and brine, and then dry it over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure and purify the residue by column chromatography to separate the isomers.
Protocol 2: Synthesis of 6-Acetoxy-2-methylnaphthalene (Baeyer-Villiger Oxidation)
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Preparation: Dissolve 6-acetyl-2-methylnaphthalene (1.0 equivalent) in a suitable solvent such as dichloromethane in a round-bottom flask.
-
Addition of Oxidant: Add meta-chloroperoxybenzoic acid (m-CPBA) (1.1 equivalents) portion-wise to the solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature and monitor the progress by TLC.
-
Work-up: Once the reaction is complete, quench the excess peroxy acid by adding a saturated aqueous solution of sodium thiosulfate.
-
Extraction: Separate the organic layer, and wash it with a saturated aqueous solution of sodium bicarbonate and then with brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be used in the next step without further purification or can be purified by column chromatography.
Protocol 3: Synthesis of this compound (Hydrolysis)
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Preparation: Dissolve the crude 6-acetoxy-2-methylnaphthalene in a solvent such as methanol.
-
Addition of Base: Add an aqueous solution of a base, such as sodium hydroxide (e.g., 10% solution), to the solution.
-
Reaction: Heat the mixture to reflux and stir for 1-2 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Acidification and Extraction: Acidify the aqueous residue with a dilute acid (e.g., 1 M HCl) until the solution is acidic. The product should precipitate. Extract the product with a suitable organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with water and brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., acetone/hexane or methanol/water) or by column chromatography.[4][5]
VI. Logical Relationships Diagram
The following diagram illustrates the logical decision-making process for troubleshooting low yield in the overall synthesis.
Caption: Troubleshooting workflow for low yield.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Baeyer-Villiger Oxidation [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. WO2002042248A2 - Naphthalene derivatives - Google Patents [patents.google.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Overcoming Challenges in the Purification of Substituted Naphthols
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of substituted naphthols.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the purification of substituted naphthols by common laboratory techniques.
Recrystallization
Issue: The compound "oils out" instead of forming crystals.
Possible Causes:
-
The boiling point of the solvent is too high.
-
The solution is supersaturated and cooling too quickly.
-
The presence of impurities that depress the melting point of the solute.
Recommended Solutions:
-
Use a solvent with a lower boiling point.
-
Ensure the solution is not overly concentrated by adding a small amount of additional hot solvent.
-
Allow the solution to cool slowly to room temperature before placing it in an ice bath.
-
Try adding a seed crystal to induce crystallization.
-
If impurities are suspected, consider a preliminary purification step like column chromatography.
Issue: No crystals form upon cooling.
Possible Causes:
-
The solution is not saturated (too much solvent was used).
-
The compound is very soluble in the chosen solvent even at low temperatures.
-
The solution may be too clean and lack nucleation sites.
Recommended Solutions:
-
Evaporate some of the solvent to concentrate the solution and then try cooling again.
-
Change to a solvent in which the compound is less soluble.
-
Try scratching the inside of the flask with a glass rod at the meniscus to create nucleation sites.
-
Add a seed crystal of the pure compound if available.
Issue: The recovered crystals are still impure.
Possible Causes:
-
Impurities may have co-crystallized with the product.
-
The chosen recrystallization solvent is not optimal for separating the specific impurities.
-
Colored impurities are present.
Recommended Solutions:
-
A second recrystallization step may be necessary.
-
Try a different recrystallization solvent or a solvent pair.
-
For colored impurities, a charcoal treatment of the hot solution before cooling may be effective. Add a small amount of activated charcoal to the hot solution, swirl, and then perform a hot filtration to remove the charcoal before allowing the solution to cool.
Column Chromatography
Issue: Poor separation of the desired naphthol from impurities.
Possible Causes:
-
The solvent system (eluent) is too polar, causing all compounds to move too quickly down the column.
-
The eluent is not polar enough, resulting in all compounds sticking to the top of the column.
-
The chosen stationary phase (e.g., silica gel) is not providing enough selectivity for the separation.
Recommended Solutions:
-
Optimize the mobile phase polarity. Start with a non-polar solvent and gradually increase the polarity by adding a more polar solvent. Thin-layer chromatography (TLC) should be used to determine the optimal solvent system beforehand. A good starting point for many naphthol derivatives is a mixture of hexane and ethyl acetate.
-
If the compounds are very polar, consider using a more polar mobile phase system, such as dichloromethane/methanol.
-
For challenging separations, especially of isomers, consider using a different stationary phase, such as alumina or a bonded-phase silica gel (e.g., C18 for reverse-phase chromatography).
Issue: Streaking or tailing of spots on TLC of collected fractions.
Possible Causes:
-
The sample was overloaded on the column.
-
The compound is interacting too strongly with the stationary phase.
-
The compound is not sufficiently soluble in the mobile phase.
Recommended Solutions:
-
Use a larger column or reduce the amount of crude material loaded.
-
Adding a small amount of a slightly more polar solvent (e.g., a few drops of methanol in a hexane/ethyl acetate mixture) or a modifier like triethylamine for basic compounds can sometimes reduce tailing on silica gel.
-
Ensure the compound is fully dissolved before loading it onto the column. If solubility is an issue, consider a "dry loading" technique where the compound is adsorbed onto a small amount of silica gel before being added to the column.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in substituted naphthol synthesis?
A1: Common impurities include unreacted starting materials, byproducts from side reactions (e.g., over-alkylation, oxidation products), and residual catalysts. The specific impurities will depend on the synthetic route used. For example, in the synthesis of BINOL, unreacted 2-naphthol and oxidative side-products can be significant impurities.[1]
Q2: How do I choose the right solvent for recrystallizing my substituted naphthol?
A2: The ideal recrystallization solvent is one in which your desired compound is highly soluble at high temperatures and poorly soluble at low temperatures, while the impurities are either very soluble or insoluble at all temperatures. A general rule of thumb is "like dissolves like". For polar naphthols, polar solvents like ethanol or ethanol/water mixtures are often good choices. For less polar naphthols, solvents like toluene or hexane might be more suitable. It is always best to perform small-scale solubility tests with a variety of solvents to find the optimal one.
Q3: How can I monitor the progress of my column chromatography purification?
A3: Thin-layer chromatography (TLC) is an essential tool for monitoring column chromatography.[2] By spotting the crude mixture, the starting materials, and the collected fractions on a TLC plate, you can visualize the separation of your desired compound from impurities. A UV lamp is often used for visualization, as many naphthol derivatives are UV-active.
Q4: My substituted naphthol is colored, but it should be colorless. How can I remove the color?
A4: Colored impurities can often be removed by treating a solution of the crude product with activated charcoal. Dissolve your compound in a suitable solvent, add a small amount of charcoal, heat and stir for a few minutes, and then filter the hot solution to remove the charcoal. The desired compound can then be recovered by crystallization or evaporation of the solvent. Distillation can also be an effective method for removing colored, non-volatile impurities from thermally stable naphthols.[3]
Q5: I am trying to separate constitutional isomers of a substituted naphthol. What is the best approach?
A5: Separating isomers can be challenging due to their similar physical properties.[4] For column chromatography, a less polar solvent system with a shallow gradient is often required to achieve good separation on silica gel.[5] In some cases, specialized chromatography techniques like HPLC with a chiral stationary phase (for enantiomers) or a stationary phase that allows for π-π interactions (for positional isomers) may be necessary.[5] Recrystallization can also be effective if a solvent can be found that selectively crystallizes one isomer.
Data Presentation
The following tables provide examples of purification data for specific substituted naphthols. This data should be used as a starting point, and optimization may be required for your specific compound and impurity profile.
Table 1: Recrystallization of β-Naphthol [6][7]
| Initial Purity (%) | Solvent System | Final Purity (%) | Recovery (%) |
| 88.9 | n-Heptane | 99.3 | 94 |
| 89.8 | Cyclohexane | 99.4 | 95 |
| 89.8 | n-Heptane/Toluene | 99.5 | 97 |
| 80.8 | n-Heptane/Methyl Isobutyl Ketone | 99.2 | 90 |
Table 2: Column Chromatography of Naphthol Isomers - HPLC Conditions [8]
| Compound | Stationary Phase | Mobile Phase | Flow Rate (mL/min) |
| 1-Naphthol & 2-Naphthol | Synergi Hydro-RP C18 | 50% (v/v) aqueous acetonitrile | 1.5 |
Note: This HPLC method was developed for quantitative analysis and demonstrates the potential for separation. For preparative column chromatography on silica gel, a less polar mobile phase like hexane/ethyl acetate would be used, and the optimal ratio would be determined by TLC.
Experimental Protocols
General Protocol for Recrystallization
-
Solvent Selection: In a small test tube, test the solubility of a small amount of your crude substituted naphthol in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but show low solubility when cold.
-
Dissolution: In an Erlenmeyer flask, add the crude solid and the chosen solvent. Heat the mixture with stirring until the solid completely dissolves. Add the minimum amount of hot solvent required to fully dissolve the solid.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This should be done quickly to prevent premature crystallization.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals, for example, in a desiccator under vacuum, to remove any residual solvent.
General Protocol for Column Chromatography
-
TLC Analysis: Determine the optimal mobile phase (eluent) by running TLC plates of your crude mixture in various solvent systems (e.g., different ratios of hexane/ethyl acetate). The ideal eluent will give your desired compound an Rf value of approximately 0.2-0.4 and show good separation from impurities.
-
Column Packing: Securely clamp a chromatography column in a vertical position. Add a small plug of cotton or glass wool to the bottom. Add a thin layer of sand. Prepare a slurry of silica gel in the chosen eluent and pour it into the column. Allow the silica gel to settle, and then add another thin layer of sand on top.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (often the eluent or a slightly more polar solvent that is then evaporated). Carefully load the sample onto the top of the silica gel.
-
Elution: Carefully add the eluent to the top of the column and begin collecting fractions. Maintain a constant level of solvent above the stationary phase to prevent the column from running dry.
-
Fraction Collection and Analysis: Collect the eluting solvent in a series of fractions. Monitor the composition of the fractions by TLC.
-
Product Isolation: Combine the fractions that contain the pure product and remove the solvent using a rotary evaporator to obtain the purified substituted naphthol.
Mandatory Visualization
Caption: General experimental workflow for the purification of substituted naphthols.
Caption: Troubleshooting logic for common recrystallization issues.
References
- 1. Reagents & Solvents [chem.rochester.edu]
- 2. silicycle.com [silicycle.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. US3076035A - Separation of naphthol isomers - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. nacalai.com [nacalai.com]
- 7. researchgate.net [researchgate.net]
- 8. Quantitative analysis of naphthalene, 1-naphthol and 2-naphthol at nanomol levels in geothermal fluids using SPE with HPLC - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for Naphthalenol Functionalization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the functionalization of naphthalenol and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the functionalization of naphthalenols?
A1: The most prevalent methods for naphthalenol functionalization include O-alkylation, O-arylation, and direct C-H bond functionalization.[1][2] O-alkylation and O-arylation target the hydroxyl group, while C-H functionalization allows for the introduction of new substituents directly onto the naphthalene ring. Transition-metal catalysis, particularly with palladium, copper, and rhodium, is a key strategy for achieving selective C-H functionalization.[2][3] The choice of method depends on the desired substituent and the required regioselectivity.
Q2: How can I control the regioselectivity (e.g., C2 vs. C8) during the C-H functionalization of 1-naphthol derivatives?
A2: Controlling regioselectivity in the C-H functionalization of naphthalenols is a significant challenge due to the presence of multiple reactive C-H bonds.[2][4] The use of directing groups is a primary strategy to achieve site-selectivity.[2][5] For instance, a picolinamide directing group can facilitate C4-amination of 1-naphthylamine derivatives.[2] The choice of catalyst and ligands also plays a crucial role. Some catalytic systems exhibit inherent preferences for certain positions, such as the β-position of naphthalene.[2] Additionally, the design of specialized templates can differentiate between electronically similar and sterically accessible positions like C6 and C7.[4][6]
Q3: What factors influence the competition between O-alkylation and C-alkylation of naphthalenols?
A3: The competition between O-alkylation and C-alkylation of naphthalenols is primarily influenced by the reaction conditions, particularly the solvent and the nature of the base. In polar aprotic solvents like DMSO, where the naphthoxide anion is poorly solvated, the more nucleophilic oxygen atom is favored, leading to O-alkylation.[7] Conversely, in polar protic solvents like trifluoroethanol, the oxygen atom is strongly solvated through hydrogen bonding, reducing its nucleophilicity and allowing for C-alkylation to occur at the electron-rich positions of the ring (typically C2 or C4 for 1-naphthol).[7] The hardness/softness of the electrophile and nucleophile (HSAB theory) can also play a role.
Q4: My palladium-catalyzed C-H functionalization reaction is not working. What are the initial troubleshooting steps?
A4: For an unsuccessful palladium-catalyzed C-H functionalization, begin by systematically checking the following:
-
Catalyst Activity: Ensure the palladium catalyst is active. If using a Pd(II) precatalyst, it needs to be reduced to Pd(0) in situ for many catalytic cycles to begin. Conversely, some reactions require a Pd(II) species. Check for proper activation or potential deactivation.
-
Ligand Integrity: Verify the purity and stability of the ligand. Many phosphine-based ligands are sensitive to air and moisture.
-
Solvent and Reagent Purity: Use dry, degassed solvents and ensure the purity of all reagents, including the naphthalenol substrate and the coupling partner.
-
Inert Atmosphere: Strictly maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction, as oxygen can deactivate the catalyst.
-
Temperature Control: Ensure the reaction is being conducted at the optimal temperature.
Troubleshooting Guides
Guide 1: Low Yield in O-Alkylation of Naphthalenol
Problem: The O-alkylation of a naphthalenol derivative is resulting in a low yield of the desired ether product.
| Potential Cause | Suggested Solution |
| Incomplete Deprotonation | Use a stronger base or increase the equivalents of the base to ensure complete formation of the naphthoxide. |
| Poor Nucleophilicity of Naphthoxide | In polar protic solvents, the naphthoxide can be heavily solvated. Switch to a polar aprotic solvent like DMF or DMSO. |
| Side Reactions (C-Alkylation) | If C-alkylation is observed, changing the solvent from a protic to an aprotic one can favor O-alkylation.[7] |
| Decomposition of Alkylating Agent | Ensure the alkylating agent is stable under the reaction conditions. If it is sensitive to the base, consider a slower addition of the agent. |
| Steric Hindrance | If either the naphthalenol or the alkylating agent is sterically hindered, higher reaction temperatures or longer reaction times may be required. |
Troubleshooting Workflow for Low O-Alkylation Yield
Caption: Troubleshooting workflow for low O-alkylation yield.
Guide 2: Poor Regioselectivity in Palladium-Catalyzed C-H Functionalization
Problem: A palladium-catalyzed C-H functionalization of a naphthalenol derivative is yielding a mixture of regioisomers.
| Potential Cause | Suggested Solution |
| Ineffective Directing Group | The chosen directing group may not be coordinating strongly enough or may allow for multiple binding modes. Consider a different directing group known for high regioselectivity in similar systems, such as a picolinamide.[2] |
| Steric and Electronic Effects | The inherent steric and electronic properties of the substrate may favor multiple sites. Modifying substituents on the naphthalene ring can alter the electronic landscape and potentially favor one position over another. |
| Ligand Effects | The ligand on the palladium catalyst can significantly influence regioselectivity. Screen a variety of ligands (e.g., phosphines, N-heterocyclic carbenes) to find one that enhances selectivity for the desired isomer. |
| Reaction Conditions | Temperature, solvent, and additives can all impact regioselectivity. A systematic optimization of these parameters is recommended. |
| Catalyst System | Some palladium catalyst systems may be inherently less selective. Exploring catalysts based on other metals like rhodium or copper might offer different and potentially more favorable regioselectivity.[2][3] |
Logical Relationship for Improving Regioselectivity
Caption: Strategies to improve regioselectivity.
Data Presentation
Table 1: Comparison of Reaction Conditions for O-Alkylation of β-Naphthol
| Entry | Alkylating Agent | Base | Solvent | Method | Yield (%) | Reference |
| 1 | Methyl Iodide | K₂CO₃ | DMF | Conventional | 95 | [8] |
| 2 | Ethyl Bromide | K₂CO₃ | DMF | Conventional | 92 | [8] |
| 3 | Benzyl Bromide | K₂CO₃ | DMF | Conventional | 96 | [8] |
| 4 | Methyl Iodide | None | Water (CTAB) | Micellar | 85 | [1] |
| 5 | Ethyl Bromide | None | Water (CTAB) | Micellar | 82 | [1] |
| 6 | Benzyl Bromide | None | Water (CTAB) | Micellar | 88 | [1] |
| 7 | Methyl Iodide | None | Solvent-free | Microwave | 94 | [1] |
| 8 | Ethyl Bromide | None | Solvent-free | Microwave | 90 | [1] |
Note: This table is a synthesis of data presented in the referenced literature and is intended for comparative purposes.
Experimental Protocols
Protocol 1: General Procedure for Palladium-Catalyzed C-H Arylation of 2-Naphthol
This protocol is a representative example and may require optimization for specific substrates.
-
Preparation: To a flame-dried Schlenk flask, add 2-naphthol (1.0 mmol), the aryl halide (1.2 mmol), Pd(OAc)₂ (0.05 mmol), a suitable phosphine ligand (e.g., SPhos, 0.10 mmol), and a base (e.g., K₂CO₃, 2.0 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Solvent Addition: Add a dry, degassed solvent (e.g., toluene or dioxane, 5 mL) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (12-24 hours), monitoring the reaction progress by TLC or GC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Purification: Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[9][10]
Protocol 2: General Procedure for O-Alkylation of β-Naphthol in a Micellar Medium
This protocol provides an environmentally benign alternative to traditional methods.[1]
-
Preparation: In a round-bottom flask, dissolve cetyltrimethylammonium bromide (CTAB) (0.1 mmol) in distilled water (10 mL) to form a micellar solution.
-
Reagent Addition: Add β-naphthol (1.0 mmol) and the alkylating agent (1.5 mmol) to the micellar solution.
-
Reaction: Stir the mixture vigorously at room temperature or with gentle heating (e.g., 60 °C) for the required time (4-8 hours). Monitor the reaction by TLC.
-
Extraction: Upon completion, extract the reaction mixture with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.[1]
References
- 1. Environmentally Benign Synthetic Protocol for O-Alkylation of <i>β</i>-Naphthols and Hydroxy Pyridines in Aqueous Micellar Media [file.scirp.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Diversity-Oriented C-H Activation Reactions of the Naphthalene Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. C–H Functionalization Strategies in the Naphthalene Series: Site Selections and Functional Diversity | Semantic Scholar [semanticscholar.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2,7]naphthyrin-5(6H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
How to avoid byproduct formation in naphthalene alkylation reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in naphthalene alkylation reactions. Our goal is to help you minimize byproduct formation and optimize your reaction outcomes.
Troubleshooting Guide: Common Issues and Solutions
Issue 1: Low Selectivity for the Desired Isomer (e.g., obtaining a mixture of α- and β-substituted naphthalenes)
-
Question: My reaction is producing a mixture of 1-alkylnaphthalene (α) and 2-alkylnaphthalene (β) isomers. How can I improve the selectivity for the desired isomer?
-
Answer: The regioselectivity of naphthalene alkylation is influenced by both kinetic and thermodynamic factors.
-
Kinetic vs. Thermodynamic Control: Substitution at the 1-position (α) is generally kinetically favored due to a more stable carbocation intermediate formed during the reaction.[1][2] However, the 2-substituted product (β) is often the thermodynamically more stable product, especially with bulky alkyl groups, due to reduced steric hindrance.[1][2]
-
Troubleshooting Steps:
-
Temperature Adjustment: Lower reaction temperatures generally favor the kinetically controlled α-product.[3] Conversely, higher temperatures can promote isomerization to the more stable β-product.[4][5] For instance, in the sulfonation of naphthalene, reaction at 80°C yields the 1-sulfonic acid, while at 160°C the 2-sulfonic acid is the major product.[4][5]
-
Choice of Catalyst: The catalyst plays a crucial role. Shape-selective catalysts like certain zeolites (e.g., H-ZSM-5) can favor the formation of the less bulky β-isomer.[6]
-
Solvent Effects: The polarity of the solvent can influence the transition state energies and thus the isomer ratio. Experimenting with different solvents may be beneficial.[7]
-
Size of the Alkylating Agent: For bulky alkylating agents, steric hindrance at the α-position with the neighboring hydrogen atom becomes significant, favoring substitution at the β-position.[1][2]
-
-
Issue 2: Formation of Polyalkylated Naphthalenes
-
Question: My reaction is producing significant amounts of di- and tri-alkylated naphthalenes instead of the desired mono-alkylated product. How can I suppress polyalkylation?
-
Answer: Polyalkylation is a common issue in Friedel-Crafts alkylation because the initial alkyl group activates the naphthalene ring, making it more susceptible to further substitution.[3][8]
-
Troubleshooting Steps:
-
Control Stoichiometry: Use a large excess of naphthalene relative to the alkylating agent. This increases the probability of the alkylating agent reacting with an un-substituted naphthalene molecule.
-
Catalyst Modification: The choice and modification of the catalyst can significantly impact selectivity. For instance, incorporating bulky cations into large-pore zeolites like USY can increase selectivity for mono-alkylation by sterically hindering the formation of more substituted products.[9]
-
Reaction Time and Temperature: Shorter reaction times and lower temperatures can help minimize subsequent alkylation reactions.[10]
-
Catalyst Activity: Highly active catalysts can promote polyalkylation. Using a catalyst with moderate acidity might be beneficial. Some studies have shown that modifying HY zeolites with metal oxides can achieve high selectivity for mono-alkylnaphthalenes.[6]
-
-
Issue 3: Catalyst Deactivation
-
Question: My catalyst activity is decreasing over time or with reuse. What are the likely causes and how can I address this?
-
Answer: Catalyst deactivation is often caused by the deposition of carbonaceous materials (coke) on the active sites or in the pores of the catalyst.[11]
-
Troubleshooting Steps:
-
Regeneration: Deactivated zeolite catalysts can often be regenerated by calcination (heating in the presence of air or oxygen) to burn off the coke deposits.[11]
-
Reaction Conditions: High temperatures and long reaction times can accelerate coke formation. Optimizing these parameters can extend catalyst life.
-
Feedstock Purity: Impurities in the naphthalene or alkylating agent can poison the catalyst. Ensure high-purity starting materials. For example, nitrogen-containing compounds in the feed can firmly adsorb on the acid sites of zeolites, leading to deactivation.[12][13]
-
-
Frequently Asked Questions (FAQs)
Q1: What are the primary byproducts in naphthalene alkylation? A1: The main byproducts are typically isomers of the desired product (e.g., 1-alkylnaphthalene vs. 2-alkylnaphthalene) and polyalkylated naphthalenes (di-, tri-, or even tetra-alkylated).[3] In some cases, unexpected cyclized products can also form, for instance, when using zeolite H-beta with isopropyl alcohol as the alkylating agent.[14][15]
Q2: How does the choice of catalyst affect the reaction outcome? A2: The catalyst is a critical parameter.
-
Lewis Acids (e.g., AlCl₃): These are traditional Friedel-Crafts catalysts but often lead to low selectivity and a mixture of products.[9]
-
Zeolites (e.g., HY, H-beta, H-ZSM-5): These solid acid catalysts offer advantages in terms of handling, recovery, and shape selectivity. The pore size and acidity of the zeolite can be tailored to favor specific products.[6][16] For example, H-ZSM-5 shows high β-selectivity in the methylation of naphthalene.[6]
-
Ionic Liquids: These can act as Lewis acidic catalysts and have been shown to produce polyalkylated naphthalenes with high selectivity under mild conditions.[6]
Q3: What is the difference between kinetic and thermodynamic control in naphthalene alkylation? A3:
-
Kinetic Control: This prevails at lower temperatures and shorter reaction times, favoring the product that is formed fastest (the kinetic product).[10][17] In naphthalene alkylation, this is often the α-substituted isomer.[1][2]
-
Thermodynamic Control: This is favored at higher temperatures and longer reaction times, allowing the reaction to reach equilibrium and favoring the most stable product (the thermodynamic product).[10][17] For naphthalene alkylation, this is often the β-substituted isomer, especially with bulky substituents.[1][2]
Q4: Can you provide a general experimental protocol for naphthalene alkylation? A4: While specific conditions vary greatly, a general procedure for a lab-scale reaction using a solid acid catalyst is provided in the "Experimental Protocols" section below.
Data Presentation
Table 1: Influence of Reaction Parameters on Naphthalene Alkylation with Tert-butanol
| Catalyst | Temperature (°C) | Naphthalene Conversion (%) | 2,6-Di-tert-butylnaphthalene (2,6-DTBN) Selectivity (%) | Reference |
| HY | 160 | - | Lower | [6] |
| HY | >160 | - | Decreases due to secondary reactions | [6] |
| H-Mordenite | - | - | High (60% yield with 2,6/2,7 ratio >50) | [18] |
| RE-Y | 160-180 | Increases with temperature | - | [18] |
| US-Y | 160-180 | Increases with temperature | - | [18] |
Note: This table provides a qualitative summary based on available literature. Quantitative values are highly dependent on specific reaction conditions such as reactant ratios, catalyst loading, and reaction time.
Experimental Protocols
General Protocol for Zeolite-Catalyzed Naphthalene Alkylation
This protocol is a generalized procedure and should be optimized for specific reactants and desired products.
-
Catalyst Activation: The zeolite catalyst (e.g., HY, H-beta) is activated by calcination at a high temperature (e.g., 500-550°C) for several hours under a flow of dry air to remove adsorbed water and other impurities.
-
Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a thermocouple is charged with naphthalene and a suitable solvent (if any). The flask is heated to the desired reaction temperature under an inert atmosphere (e.g., nitrogen).
-
Reaction Initiation: The activated catalyst is added to the reaction mixture, followed by the slow, dropwise addition of the alkylating agent (e.g., an alcohol or olefin).
-
Reaction Monitoring: The reaction progress is monitored by periodically withdrawing small aliquots of the reaction mixture and analyzing them by gas chromatography (GC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solid catalyst is removed by filtration. The filtrate is then washed with a suitable aqueous solution (e.g., sodium bicarbonate solution, followed by water) to remove any remaining acidic residues. The organic layer is dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by a suitable method such as distillation, crystallization, or column chromatography to isolate the desired alkylated naphthalene.
Visualizations
Caption: Logic diagram illustrating how reaction parameters influence byproduct formation.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. guidechem.com [guidechem.com]
- 3. What is the product of alkylation of Naphthalene?Can methyl halide us - askIITians [askiitians.com]
- 4. Kinetic vs. Thermodynamic Control in Organic Reactions [thecatalyst.org]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. US5034563A - Naphthalene alkylation process - Google Patents [patents.google.com]
- 10. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 11. Catalytic performance and industrial test of HY zeolite for alkylation of naphthalene and α-tetradecene - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Study of the zeolite-catalyzed isomerization of 1-methylnaphthalene - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05881J [pubs.rsc.org]
- 13. Study of the zeolite-catalyzed isomerization of 1-methylnaphthalene - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. dmto.dicp.ac.cn [dmto.dicp.ac.cn]
- 15. Unusual results in the liquid phase alkylation of naphthalene with isopropyl alcohol over zeolite H-beta - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 16. Study on the alkylation of aromatic hydrocarbons and propylene - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. researchgate.net [researchgate.net]
Troubleshooting low reactivity in reactions involving 6-Methylnaphthalen-2-ol
Welcome to the Technical Support Center for 6-Methylnaphthalen-2-ol. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during chemical synthesis involving this compound. Here you will find troubleshooting guides and frequently asked questions to help overcome issues related to its reactivity.
Frequently Asked Questions (FAQs)
Q1: What are the main factors influencing the reactivity of this compound?
A1: The reactivity of this compound is primarily governed by the electronic and steric effects of its substituents. The hydroxyl (-OH) group is an activating, ortho-, para-directing group, making the naphthalene ring electron-rich and susceptible to electrophilic attack. The methyl (-CH₃) group is a weakly activating group. However, the positions of these groups can lead to steric hindrance and competition between reaction at the hydroxyl group (O-functionalization) and the aromatic ring (C-functionalization), which may result in low reactivity or a mixture of products.
Q2: I am observing a mix of products in my reaction. How can I improve regioselectivity?
A2: Achieving high regioselectivity can be challenging. The hydroxyl group strongly directs incoming electrophiles to the 1 and 3 positions. To favor a specific isomer, consider the following:
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Steric Hindrance: Bulky reagents may preferentially react at the less sterically hindered position.
-
Solvent Effects: The choice of solvent can influence the reaction pathway. Polar aprotic solvents may favor O-functionalization, while protic solvents can solvate the hydroxyl group, potentially favoring C-functionalization.
-
Protecting Groups: Protecting the hydroxyl group can prevent O-functionalization and direct the reaction to the desired position on the aromatic ring.
Q3: How can I activate the hydroxyl group for nucleophilic substitution?
A3: The hydroxyl group is a poor leaving group. To enhance its leaving group ability for nucleophilic substitution reactions, it should be converted to a better leaving group. Common strategies include:
-
Conversion to a Sulfonate Ester: Reacting the naphthol with tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base like pyridine will form a tosylate or mesylate, which are excellent leaving groups.
-
Conversion to a Triflate: Using triflic anhydride (Tf₂O) with a base will form a triflate, which is an even more reactive leaving group suitable for challenging nucleophilic substitutions.
Troubleshooting Guides for Common Reactions
O-Alkylation (Williamson Ether Synthesis)
Issue: Low yield of the desired ether product.
| Potential Cause | Troubleshooting Strategy |
| Incomplete Deprotonation | Use a stronger base (e.g., NaH instead of K₂CO₃ or NaOH) to ensure complete formation of the more nucleophilic naphthoxide. |
| Poor Solubility | Select a suitable polar aprotic solvent such as DMF or DMSO to improve the solubility of the naphthoxide salt. |
| Side Reactions (C-Alkylation) | Employ a phase-transfer catalyst (e.g., tetrabutylammonium bromide) to facilitate the reaction under milder conditions, which can minimize side reactions. Using less reactive alkylating agents (e.g., alkyl bromides instead of iodides) can also favor O-alkylation. |
| Reagent Decomposition | Ensure anhydrous conditions, as water can quench the base and the naphthoxide intermediate. Use freshly distilled solvents and dried reagents. |
Typical Experimental Protocol: O-Alkylation
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (e.g., Argon or Nitrogen).
-
Stir the suspension at room temperature for 30 minutes.
-
Add the desired primary alkyl halide (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully quench it by adding ice-cold water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether).
-
Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by silica gel column chromatography.
Friedel-Crafts Acylation
Issue: Low conversion or formation of multiple isomers.
| Potential Cause | Troubleshooting Strategy |
| Deactivation of Catalyst | The phenolic hydroxyl group can coordinate with the Lewis acid catalyst (e.g., AlCl₃), deactivating it. Use an excess of the Lewis acid (2.5-3.0 eq) to account for this. |
| Low Reactivity | The methyl group provides some activation, but for less reactive acylating agents, higher temperatures or a more active catalyst system may be needed. |
| Poor Regioselectivity | The hydroxyl group is a strong ortho-, para-director. Acylation will likely occur at the 1- and 3-positions. Protecting the hydroxyl group as an ether or ester before acylation can alter the directing effect and improve selectivity for a specific isomer. The choice of solvent can also influence the isomer ratio.[1][2] |
| Product Inhibition | The product, an acyl-substituted naphthol, can also coordinate with the Lewis acid, potentially inhibiting the reaction. |
Typical Experimental Protocol: Friedel-Crafts Acylation
-
To a stirred suspension of anhydrous aluminum chloride (2.5 eq) in a dry solvent (e.g., nitrobenzene or dichloromethane) at 0-5 °C, add the acylating agent (e.g., acetyl chloride, 1.1 eq) dropwise.[1]
-
After the addition is complete, add a solution of this compound (1.0 eq) in the same solvent portion-wise, maintaining the temperature below 10 °C.
-
Stir the reaction mixture at room temperature for several hours, monitoring by TLC.
-
Pour the reaction mixture onto crushed ice and concentrated hydrochloric acid.
-
Extract the product with an organic solvent, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer and purify the product by column chromatography or recrystallization to separate the isomers.
Data Presentation
Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 17579-79-2 | [3][4][5] |
| Molecular Formula | C₁₁H₁₀O | [3][4][6] |
| Molecular Weight | 158.20 g/mol | [4][7] |
| Melting Point | 128-129 °C | [5] |
| Boiling Point | 312 °C at 760 mmHg | [5] |
| Appearance | Solid | [5] |
Visualizations
Caption: A logical workflow for troubleshooting low reactivity.
Caption: Competing O- vs. C-functionalization pathways.
References
- 1. Insights into the Mechanism of 2-Methylnaphthalene Friedel-Crafts Acetylation Catalyzed by AlCl3: A Combined Experimental and Theoretical Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound,17579-79-2-Chemicalbridge-Chemicalbridge [chemicalbridge.co.uk]
- 4. This compound | C11H10O | CID 242834 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 17579-79-2 [sigmaaldrich.com]
- 6. PubChemLite - this compound (C11H10O) [pubchemlite.lcsb.uni.lu]
- 7. 17579-79-2 | this compound - Capot Chemical [capotchem.com]
Controlling regioselectivity in the functionalization of naphthalen-2-ols
Welcome to the technical support center for the regioselective functionalization of naphthalen-2-ols. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide practical guidance for your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is controlling regioselectivity in the functionalization of naphthalen-2-ols a common challenge?
A1: Controlling regioselectivity is challenging because naphthalen-2-ol has multiple reactive sites. The hydroxyl (-OH) group is an activating, ortho-, para-directing group. In the case of naphthalen-2-ol, this means electrophilic attack is favored at the C1 (ortho) and C3 (ortho) positions. The relative reactivity of these sites can be influenced by a subtle interplay of steric and electronic factors, as well as reaction conditions, often leading to mixtures of isomers.[1][2]
Q2: What are the primary factors that determine the site of functionalization on the naphthalen-2-ol ring?
A2: The primary factors include:
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Kinetic vs. Thermodynamic Control: At lower temperatures, the reaction may favor the kinetically preferred product (the one that forms fastest), while at higher temperatures, the more stable, thermodynamically preferred product may dominate.[3][4][5] A classic example is the sulfonation of naphthalene, where the C1 product is kinetic and the C2 product is thermodynamic.[3][4][5]
-
Nature of the Electrophile: Bulky electrophiles may preferentially attack the less sterically hindered position.
-
Directing Groups: The strong activating effect of the hydroxyl group dominates, but its conversion to other directing groups (e.g., a carbamate) can precisely control the reaction site, especially in metalation reactions.[6][7]
-
Catalyst and Ligands: In metal-catalyzed reactions, the choice of metal, ligands, and counteranions can switch the regioselectivity, for instance, between ortho and para C-H functionalization.[8][9]
-
Solvent and Temperature: These parameters can influence the reaction pathway and the stability of intermediates, thereby affecting the final product ratio.[4][5]
Q3: Which positions on the naphthalen-2-ol ring are most reactive towards electrophiles?
A3: The C1 and C3 positions are the most activated for electrophilic aromatic substitution due to the electron-donating nature of the hydroxyl group at C2. The C1 position is generally the most kinetically favored site for electrophilic attack.[10]
Q4: How can I selectively functionalize the C1 position over the C3 position?
A4: To favor C1 functionalization:
-
Use Kinetic Control: Employ lower reaction temperatures to favor the formation of the C1-substituted product, which often has a lower activation energy.[3][4][5]
-
Friedel-Crafts Alkylation: Reactions like Friedel-Crafts alkylation of beta-naphthol often show a strong preference for the C1 (alpha) position.[11]
-
Catalyst Selection: Specific catalysts can direct functionalization. For example, in some gold-catalyzed C-H functionalizations, specific ligands can achieve high selectivity for the ortho (C1) position.[8][9]
Q5: How can I achieve functionalization at the C3 position?
A5: Functionalizing the C3 position is often more challenging. One effective strategy is using Directed ortho-Metalation (DoM). By converting the hydroxyl group into a Directed Metalation Group (DMG), such as an N,N-diethyl carbamate, it is possible to direct a strong base (like an organolithium reagent) to deprotonate the C3 position exclusively, which can then be quenched with an electrophile.[6][7]
Troubleshooting Guides
Problem 1: My reaction yields a mixture of C1 and C3 substituted regioisomers.
| Possible Cause | Suggested Solution |
| Reaction is under thermodynamic control. | Run the reaction at a lower temperature (e.g., 0 °C or -78 °C) to favor the kinetic product, which is often the C1 isomer.[3][4] |
| Steric hindrance is not sufficient to favor one position. | Consider using a bulkier reagent or catalyst system to increase steric differentiation between the C1 and C3 positions. |
| The chosen method has poor intrinsic selectivity. | Switch to a more highly regioselective method. For C3 selectivity, use a Directed ortho-Metalation (DoM) strategy.[6] For C1 selectivity, a regioselective Friedel-Crafts alkylation may be effective.[11] |
Problem 2: The overall yield of my functionalized product is very low.
| Possible Cause | Suggested Solution |
| Decomposition of starting material or product. | Ensure reaction conditions are not too harsh (e.g., excessive heat, overly strong acid/base). Naphthols can be prone to oxidation.[1] Running the reaction under an inert atmosphere (N₂ or Ar) may help. |
| Poor reactivity of the electrophile/reagent. | Increase the reactivity of your electrophile or coupling partner. For DoM, ensure your organolithium base is active and freshly titrated.[12] |
| Suboptimal reaction conditions. | Perform a systematic optimization of reaction parameters, including solvent, temperature, reaction time, and stoichiometry of reagents. |
| Catalyst deactivation. | In catalytic reactions, ensure the catalyst is not being poisoned by impurities. Use purified reagents and solvents. |
Problem 3: No reaction is occurring, and I am recovering only the starting naphthalen-2-ol.
| Possible Cause | Suggested Solution |
| Insufficient activation. | The electrophile may not be strong enough, or the catalyst may not be active. For Friedel-Crafts reactions, ensure a sufficient amount of an active Lewis acid is used.[11] |
| Incorrect base for deprotonation (in DoM). | The pKa of the C-H bond may require a stronger base. Switch from n-BuLi to s-BuLi or t-BuLi, and consider using an additive like TMEDA to increase basicity.[13] |
| Reaction temperature is too low. | While low temperatures are good for kinetic control, some activation energy is still required. Try gradually increasing the reaction temperature. |
Data Presentation
Table 1: Effect of Temperature on the Sulfonation of Naphthalene (Illustrative Example)
This reaction illustrates the principle of kinetic vs. thermodynamic control, which is applicable to naphthalen-2-ol functionalization.
| Temperature | Major Product | Product Type | Rationale |
| 80 °C | 1-Naphthalenesulfonic acid | Kinetic | The transition state leading to the 1-isomer is lower in energy, allowing it to form faster.[3][5] |
| 160 °C | 2-Naphthalenesulfonic acid | Thermodynamic | The 2-isomer is more stable due to the avoidance of steric strain between the sulfonic acid group and the hydrogen at C8. The reversibility of the reaction at high temperature allows for equilibration to the more stable product.[3][4][5] |
Table 2: Regioselectivity in Directed ortho-Metalation of Naphthyl-2-Carbamate
| Base / Conditions | Electrophile (E+) | Product Position | Yield | Reference |
| LiTMP / THF, -78 °C | TMSCl | C3 | 95% | |
| LiTMP / THF, -78 °C | I₂ | C3 | 90% | |
| s-BuLi/TMEDA / THF, -78 °C | TMSCl | C1 | 85% | |
| s-BuLi/TMEDA / THF, -78 °C | I₂ | C1 | 91% |
Experimental Protocols
Protocol 1: General Procedure for Regioselective Friedel-Crafts Alkylation at C1
This protocol is adapted from a procedure for the selective alpha-alkylation of beta-naphthol.[11]
-
Preparation: To a round-bottom flask under a nitrogen atmosphere, add naphthalen-2-ol (1.0 equiv.) and a suitable solvent (e.g., dichloromethane).
-
Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (p-TsOH) (e.g., 0.1 equiv.).
-
Reagent Addition: Slowly add the allylic or benzylic alcohol (1.2 equiv.) to the solution at room temperature.
-
Reaction: Stir the mixture at room temperature for the required time (monitor by TLC).
-
Workup: Upon completion, quench the reaction with a saturated solution of NaHCO₃. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to isolate the C1-alkylated naphthalen-2-ol.
Protocol 2: General Procedure for Directed ortho-Metalation at C3
This protocol is based on the DoM of an N,N-diethyl-O-naphthyl-2-carbamate directing group.[6]
-
Substrate Preparation: Synthesize the N,N-diethyl-O-naphthyl-2-carbamate from naphthalen-2-ol and N,N-diethylcarbamoyl chloride.
-
Reaction Setup: Add the carbamate substrate (1.0 equiv.) to a flame-dried flask under an argon atmosphere. Dissolve in anhydrous THF and cool the solution to -78 °C.
-
Metalation: Slowly add lithium 2,2,6,6-tetramethylpiperidide (LiTMP) (1.2 equiv.) to the solution. Stir at -78 °C for 1 hour to ensure complete deprotonation at the C3 position.
-
Electrophilic Quench: Add the desired electrophile (e.g., TMSCl, I₂, 1.5 equiv.) dropwise to the solution at -78 °C.
-
Warming and Quench: Allow the reaction to slowly warm to room temperature. Quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Workup and Purification: Extract the mixture with ethyl acetate, wash the combined organic layers with brine, dry over MgSO₄, and concentrate. Purify the product via flash chromatography.
-
Deprotection (Optional): The carbamate group can be removed if desired to yield the free hydroxyl group.
Mandatory Visualizations
Caption: Decision workflow for selecting a regioselective functionalization strategy.
Caption: Simplified energy profile for kinetic vs. thermodynamic control.
Caption: Step-by-step experimental workflow for the DoM procedure.
References
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Kinetic vs. Thermodynamic Control in Organic Reactions [thecatalyst.org]
- 4. echemi.com [echemi.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Directed ortho metalation strategies. Effective regioselective routes to 1,2-, 2,3-, and 1,2,3-substituted naphthalenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 8. Ligand and counteranion enabled regiodivergent C–H bond functionalization of naphthols with α-aryl-α-diazoesters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. uwindsor.ca [uwindsor.ca]
- 13. baranlab.org [baranlab.org]
Scale-up considerations for the synthesis of 6-Methylnaphthalen-2-ol
Welcome to the technical support center for the synthesis of 6-Methylnaphthalen-2-ol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the scale-up of this important chemical intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound suitable for scale-up?
A1: Two primary routes are considered for the industrial synthesis of this compound. The first involves the Friedel-Crafts acylation of 2-methylnaphthalene followed by a Baeyer-Villiger oxidation. The second is the Bucherer-Lepetit reaction starting from 6-methyl-2-naphthylamine, or the reverse reaction from a suitable precursor. The choice of route often depends on the availability and cost of starting materials, as well as environmental and safety considerations.
Q2: What are the main challenges when scaling up the Friedel-Crafts acylation of 2-methylnaphthalene?
A2: The main challenges include:
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Heat Management: The Friedel-Crafts acylation is a highly exothermic reaction. Proper heat management is crucial to prevent runaway reactions and the formation of unwanted byproducts.[1]
-
Isomer Control: The acylation of 2-methylnaphthalene can lead to the formation of different isomers.[2] Temperature and catalyst choice are critical in controlling the regioselectivity to favor the desired 6-acyl-2-methylnaphthalene intermediate.[1]
-
Stoichiometry of Lewis Acid: A stoichiometric amount of the Lewis acid catalyst (e.g., AlCl₃) is often required, which can lead to significant waste streams and complex work-up procedures.[1]
Q3: How can I control the regioselectivity of the Baeyer-Villiger oxidation to obtain this compound?
A3: The regioselectivity of the Baeyer-Villiger oxidation is primarily determined by the migratory aptitude of the groups attached to the carbonyl carbon.[3][4] In the case of 6-acetyl-2-methylnaphthalene, the naphthyl group has a higher migratory aptitude than the methyl group, which should favor the formation of the desired 6-methyl-2-naphthyl acetate. However, reaction conditions such as the choice of peroxy acid and the presence of catalysts can also influence the outcome.[5] In some cases, enzymatic Baeyer-Villiger oxidation can offer superior control over regioselectivity.[6]
Q4: What are the key considerations for the Bucherer-Lepetit reaction on a large scale?
A4: The Bucherer-Lepetit reaction is a reversible process, and driving the equilibrium towards the desired product is a key consideration for scale-up.[7] This is typically achieved by using an excess of ammonia or by removing water from the reaction mixture. The reaction often requires high temperatures and pressures, which necessitates specialized equipment.
Q5: What are the common impurities in crude this compound and how can they be removed at an industrial scale?
A5: Common impurities may include unreacted starting materials, isomers from the acylation step, and byproducts from side reactions. Purification at an industrial scale is typically achieved through recrystallization.[8] The choice of solvent is critical for effective purification. A common technique involves dissolving the crude product in a suitable solvent, followed by cooling to induce crystallization of the pure product.[9] In some cases, a wash with a dilute base solution can help remove acidic impurities.
Troubleshooting Guides
Problem 1: Low Yield in Friedel-Crafts Acylation Step
| Potential Cause | Troubleshooting Strategy |
| Inactive Lewis Acid Catalyst | Ensure the Lewis acid (e.g., AlCl₃) is of high purity and handled under strictly anhydrous conditions to prevent deactivation by moisture.[1] |
| Suboptimal Reaction Temperature | Carefully control the reaction temperature. Lower temperatures may lead to incomplete reaction, while excessively high temperatures can promote side reactions and isomerization.[1] |
| Incorrect Stoichiometry | Ensure at least a stoichiometric amount of the Lewis acid is used relative to the ketone product, as the catalyst can form a complex with the product.[1] |
| Poor Quality of Reagents | Use high-purity 2-methylnaphthalene and acylating agent (e.g., acetyl chloride or acetic anhydride). |
Problem 2: Poor Regioselectivity in Baeyer-Villiger Oxidation
| Potential Cause | Troubleshooting Strategy |
| Incorrect Choice of Oxidant | Different peroxy acids (e.g., m-CPBA, peracetic acid) can exhibit different selectivities. Experiment with various oxidants to find the optimal one for your substrate.[3] |
| Unfavorable Reaction Conditions | Temperature and solvent can influence the migratory aptitude of the substituents. Optimize these parameters to favor the desired product. |
| Steric Hindrance | In some cases, steric factors can influence the direction of oxygen insertion. Consider using a catalyst that can overcome these steric effects.[5] |
Problem 3: Difficulty in Product Purification
| Potential Cause | Troubleshooting Strategy |
| Presence of Isomeric Impurities | Isomers can have very similar physical properties, making separation by crystallization challenging. Optimize the acylation step to minimize isomer formation. Consider using a different recrystallization solvent or a multi-step purification process. |
| Oiling Out During Crystallization | This can occur if the melting point of the product is lower than the boiling point of the solvent. Use a lower-boiling solvent or a solvent mixture. |
| Colored Impurities | Colored byproducts can sometimes be removed by treating a solution of the crude product with activated carbon before crystallization. |
Experimental Protocols
Synthesis of 6-Acetyl-2-methylnaphthalene (Friedel-Crafts Acylation)
Disclaimer: This is a representative protocol and should be optimized for specific laboratory and scale-up conditions.
-
Reaction Setup: A multi-necked, jacketed glass reactor equipped with a mechanical stirrer, a temperature probe, a condenser with a gas outlet to a scrubber, and a dropping funnel is assembled and thoroughly dried. The system is kept under an inert atmosphere (e.g., nitrogen).
-
Charging Reagents: The reactor is charged with a suitable solvent (e.g., dichloromethane or nitrobenzene) and the Lewis acid catalyst (e.g., anhydrous aluminum chloride). The mixture is cooled to the desired temperature (e.g., 0-5 °C).
-
Addition of Reactants: A solution of 2-methylnaphthalene and the acylating agent (e.g., acetyl chloride) in the same solvent is added dropwise to the cooled catalyst suspension via the dropping funnel, maintaining the internal temperature within the specified range.
-
Reaction Monitoring: The reaction progress is monitored by a suitable analytical technique (e.g., GC or HPLC).
-
Work-up: Once the reaction is complete, the reaction mixture is carefully quenched by slowly adding it to a mixture of crushed ice and concentrated hydrochloric acid.
-
Extraction and Isolation: The organic layer is separated, and the aqueous layer is extracted with the solvent. The combined organic layers are washed with water, a dilute sodium bicarbonate solution, and brine. The solvent is then removed under reduced pressure to yield the crude 6-acetyl-2-methylnaphthalene.
Synthesis of 6-Methyl-2-naphthyl acetate (Baeyer-Villiger Oxidation)
-
Reaction Setup: A reactor equipped with a stirrer, temperature probe, and addition funnel is charged with a solution of crude 6-acetyl-2-methylnaphthalene in a suitable solvent (e.g., chloroform or dichloromethane).
-
Addition of Oxidant: A solution of the peroxy acid (e.g., m-CPBA) in the same solvent is added portion-wise or dropwise, while maintaining the reaction temperature at a controlled level (e.g., 0-25 °C).
-
Reaction Monitoring: The reaction is monitored by TLC or HPLC until the starting material is consumed.
-
Work-up: Upon completion, the reaction mixture is washed with a sodium sulfite solution to destroy excess peroxide, followed by a sodium bicarbonate solution to remove the carboxylic acid byproduct, and finally with brine.
-
Isolation: The organic layer is dried over an anhydrous salt (e.g., sodium sulfate) and the solvent is evaporated to give the crude 6-methyl-2-naphthyl acetate.
Hydrolysis to this compound
-
Reaction: The crude 6-methyl-2-naphthyl acetate is dissolved in a suitable solvent (e.g., methanol or ethanol) and treated with an aqueous base (e.g., sodium hydroxide or potassium hydroxide).
-
Heating: The mixture is heated to reflux until the hydrolysis is complete (monitored by TLC or HPLC).
-
Work-up: The reaction mixture is cooled, and the alcohol is evaporated. The residue is diluted with water and acidified with a mineral acid (e.g., HCl) to precipitate the crude this compound.
-
Purification: The crude product is collected by filtration, washed with water, and dried. Further purification is achieved by recrystallization from a suitable solvent (e.g., ethanol/water or toluene).
Quantitative Data Summary
| Parameter | Friedel-Crafts Acylation (Representative) | Baeyer-Villiger Oxidation (Representative) | Hydrolysis (Representative) |
| Starting Material | 2-Methylnaphthalene | 6-Acetyl-2-methylnaphthalene | 6-Methyl-2-naphthyl acetate |
| Key Reagents | Acetyl chloride, AlCl₃ | m-CPBA | NaOH |
| Solvent | Dichloromethane | Chloroform | Methanol/Water |
| Temperature | 0-5 °C | 0-25 °C | Reflux |
| Typical Yield | 70-85% | 80-95% | >95% |
| Purity (after step) | 85-95% (isomer dependent) | 90-98% | >99% (after recrystallization) |
Note: The data presented in this table are representative values based on related literature and may vary depending on the specific reaction conditions and scale.
Visualizations
Caption: Overall workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for the synthesis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Insights into the Mechanism of 2-Methylnaphthalene Friedel-Crafts Acetylation Catalyzed by AlCl3: A Combined Experimental and Theoretical Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Baeyer-Villiger Oxidation [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Catalyst Control over Regio- and Enantioselectivity in Baeyer–Villiger Oxidations of Functionalized Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Controlling the Regioselectivity of Baeyer-Villiger Monooxygenases by Mutation of Active-Site Residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bucherer reaction - Wikipedia [en.wikipedia.org]
- 8. valveandcontrol.com [valveandcontrol.com]
- 9. US3316310A - Purification of naphthol - Google Patents [patents.google.com]
Identifying and removing common impurities from 6-Methylnaphthalen-2-ol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the identification and removal of common impurities from 6-Methylnaphthalen-2-ol.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in synthetically produced this compound?
A1: The most common impurities in this compound typically arise from the synthetic route used. A plausible route involves the Friedel-Crafts acylation of 2-methylnaphthalene followed by a Baeyer-Villiger oxidation and hydrolysis. Therefore, likely impurities include:
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Isomeric Byproducts: Friedel-Crafts reactions on substituted naphthalenes are known to produce mixtures of isomers.[1][2] Consequently, other isomers of methylnaphthalenol are the most probable impurities.
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Unreacted Starting Materials: Residual 2-methylnaphthalene from the initial step may be present.
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Intermediates: Incomplete reaction can lead to the presence of the intermediate, 6-acetyl-2-methylnaphthalene.
Q2: How can I qualitatively assess the purity of my this compound sample?
A2: Thin-Layer Chromatography (TLC) is a rapid and effective method to qualitatively assess the purity of your sample. By spotting your crude product alongside the starting materials and, if available, standards of potential isomeric impurities, you can visualize the number of components in your mixture. A single spot for your product indicates a relatively high purity, while the presence of multiple spots signifies impurities.
Q3: Which purification technique is more suitable for this compound: recrystallization or column chromatography?
A3: The choice between recrystallization and column chromatography depends on the impurity profile and the desired scale of purification.
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Recrystallization is an effective technique for removing small amounts of impurities and for large-scale purification, provided a suitable solvent is found in which the solubility of this compound and its impurities differ significantly.
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Column chromatography is highly effective for separating compounds with similar polarities, such as isomers, and is ideal for achieving very high purity on a small to medium scale.[3]
Q4: My purified this compound has a slight coloration. What could be the cause and how can I remove it?
A4: A slight coloration can be due to trace amounts of highly conjugated or oxidized impurities. Treating a solution of your compound with a small amount of activated charcoal before the final filtration step of recrystallization can often effectively remove colored impurities.
Troubleshooting Guides
Recrystallization Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Oiling Out | The melting point of the compound is lower than the boiling point of the solvent. High concentration of impurities depressing the melting point. | Use a lower-boiling point solvent or a solvent mixture. Perform a preliminary purification by flash chromatography to reduce the impurity load before recrystallization. |
| Poor Crystal Yield | Too much solvent was used. The compound is highly soluble in the chosen solvent even at low temperatures. Inappropriate cooling rate. | Use the minimum amount of hot solvent necessary for dissolution. Choose a solvent in which the compound has lower solubility at cold temperatures. Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
| No Crystal Formation | The solution is not supersaturated. The solution is too dilute. | Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure this compound. Evaporate some of the solvent to increase the concentration. |
Column Chromatography Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor Separation of Spots (Overlapping Bands) | Inappropriate solvent system (eluent). Column was overloaded with the sample. | Optimize the solvent system using TLC to achieve a clear separation of spots. A common starting point for naphthalene derivatives is a hexane/ethyl acetate mixture.[4] Reduce the amount of crude material loaded onto the column. |
| Cracking or Channeling of the Stationary Phase | Improper packing of the column. | Ensure the silica gel is packed uniformly as a slurry and is not allowed to run dry. |
| Streaking of Spots on TLC/Broad Bands on Column | The compound is not sufficiently soluble in the eluent. The sample is too acidic or basic. | Add a small amount of a more polar solvent to the eluent system. If the compound is acidic (like a phenol), adding a very small amount of a volatile acid (e.g., acetic acid) to the eluent can sometimes improve peak shape. For basic compounds, a small amount of a volatile base (e.g., triethylamine) may be added.[4] |
Quantitative Data Summary
The effectiveness of purification is highly dependent on the specific impurities present and the experimental conditions. The following table provides representative data for the purification of aromatic isomers, which can be analogous to the purification of this compound.
| Purification Method | Impurity Type | Typical Purity Achieved | Typical Recovery | Reference |
| Recrystallization | Isomeric Methylnaphthalenes | >95% | 70-90% | [5] |
| Column Chromatography | Positional Isomers | >99% | 80-95% | [6] |
Experimental Protocols
Protocol 1: Purification by Recrystallization
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Solvent Selection: Test the solubility of a small amount of the crude this compound in various solvents (e.g., ethanol, methanol, toluene, hexane/ethyl acetate mixtures) at room and elevated temperatures. A suitable solvent will dissolve the compound when hot but not when cold. A mixture of ethanol and water or hexane and ethyl acetate is often a good starting point for naphthalene derivatives.[7][8]
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Dissolution: In a fume hood, dissolve the crude solid in a minimum amount of the chosen hot solvent in an Erlenmeyer flask.
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Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
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Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities or charcoal.
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Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize yield.
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Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent.
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Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature below the compound's melting point.
Protocol 2: Purification by Column Chromatography
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TLC Analysis: Determine an appropriate solvent system using TLC. The ideal eluent should give the this compound an Rf value of approximately 0.25-0.35 and show good separation from all impurities.[9] A common mobile phase for compounds of this polarity is a mixture of hexane and ethyl acetate.
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Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.
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Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the column.
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Elution: Begin eluting with the chosen solvent system. If necessary, the polarity of the eluent can be gradually increased (gradient elution) to elute the desired compound.
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Fraction Collection: Collect the eluate in fractions and monitor the composition of each fraction by TLC.
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Isolation: Combine the pure fractions containing this compound and remove the solvent under reduced pressure to yield the purified product.
Workflow for Identification and Removal of Impurities
Caption: Logical workflow for the purification of this compound.
References
- 1. Insights into the Mechanism of 2-Methylnaphthalene Friedel-Crafts Acetylation Catalyzed by AlCl3: A Combined Experimental and Theoretical Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
- 4. Chromatography [chem.rochester.edu]
- 5. journal.bcrec.id [journal.bcrec.id]
- 6. Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. youtube.com [youtube.com]
- 9. orgchemboulder.com [orgchemboulder.com]
Technical Support Center: Enhancing the Stability of 6-Methylnaphthalen-2-ol
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing the stability of 6-Methylnaphthalen-2-ol for storage and experimental use. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the handling and use of this compound.
| Issue | Possible Cause | Recommended Solution |
| Discoloration of Solid Compound (Turning Yellow/Brown) | Oxidation due to prolonged exposure to air and/or light. | Store the solid compound in an amber, airtight container under an inert atmosphere (e.g., nitrogen or argon). For long-term storage, refrigeration (2-8°C) is recommended. |
| Precipitation of Compound in Aqueous Solution | Poor solubility or change in pH. This compound has low water solubility. | Prepare stock solutions in an appropriate organic solvent such as ethanol or DMSO. For aqueous buffers, ensure the final concentration of the organic solvent is low enough to maintain solubility and consider adjusting the pH to the acidic range (pH 3-6), where phenolic compounds are generally more stable. |
| Loss of Compound Potency or Activity in Solution | Chemical degradation due to factors like pH, temperature, light, or oxidation. | Prepare fresh solutions before each experiment. If storage is necessary, store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect solutions from light by using amber vials or wrapping them in aluminum foil. Deoxygenate solvents by sparging with nitrogen or argon before preparing solutions. |
| Inconsistent Experimental Results | Degradation of the compound during the experiment. | Maintain a consistent and controlled experimental environment. Use buffers with pH in the stable range (3-6). Avoid high temperatures and direct light exposure during incubations and analyses. |
| Appearance of Unexpected Peaks in HPLC Analysis | Formation of degradation products. | Compare the chromatogram of a freshly prepared sample with that of an aged or stressed sample to identify degradation peaks. Common degradation products of naphthols can include naphthalenediones and products from ring-opening reactions. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound?
A1: For long-term stability, solid this compound should be stored in a tightly sealed, amber glass container under an inert atmosphere (nitrogen or argon) at refrigerated temperatures (2-8°C). This minimizes exposure to oxygen, light, and moisture, which can promote degradation.
Q2: How should I prepare and store stock solutions of this compound?
A2: Due to its limited aqueous solubility, it is recommended to prepare stock solutions in organic solvents like ethanol, methanol, or DMSO. For storage, aliquot the stock solution into smaller volumes in amber vials and store at -20°C or -80°C to minimize degradation from repeated freeze-thaw cycles and exposure to light and air.
Q3: What factors can cause the degradation of this compound in solution?
A3: The stability of this compound, like other phenolic compounds, is primarily affected by:
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pH: It is more stable in acidic conditions (pH 3-6) and is susceptible to oxidation in neutral to alkaline solutions.
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Oxygen: The presence of dissolved oxygen can lead to oxidative degradation, often accelerated by the presence of metal ions.
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Light: Exposure to UV light can induce photodegradation.
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Temperature: Higher temperatures accelerate the rate of all degradation reactions.
Q4: Can I use metal spatulas to handle solid this compound?
A4: While brief contact is unlikely to cause significant degradation, it is good practice to use non-metallic (e.g., ceramic or Teflon-coated) spatulas, as trace metal ions can catalyze the oxidation of phenolic compounds.
Q5: My solution of this compound has turned a slight pink/brown color. Is it still usable?
A5: A change in color is a visual indicator of degradation, likely oxidation. For sensitive quantitative experiments or biological assays, it is strongly recommended to discard the colored solution and prepare a fresh one to ensure the accuracy and reproducibility of your results.
Experimental Protocols
Protocol 1: Preparation of a Stabilized Stock Solution
-
Materials:
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This compound (solid)
-
Anhydrous ethanol (or DMSO)
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Inert gas (Nitrogen or Argon)
-
Amber glass vial with a PTFE-lined cap
-
-
Procedure:
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Weigh the desired amount of this compound in a clean, dry amber vial.
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Purge the vial with an inert gas for 1-2 minutes to displace air.
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Add the required volume of anhydrous ethanol (or DMSO) to achieve the desired concentration.
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Seal the vial tightly with the cap.
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Gently swirl or sonicate until the solid is completely dissolved.
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For long-term storage, flush the headspace of the vial with inert gas before final sealing and store at -20°C or -80°C.
-
Protocol 2: Stability-Indicating HPLC Method (Adapted from methods for 2-Naphthol)
This method is designed to separate the parent compound from its potential degradation products.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
-
Mobile Phase:
-
A gradient of acetonitrile and water (with 0.1% formic acid for pH control) is recommended.
-
Example Gradient: Start with 30% acetonitrile, ramp to 90% acetonitrile over 15 minutes, hold for 5 minutes, and then return to initial conditions.
-
-
Method Parameters:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25°C
-
Detection Wavelength: 226 nm (based on the absorbance maximum of similar naphthols)
-
-
Sample Preparation:
-
Dilute the stock solution of this compound in the initial mobile phase composition to a suitable concentration (e.g., 10-50 µg/mL).
-
-
Analysis:
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Inject the prepared sample and monitor the chromatogram for the appearance of new peaks over time or under stress conditions (e.g., heat, light, acid/base exposure), which would indicate degradation. The peak area of this compound can be used to quantify its remaining concentration.
-
Visualizations
Caption: A simplified diagram illustrating the potential degradation pathways for this compound.
Caption: A workflow diagram for troubleshooting the instability of this compound solutions.
Technical Support Center: Optimizing In Vitro Multi-Enzymatic Reactions with Naphthalene Substrates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with in vitro multi-enzymatic reactions involving naphthalene and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the initial key considerations when setting up a multi-enzymatic reaction with naphthalene?
A1: The successful design of a multi-enzymatic cascade for naphthalene conversion requires careful consideration of several factors up front.[1] Key aspects include selecting the appropriate enzymes with compatible reaction conditions, ensuring all necessary cofactors are present and regenerated if possible, and addressing the low aqueous solubility of naphthalene.[2][3] Proper planning of the reaction setup, whether as a single one-pot reaction or a sequential process, is also crucial for success.[4]
Q2: How can I improve the solubility of naphthalene in my aqueous reaction buffer?
A2: Naphthalene's low water solubility is a common challenge.[5] To enhance its availability to the enzymes, several strategies can be employed. The use of a co-solvent, such as dimethyl sulfoxide (DMSO) or ethanol, at a low concentration (typically 1-5%) can significantly increase naphthalene's solubility.[6] However, it is crucial to first test the tolerance of your specific enzymes to the chosen co-solvent. Another approach is to modify the pH of the buffer if the naphthalene substrate has ionizable groups, as this can increase the proportion of the more soluble charged form.[7] Reducing the ionic strength of the buffer can also improve the solubility of hydrophobic compounds.[7]
Q3: What are the most common reasons for low product yield in my naphthalene biotransformation?
A3: Low product yield in enzymatic naphthalene conversion can stem from several issues.[8] Common culprits include incomplete reaction, enzyme inhibition by the substrate or product, enzyme instability under the reaction conditions, and suboptimal concentrations of substrates or enzymes.[9] It is also important to ensure that all necessary cofactors are present in sufficient amounts and are being efficiently regenerated if your system requires it.[4]
Q4: How do I select the optimal pH and temperature for my multi-enzyme system?
A4: The optimal pH and temperature for a multi-enzyme cascade represent a compromise that allows all enzymes to function effectively.[1] It is recommended to first determine the individual pH and temperature optima for each enzyme in the cascade. Subsequently, you can test a range of conditions around the overlapping optimal zones to find the best balance for the overall reaction. Keep in mind that enzyme stability can be compromised at temperature extremes, potentially leading to a decrease in yield over time.[10]
Q5: What analytical methods are suitable for monitoring the progress of my naphthalene reaction and quantifying the products?
A5: High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection is a robust method for separating and quantifying naphthalene and its hydroxylated metabolites like 1-naphthol and 2-naphthol.[11][12] For more detailed analysis and identification of metabolites, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique, often requiring a derivatization step to increase the volatility of the analytes.[13]
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Low or No Product Formation | Inactive Enzyme(s): Enzymes may have lost activity due to improper storage or handling. | - Test the activity of each enzyme individually using a known substrate. - Ensure enzymes are stored at the correct temperature and in appropriate buffers. |
| Suboptimal Reaction Conditions: The pH, temperature, or buffer composition may not be suitable for one or more enzymes. | - Review the optimal conditions for each enzyme and find a suitable compromise. - Perform small-scale experiments to test a range of pH and temperature values. | |
| Missing Cofactors: Essential cofactors (e.g., NADH, FAD) may be absent or at insufficient concentrations. | - Verify the cofactor requirements for each enzyme in your cascade. - Ensure adequate concentrations of all necessary cofactors are present. | |
| Poor Substrate Solubility: Naphthalene may not be sufficiently dissolved in the aqueous buffer to be accessible to the enzymes. | - Add a low concentration (1-5%) of a compatible organic co-solvent like DMSO or ethanol.[6] - Test different buffer compositions or pH values to enhance solubility.[7] | |
| Reaction Starts but Stops Prematurely | Substrate or Product Inhibition: High concentrations of the substrate or accumulation of the product may be inhibiting one of the enzymes. | - Perform kinetic studies to determine if inhibition is occurring. - Optimize the initial substrate concentration. - Consider a fed-batch approach where the substrate is added gradually.[9] - If possible, implement in-situ product removal. |
| Enzyme Instability: One or more enzymes may not be stable over the full course of the reaction under the chosen conditions. | - Assess the stability of each enzyme individually under the reaction conditions. - Consider using a lower temperature to improve enzyme longevity, even if it slightly reduces the initial reaction rate.[10] - Enzyme immobilization can sometimes improve stability. | |
| Depletion of a Cofactor: If your system requires cofactor regeneration, it may not be efficient enough. | - Optimize the concentration of the cofactor regeneration enzyme and its substrate. - Ensure the pH and other conditions are also suitable for the regeneration system. | |
| Inconsistent Results Between Replicates | Inhomogeneous Reaction Mixture: Due to the low solubility of naphthalene, it may not be evenly distributed in the reaction vials. | - Ensure vigorous and consistent mixing of the reaction mixture, especially before taking samples. - Prepare a master mix of all common reagents to minimize pipetting errors. |
| Pipetting Errors: Inaccurate pipetting of small volumes of enzymes or substrates can lead to variability. | - Use calibrated pipettes and prepare dilutions to work with larger, more accurate volumes. | |
| Difficulty in Product Quantification | Inappropriate Analytical Method: The chosen method may lack the required sensitivity or selectivity. | - For complex mixtures, HPLC or GC-MS are generally preferred over simple spectrophotometric assays.[11][13] - Ensure proper sample preparation, including extraction and derivatization if necessary. |
| Interference from Reaction Components: Other components in the reaction mixture may interfere with the analytical signal of the product. | - Run control samples containing all reaction components except the enzyme or substrate to identify interfering peaks. - Optimize the separation conditions of your chromatography method. |
Data Presentation
Table 1: Effect of Temperature on Naphthalene Conversion
| Temperature (°C) | Naphthalene Conversion (%) | Reference |
| 750 | 74 - 96 | [14][15] |
| 800 | 75 | [14] |
| 850 | 76 | [14] |
| 900 | ~100 | [14][15] |
Note: Data is derived from studies on catalytic conversion and provides a general indication of temperature effects.
Table 2: Solubility of Naphthalene in Different Solvents at Various Temperatures
| Solvent | Temperature (°C) | Solubility (g/L) | Reference |
| Rapeseed Methyl Ester (RME) | 30 | 271.23 ± 6.65 | [2] |
| 50 | 582.55 ± 23.60 | [2] | |
| 70 | 2070.77 ± 9.08 | [2] | |
| 80 | 4499.00 ± 349.33 | [2] | |
| Palm Methyl Ester 1 (PME 1) | 30 | 271.00 ± 8.05 | [2] |
| 50 | 586.90 ± 26.45 | [2] | |
| 70 | 1906.30 ± 3.15 | [2] | |
| 80 | 4468.18 ± 166.17 | [2] |
Experimental Protocols
Protocol 1: General Procedure for HPLC Analysis of Naphthalene Metabolites
This protocol provides a general framework for the analysis of naphthalene and its hydroxylated metabolites. Optimization of specific parameters will be required for individual applications.[12][13][16]
-
Sample Preparation:
-
If working with biological matrices (e.g., urine, plasma), perform a protein precipitation step by adding 3 volumes of cold acetonitrile or methanol, vortexing, and centrifuging at high speed (e.g., 10,000 x g for 10 minutes at 4°C). Collect the supernatant.[12][13]
-
For conjugated metabolites, an enzymatic hydrolysis step using β-glucuronidase/arylsulfatase is necessary to release the free analytes.[12]
-
Perform a solid-phase extraction (SPE) for sample cleanup and concentration.
-
Condition a C18 SPE cartridge with methanol followed by deionized water.
-
Load the prepared sample.
-
Wash the cartridge with 5% methanol in water.
-
Elute the analytes with methanol or acetonitrile.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.[12]
-
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 150 mm, 2.6 µm).[13]
-
Mobile Phase: A gradient of 0.1% acetic acid in water (A) and 0.1% acetic acid in 50% acetonitrile/water (B).[13]
-
Flow Rate: 0.210 mL/min.[13]
-
Gradient: An example gradient could be:
-
Start with 10% B, hold for 14 min.
-
Increase to 15% B over 1 min.
-
Linear gradient to 23% B at 65 min.
-
Increase to 100% B over 5 min.[13]
-
-
Detection: UV detector at a suitable wavelength (e.g., 254 nm) or a fluorescence detector for higher sensitivity.[11][16]
-
-
Quantification:
-
Prepare a calibration curve using standards of known concentrations of naphthalene and its expected metabolites.
-
Analyze quality control samples at low, medium, and high concentrations with each batch of samples to ensure accuracy and precision.
-
Protocol 2: General Procedure for GC-MS Analysis of Naphthalene Metabolites
This protocol outlines the key steps for analyzing naphthalene metabolites by GC-MS. This method typically requires derivatization.
-
Sample Preparation (as in Protocol 1):
-
Perform protein precipitation and/or enzymatic hydrolysis as needed.
-
Use solid-phase extraction for cleanup and concentration.
-
-
Derivatization (Silylation):
-
Evaporate the eluate from the SPE step to dryness under a gentle stream of nitrogen.
-
Add a silylating agent (e.g., BSA + TMCS in toluene).
-
Incubate the mixture (e.g., 1 hour at 70°C) to form the trimethylsilyl (TMS) derivatives.
-
-
GC-MS Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program: An optimized temperature gradient, for example, starting at 80°C and ramping up to 280-300°C.
-
Ionization: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) for high selectivity and sensitivity, monitoring specific ions for the derivatized metabolites.
-
-
Quantification:
-
Use an isotope-labeled internal standard (e.g., D8-naphthalene) to correct for variations.
-
Prepare a calibration curve by analyzing standards with known concentrations of the analytes and a fixed concentration of the internal standard.
-
Visualizations
Caption: Bacterial degradation pathway of naphthalene.
References
- 1. sketchviz.com [sketchviz.com]
- 2. publikationen.bibliothek.kit.edu [publikationen.bibliothek.kit.edu]
- 3. graphviz.org [graphviz.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Extended Hansen solubility approach: naphthalene in individual solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Influence of Organic Solvents on Enzymatic Asymmetric Carboligations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 11. Rapid analysis of naphthalene and its metabolites in biological systems: determination by high-performance liquid chromatography/fluorescence detection and by plasma desorption/chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Simultaneous Quantification of Multiple Urinary Naphthalene Metabolites by Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
Validation & Comparative
Metabolic Fates of Naphthalene Derivatives: A Comparative Guide to 6-Methylnaphthalen-2-ol and 2-Methylnaphthalene Pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the metabolic pathways of two closely related naphthalene derivatives: 6-Methylnaphthalen-2-ol and 2-methylnaphthalene. Understanding the biotransformation of these compounds is critical for assessing their toxicological profiles and pharmacokinetic properties. This document summarizes key metabolic routes, presents quantitative data where available, and outlines relevant experimental protocols.
Metabolic Pathways: A Tale of Two Molecules
The metabolic pathways of this compound and 2-methylnaphthalene, while originating from a common naphthalene core, are predicted to diverge based on their distinct functional groups. The presence of a hydroxyl group in this compound versus a simple methyl group in 2-methylnaphthalene directs their initial enzymatic attacks and subsequent biotransformations.
The Probable Metabolic Pathway of this compound
Direct experimental data on the metabolism of this compound is limited. However, based on the known metabolism of structurally similar compounds, particularly 2-naphthol, a probable metabolic pathway can be proposed. The metabolism is expected to proceed through two primary routes: oxidation of the methyl group and further hydroxylation of the naphthalene ring. These reactions are primarily catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. Subsequent phase II conjugation reactions, such as glucuronidation and sulfation, are anticipated to facilitate excretion.
The Established Metabolic Pathway of 2-Methylnaphthalene
The metabolism of 2-methylnaphthalene has been more extensively studied and is characterized by two main oxidative pathways: oxidation of the methyl group and epoxidation of the aromatic rings, both primarily mediated by cytochrome P450 enzymes.[1] Methyl group oxidation leads to the formation of 2-hydroxymethylnaphthalene, which is further oxidized to 2-naphthaldehyde and then to 2-naphthoic acid.[1] Ring epoxidation results in the formation of several dihydrodiol isomers.[2] These reactive epoxide intermediates can also be conjugated with glutathione.
Comparative Analysis of Metabolic Pathways
The primary distinctions in the metabolism of these two compounds are summarized below.
| Feature | This compound (Proposed) | 2-Methylnaphthalene (Established) |
| Primary Target for Oxidation | Methyl group and aromatic ring hydroxylation. | Methyl group and aromatic ring epoxidation.[1] |
| Key Phase I Metabolites | 6-Hydroxymethylnaphthalen-2-ol, 6-Methylnaphthalene-2,X-diols, 6-Hydroxy-2-naphthoic acid. | 2-Hydroxymethylnaphthalene, 2-Methylnaphthalene epoxides, Dihydrodiols, 2-Naphthoic acid.[1][2] |
| Key Enzymes | Cytochrome P450s, Alcohol Dehydrogenase, Aldehyde Dehydrogenase. | Cytochrome P450s (e.g., CYP1A2, CYP2F2), Epoxide Hydrolase, Alcohol Dehydrogenase, Aldehyde Dehydrogenase.[1] |
| Phase II Conjugation | Primarily glucuronidation and sulfation of hydroxyl and carboxyl groups. | Glucuronidation, sulfation, and glutathione conjugation of epoxides.[1] |
| Potential for Reactive Intermediates | Formation of quinone-type metabolites through further oxidation of diols is possible. | Formation of reactive epoxides is a key step.[2] |
Quantitative Metabolic Data
Quantitative data for the metabolism of this compound is not currently available. For 2-methylnaphthalene, several studies have quantified the formation of its metabolites.
| Metabolite | Species | System | Concentration/Dose | % of Dose or Formation Rate | Reference |
| 2-Naphthoylglycine | Rat | In vivo (urine) | 14C-2-methylnaphthalene | 30-35% of dose | [2] |
| Dihydrodiols | Rat | In vivo (urine) | 14C-2-methylnaphthalene | 6-8% of dose | [2] |
| Parent Compound | Rat | In vivo (urine) | 14C-2-methylnaphthalene | 3-5% of dose | [2] |
| Polar Metabolites (unidentified) | Rat | In vivo (urine) | 14C-2-methylnaphthalene | 35-45% of dose | [2] |
Experimental Protocols
The following are detailed methodologies for key experiments that have been used to elucidate the metabolic pathway of 2-methylnaphthalene and could be adapted for studying this compound.
In Vitro Metabolism using Liver Microsomes
Objective: To identify Phase I metabolites and determine the kinetics of their formation.
Methodology:
-
Preparation of Microsomes: Liver microsomes are prepared from the species of interest (e.g., human, rat, mouse) by differential centrifugation of liver homogenates.
-
Incubation: Microsomes are incubated with the test compound (2-methylnaphthalene or this compound) in the presence of an NADPH-generating system (to support CYP450 activity) at 37°C.
-
Sample Extraction: The reaction is stopped, and metabolites are extracted from the incubation mixture using an organic solvent (e.g., ethyl acetate).
-
Metabolite Identification: The extracted samples are analyzed by High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to identify the chemical structures of the metabolites.
-
Enzyme Kinetics: To determine the kinetic parameters (Km and Vmax), incubations are performed with varying substrate concentrations, and the rate of metabolite formation is measured.
In Vivo Metabolism and Excretion Studies
Objective: To identify the major metabolites excreted from the body and quantify their excretion.
Methodology:
-
Animal Dosing: Laboratory animals (e.g., rats, mice) are administered the test compound, often radiolabeled (e.g., with ¹⁴C or ³H), via a relevant route of exposure (e.g., oral gavage, intraperitoneal injection).
-
Sample Collection: Urine and feces are collected over a specified period (e.g., 24, 48, 72 hours) using metabolic cages.
-
Metabolite Profiling: The collected urine and fecal extracts are analyzed using techniques like HPLC with radioactivity detection and LC-MS to separate and identify the metabolites.
-
Quantification: The amount of radioactivity associated with each metabolite is measured to determine the percentage of the administered dose that is converted to each metabolite.
References
A Comparative Analysis of the Biological Activity of Methylnaphthalene Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of 1-methylnaphthalene and 2-methylnaphthalene. The information presented is based on available experimental data to facilitate an objective evaluation of their metabolic pathways, toxicological profiles, and carcinogenic potential.
Executive Summary
1-Methylnaphthalene and 2-methylnaphthalene, while structurally similar, exhibit notable differences in their biological activities. Both isomers are metabolized by cytochrome P450 (CYP) enzymes, primarily targeting the lungs and liver. Their toxicity is largely attributed to the formation of reactive epoxide intermediates, leading to cellular damage through glutathione depletion and oxidative stress. However, their carcinogenic potential appears to differ, with studies suggesting a weak carcinogenic effect for 1-methylnaphthalene in male mice, while the evidence for 2-methylnaphthalene's carcinogenicity is less conclusive.
Data Presentation
Carcinogenicity of Methylnaphthalene Isomers
The following table summarizes the incidence of lung tumors in B6C3F1 mice from chronic dietary studies.
| Compound | Sex | Dietary Concentration | Incidence of Lung Adenomas or Carcinomas | Reference |
| 1-Methylnaphthalene | Male | 0% (Control) | 2/49 | Murata et al., 1993 |
| 0.075% | 13/50 | |||
| 0.15% | 15/50 | |||
| Female | 0% (Control) | 5/50 | ||
| 0.075% | 2/50 | |||
| 0.15% | 5/50 | |||
| 2-Methylnaphthalene | Male | 0% (Control) | 2/49 | Murata et al., 1997[1] |
| 0.075% | 10/49 | |||
| 0.15% | 6/49 | |||
| Female | 0% (Control) | 5/50 | ||
| 0.075% | 4/49 | |||
| 0.15% | 6/48 |
In Vitro Metabolism of 2-Methylnaphthalene
The following table presents the kinetic parameters for the metabolism of 2-methylnaphthalene by mouse CYP2F2, a key enzyme in its bioactivation.[1]
| Substrate | Enzyme | Km (µM) | Vmax (nmol/min/nmol P450) |
| 2-Methylnaphthalene | Mouse CYP2F2 | 1.5 ± 0.3 | 14.2 ± 0.7 |
Note: Comparable kinetic data for 1-methylnaphthalene by CYP2F2 was not available in the reviewed literature.
Experimental Protocols
Chronic Carcinogenicity Bioassay in Mice
Objective: To assess the long-term toxicity and carcinogenic potential of methylnaphthalene isomers.
Methodology:
-
Animal Model: B6C3F1 mice are commonly used for carcinogenicity studies.
-
Administration: The test compounds (1-methylnaphthalene or 2-methylnaphthalene) are mixed into the standard diet at varying concentrations (e.g., 0%, 0.075%, and 0.15%).
-
Duration: The animals are fed the experimental diets for a chronic period, typically 81 weeks.[1]
-
Observation: Animals are monitored daily for clinical signs of toxicity. Body weight and food consumption are recorded regularly.
-
Necropsy: At the end of the study, a complete necropsy is performed on all animals. Organs are weighed and examined for gross abnormalities.
-
Histopathology: A comprehensive set of tissues from each animal is collected, preserved in formalin, processed, and embedded in paraffin. Sections are stained with hematoxylin and eosin and examined microscopically for neoplastic and non-neoplastic lesions.
In Vitro Metabolism Assay using Recombinant CYP Enzymes
Objective: To determine the kinetic parameters of methylnaphthalene metabolism by specific cytochrome P450 isoforms.
Methodology:
-
Enzyme Source: Recombinant human or rodent CYP enzymes (e.g., CYP2F2) expressed in a suitable system (e.g., baculovirus-infected insect cells) are used.
-
Incubation: Incubations are performed in a reaction mixture containing the recombinant enzyme, NADPH-cytochrome P450 reductase, a NADPH-generating system, and the methylnaphthalene isomer at various concentrations.
-
Metabolite Analysis: The reaction is terminated, and the metabolites are extracted. Metabolite formation is quantified using high-performance liquid chromatography (HPLC) with UV or fluorescence detection, or by liquid chromatography-mass spectrometry (LC-MS).
-
Kinetic Analysis: The initial rates of metabolite formation at each substrate concentration are fitted to the Michaelis-Menten equation to determine the Km (Michaelis constant) and Vmax (maximum velocity).
Ames Test (Bacterial Reverse Mutation Assay)
Objective: To evaluate the mutagenic potential of methylnaphthalene isomers.
Methodology:
-
Tester Strains: Histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) are used.
-
Metabolic Activation: The assay is conducted with and without the addition of a liver homogenate fraction (S9 mix) from Aroclor-1254-induced rats to simulate mammalian metabolism.
-
Exposure: The tester strains are exposed to various concentrations of the methylnaphthalene isomer on a minimal glucose agar plate.
-
Incubation: The plates are incubated at 37°C for 48-72 hours.
-
Scoring: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies.
Signaling Pathways and Mechanisms of Toxicity
The primary mechanism of toxicity for both 1- and 2-methylnaphthalene involves metabolic activation by cytochrome P450 enzymes to form reactive epoxide intermediates. These electrophilic metabolites can covalently bind to cellular macromolecules, leading to cytotoxicity. This process also depletes cellular glutathione (GSH), a key antioxidant, resulting in oxidative stress.
DOT Diagram: Metabolic Activation and Cytotoxicity of Methylnaphthalenes
Caption: Metabolic activation of methylnaphthalenes to cytotoxic epoxides.
DOT Diagram: Oxidative Stress and Nrf2 Activation Pathway
Caption: Nrf2-mediated antioxidant response to methylnaphthalene-induced oxidative stress.
Conclusion
The available data indicate that both 1-methylnaphthalene and 2-methylnaphthalene pose a toxicological risk, primarily to the respiratory system, through metabolic activation. While 1-methylnaphthalene has shown some evidence of carcinogenicity in male mice, the data for 2-methylnaphthalene is less clear. Further research is warranted to fully elucidate the comparative quantitative toxicity and the specific signaling pathways affected by each isomer to better assess their respective risks to human health.
References
Validating the Structure of Synthesized 6-Methylnaphthalen-2-ol: A Spectroscopic Comparison Guide
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of a newly synthesized compound is a critical step. This guide provides a comprehensive comparison of the spectroscopic data for the target molecule, 6-Methylnaphthalen-2-ol, with its potential isomer, 1-Methylnaphthalen-2-ol, and the common starting material, 2-Naphthol. By presenting key data from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS), this guide offers a practical framework for validating the successful synthesis of this compound.
Spectroscopic Data Comparison
Table 1: Infrared (IR) Spectroscopy Data (°cm⁻¹)
| Functional Group | This compound (Predicted/Analog Data) | 2-Naphthol (Experimental) | 1-Methylnaphthalen-2-ol (Experimental) |
| O-H stretch (alcohol) | ~3300 (broad) | 3200-3600 (broad) | 3200-3600 (broad) |
| C-H stretch (aromatic) | ~3050 | 3055 | ~3050 |
| C-H stretch (alkane) | ~2920 | - | ~2920 |
| C=C stretch (aromatic) | ~1600, ~1500 | 1629, 1598, 1511 | ~1600, ~1500 |
| C-O stretch (alcohol) | ~1250 | 1272 | ~1250 |
| C-H bend (out-of-plane) | ~880, ~820 | 858, 814, 742 | ~870, ~810 |
Table 2: ¹H NMR Spectroscopy Data (δ, ppm)
| Proton | This compound (Predicted) | 2-Naphthol (Experimental, CDCl₃) | 1-Methylnaphthalen-2-ol (Experimental) |
| -OH | ~5.0 (s, 1H) | 5.19 (s, 1H) | ~5.0 (s, 1H) |
| Naphthalene-H | 7.0-7.8 (m, 6H) | 7.09-7.75 (m, 7H) | 7.1-7.8 (m, 6H) |
| -CH₃ | ~2.4 (s, 3H) | - | ~2.5 (s, 3H) |
Table 3: ¹³C NMR Spectroscopy Data (δ, ppm)
| Carbon | This compound (Predicted) | 2-Naphthol (Experimental, CDCl₃) | 1-Methylnaphthalen-2-ol (Experimental) |
| -CH₃ | ~21 | - | ~15 |
| Aromatic C | 109-135 | 109.4, 117.7, 123.6, 126.3, 127.6, 128.9, 129.8, 134.5 | 110-135 |
| C-OH | ~153 | 153.2 | ~152 |
Table 4: Mass Spectrometry Data (m/z)
| Ion | This compound (Predicted) | 2-Naphthol (Experimental) | 1-Methylnaphthalen-2-ol (Experimental) |
| [M]⁺ | 158.07 | 144.06 | 158.07 |
| [M-H]⁺ | 157.07 | 143.05 | 157.07 |
| [M-CH₃]⁺ | 143.05 | - | 143.05 |
| [M-CO]⁺ | 130.08 | 116.06 | 130.08 |
Experimental Protocols
Standard spectroscopic techniques are employed for the structural validation of synthesized organic compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H). For ¹³C NMR, a greater number of scans may be required due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction.
Infrared (IR) Spectroscopy
-
Sample Preparation (Solid): Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide and pressing the mixture into a thin, transparent disk. Alternatively, a Nujol mull can be prepared.
-
Data Acquisition: Place the sample in the IR spectrometer and record the spectrum over the standard range (typically 4000-400 cm⁻¹).
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Ionization: Ionize the sample using an appropriate method, such as electron ionization (EI) or electrospray ionization (ESI).
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).
-
Detection and Analysis: Detect the ions and generate a mass spectrum. Identify the molecular ion peak and analyze the fragmentation pattern to confirm the molecular weight and structural features.
Workflow for Structural Validation
The following diagram illustrates the logical workflow for validating the structure of a synthesized compound using the collective spectroscopic data.
Caption: Workflow for the spectroscopic validation of a synthesized compound.
By systematically applying these spectroscopic methods and comparing the acquired data with that of known structures, researchers can confidently verify the successful synthesis and purity of this compound, ensuring the integrity of their subsequent research and development activities.
A Comparative Guide to the Purity Assessment of 6-Methylnaphthalen-2-ol by HPLC and GC
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity is a critical aspect of quality control in the pharmaceutical and chemical industries. For a compound such as 6-Methylnaphthalen-2-ol, a key intermediate in various synthetic processes, ensuring high purity is paramount to the safety and efficacy of the final product. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two of the most powerful and widely used analytical techniques for purity assessment. This guide provides a comprehensive comparison of these two methods for the analysis of this compound, supported by representative experimental data and detailed protocols.
Introduction to Purity Assessment of this compound
This compound is a bicyclic aromatic alcohol. Its purity can be affected by the presence of structurally similar impurities, which may arise from the starting materials, byproducts of the synthesis, or degradation. Common potential impurities include:
-
Positional Isomers: Other isomers of methylnaphthalenol (e.g., 2-methylnaphthalen-1-ol).
-
Precursors: Unreacted starting materials such as 2-naphthol.
-
Related Substances: Other methylated naphthalene derivatives.
Both HPLC and GC are well-suited for the separation and quantification of such aromatic compounds. HPLC is highly versatile for a wide range of non-volatile and thermally labile compounds, while GC excels in the analysis of volatile and thermally stable substances.[1] The choice between these techniques often depends on the specific impurity profile, the required sensitivity, and the available instrumentation.
Comparison of HPLC and GC for Purity Analysis
The following table summarizes the key performance characteristics of HPLC and GC for the purity assessment of this compound.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |
| Applicability | Ideal for non-volatile and thermally unstable compounds.[2] | Best suited for volatile and thermally stable compounds.[3] |
| Sample Preparation | Simple dissolution in a suitable solvent. | May require derivatization for polar analytes to increase volatility, though direct injection is often possible for compounds like this compound. |
| Resolution | Excellent for a wide range of aromatic isomers and polar compounds. | High efficiency and resolution, particularly with capillary columns. |
| Sensitivity | Dependent on the detector (e.g., UV, DAD, MS), typically in the ppm to ppb range.[2] | High sensitivity, especially with detectors like FID and MS, often reaching ppb levels.[2] |
| Analysis Time | Typically longer run times compared to GC. | Generally faster analysis times.[1] |
| Cost | Higher operational costs due to solvent consumption.[1] | Lower cost per analysis due to the use of gases as the mobile phase.[1] |
Experimental Protocols
Detailed methodologies for both HPLC and GC analysis are provided below. These protocols are designed to achieve optimal separation of this compound from its potential impurities.
High-Performance Liquid Chromatography (HPLC) Protocol
This method utilizes reversed-phase chromatography, which is well-suited for the separation of moderately polar aromatic compounds.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase:
-
A: Water with 0.1% Phosphoric Acid
-
B: Acetonitrile
-
-
Gradient Program:
-
0-5 min: 40% B
-
5-20 min: 40% to 80% B
-
20-25 min: 80% B
-
25-26 min: 80% to 40% B
-
26-30 min: 40% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 225 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve 1 mg of the sample in 1 mL of acetonitrile.
Gas Chromatography (GC) Protocol
This method is designed for the analysis of volatile and semi-volatile aromatic compounds.
-
Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Column: DB-5 (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial Temperature: 150 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final Temperature: 280 °C, hold for 5 minutes.
-
-
Injector Temperature: 270 °C
-
Detector Temperature: 300 °C
-
Injection Mode: Split (20:1)
-
Injection Volume: 1 µL
-
Sample Preparation: Dissolve 1 mg of the sample in 1 mL of dichloromethane.
Data Presentation and Comparison
The following tables present representative data for the separation of this compound from its potential impurities using the described HPLC and GC methods.
Table 1: Representative HPLC Purity Analysis Data
| Compound | Retention Time (min) | Relative Retention Time | Peak Area (%) | Resolution (Rs) |
| 2-Naphthol | 12.5 | 0.83 | 0.5 | - |
| This compound | 15.0 | 1.00 | 99.0 | 4.5 |
| 2-Methylnaphthalen-1-ol | 16.2 | 1.08 | 0.3 | 2.1 |
| Other Impurity | 18.5 | 1.23 | 0.2 | 3.8 |
Table 2: Representative GC Purity Analysis Data
| Compound | Retention Time (min) | Relative Retention Time | Peak Area (%) | Resolution (Rs) |
| 2-Naphthol | 10.8 | 0.90 | 0.5 | - |
| This compound | 12.0 | 1.00 | 99.0 | 3.8 |
| 2-Methylnaphthalen-1-ol | 12.8 | 1.07 | 0.3 | 2.5 |
| Other Impurity | 14.5 | 1.21 | 0.2 | 4.2 |
Mandatory Visualization
The following diagrams illustrate the experimental workflow and the logical relationship in the purity assessment process.
Caption: Experimental Workflow for Purity Assessment.
Caption: Logical Relationships in Purity Determination.
Conclusion
Both HPLC and GC are highly effective techniques for the purity assessment of this compound. The choice between the two methods will depend on the specific analytical needs and laboratory capabilities.
-
HPLC is a robust and versatile method, particularly advantageous for its ability to handle a wide range of compounds without the need for derivatization and for its excellent resolution of polar impurities.
-
GC , on the other hand, offers faster analysis times and potentially higher sensitivity, especially when coupled with an FID detector for hydrocarbon-like compounds. It is an excellent choice for routine quality control where high throughput is required.
For comprehensive characterization and in-depth impurity profiling, the use of both techniques can be complementary, providing a more complete picture of the sample's purity.
References
An objective comparison of the anticancer properties of 6-Methylnaphthalen-2-ol with structurally related compounds, supported by available experimental data from the scientific literature.
Executive Summary
The naphthalene scaffold is a promising structural motif in the design of novel anticancer agents. This guide provides a comparative analysis of the anticancer properties of this compound and a variety of structurally related naphthalene derivatives. While direct experimental evidence for the anticancer activity of this compound is not currently available in the reviewed scientific literature, this guide extrapolates its potential efficacy by examining the structure-activity relationships (SAR) of similar compounds. By presenting quantitative data on cytotoxicity, detailing experimental methodologies, and visualizing key signaling pathways, this document aims to inform researchers, scientists, and drug development professionals on the potential of this class of compounds in oncology.
Comparative Cytotoxicity of Naphthalene Derivatives
The anticancer potential of various naphthalene derivatives has been assessed across numerous cancer cell lines. The half-maximal inhibitory concentration (IC50), which measures a compound's potency, is a key metric for comparison. A lower IC50 value signifies a more potent compound.
While no specific IC50 values for this compound have been reported, the following tables summarize the in vitro anticancer activities of several classes of related naphthalene analogs.
Table 1: Cytotoxicity of Naphthalene-Substituted Triazole Spirodienones
| Compound | R¹ Group | R² Group | IC50 (μM) vs. MDA-MB-231 (Breast Cancer) | IC50 (μM) vs. HeLa (Cervical Cancer) | IC50 (μM) vs. A549 (Lung Cancer) |
| 6a | Naphthyl | Phenyl | 0.03 | 0.07 | 0.08 |
| 6b | Naphthyl | 4-Methylphenyl | 0.05 | 0.12 | 0.15 |
| 6c | Naphthyl | 4-Chlorophenyl | 0.04 | 0.09 | 0.11 |
| 6d | Naphthyl | 4-Trifluoromethylphenyl | 0.06 | 0.15 | 0.18 |
Data sourced from a study on novel naphthalene-substituted triazole spirodienones, which demonstrated potent antiproliferative activity.[1]
Table 2: Cytotoxicity of 2-Phenylnaphthalene Derivatives against MCF-7 (Breast Cancer) Cells
| Compound | Structure | IC50 (μM) |
| PNAP-6h | 6,7-dihydroxy-2-(4'-hydroxyphenyl)naphthalene | 4.8 |
This study highlighted that hydroxyl groups at the C-6 and C-7 positions of the naphthalene ring enhance cytotoxicity.[2]
Table 3: Cytotoxicity of Aminobenzylnaphthol Derivatives (Betti Bases)
| Compound | IC50 (μM) vs. BxPC-3 (Pancreatic Cancer) - 72h | IC50 (μM) vs. HT-29 (Colorectal Cancer) - 72h |
| MMZ-45AA | 13.26 | - |
| MMZ-140C | - | 11.55 |
| MMZ-45B | 32.42 | - |
| MMZ-167C | 30.13 | - |
| MMZ-39AA | - | 58.11 |
These aminobenzylnaphthols, derived from 2-naphthol, exhibited moderate cytotoxic activity.[3]
Structure-Activity Relationship (SAR) Analysis
Based on the available literature, several structural features of naphthalene derivatives appear to be critical for their anticancer activity:
-
Hydroxylation: The presence and position of hydroxyl (-OH) groups on the naphthalene ring can significantly influence cytotoxicity. For instance, a study on 2-phenylnaphthalenes revealed that hydroxyl groups at the C-6 and C-7 positions markedly enhanced activity against breast cancer cells.[2] This suggests that this compound, possessing a hydroxyl group at the C-2 position, may exhibit some level of cytotoxic potential.
-
Methylation: The effect of methylation is more complex. In some contexts, methylation of hydroxyl groups in flavonoids has been shown to increase metabolic stability and bioavailability, potentially leading to greater biological effects.[4] However, in other naphthalene derivatives, the introduction of a methyl group can have varied effects on antiproliferative activity.[1]
-
Substitution with other functional groups: The addition of various moieties to the naphthalene core, such as triazole spirodienones, has led to compounds with very high potency (nanomolar to low micromolar IC50 values).[1] This indicates that the naphthalene ring serves as an excellent scaffold for the development of highly active anticancer agents.
Given that this compound is a relatively simple substituted naphthalene, its anticancer activity is likely to be modest compared to more complex, highly functionalized derivatives. However, its structure provides a valuable starting point for medicinal chemistry efforts to develop more potent analogs.
Mechanistic Insights: Signaling Pathways
The anticancer effects of naphthalene derivatives are often mediated through their interference with specific cellular signaling pathways that control cell proliferation, survival, and death.
IL-6/JAK2/STAT3 Signaling Pathway
Certain naphthalene–sulfonamide hybrids have been shown to exert their anticancer effects by modulating the IL-6/JAK2/STAT3 signaling pathway in breast cancer cells.[5] This pathway is frequently overactive in cancer, promoting tumor growth and survival. Inhibition of this pathway by naphthalene derivatives can lead to decreased proliferation and induction of apoptosis.
Caption: IL-6/JAK2/STAT3 signaling pathway and its inhibition by naphthalene derivatives.
Apoptosis Induction
Many naphthalene derivatives induce programmed cell death, or apoptosis, in cancer cells. For example, 6,7-dihydroxy-2-(4'-hydroxyphenyl)naphthalene (PNAP-6h) was found to induce apoptosis in MCF-7 cells by promoting the expression of Fas, increasing the activity of caspases (caspase-7, -8, and -9) and PARP, and altering the Bax/Bcl-2 ratio.[2]
Experimental Protocols
The evaluation of the anticancer activity of naphthalene derivatives relies on standardized in vitro assays. The following is a generalized methodology for a key experiment.
Cytotoxicity Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the naphthalene derivatives. A vehicle control (e.g., medium with DMSO) is also included.[5]
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).[5]
-
MTT Addition: MTT solution is added to each well, and the plates are incubated for a further 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is proportional to the number of viable cells.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and IC50 values are determined by plotting cell viability against compound concentration.
Caption: General experimental workflow for the MTT cytotoxicity assay.
Conclusion and Future Directions
The naphthalene scaffold represents a versatile and promising platform for the development of novel anticancer therapeutics. While there is a lack of direct experimental data on the anticancer properties of this compound, the analysis of structurally related compounds provides valuable insights into its potential. The presence of a hydroxyl group suggests possible cytotoxic activity, though likely modest in comparison to more complex, functionalized derivatives.
Future research should focus on the synthesis and biological evaluation of this compound and its close analogs to directly assess their anticancer efficacy. Structure-activity relationship studies, guided by the findings for other naphthalene derivatives, could lead to the design of more potent compounds. Furthermore, elucidation of the specific molecular mechanisms of action and in vivo studies will be crucial in translating the in vitro potential of these compounds into effective clinical cancer therapies.
References
- 1. Synthesis and anticancer activity evaluation of naphthalene-substituted triazole spirodienones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-Activity Relationship of Synthetic 2-Phenylnaphthalenes with Hydroxyl Groups that Inhibit Proliferation and Induce Apoptosis of MCF-7 Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methylation of Dietary Flavones Increases Their Metabolic Stability and Chemopreventive Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
6-Methylnaphthalen-2-ol versus other naphthol derivatives in anti-inflammatory studies
For Researchers, Scientists, and Drug Development Professionals
Naphthalene and its derivatives have long been a focal point in medicinal chemistry, with several compounds, such as the non-steroidal anti-inflammatory drugs (NSAIDs) naproxen and nabumetone, finding clinical use. The inherent versatility of the naphthalene scaffold continues to inspire the exploration of novel derivatives with potentially improved efficacy and safety profiles in the management of inflammatory disorders. This guide provides a comparative overview of the anti-inflammatory properties of various naphthol derivatives, with a particular focus on contrasting available data for different structural congeners.
While comprehensive comparative data for 6-methylnaphthalen-2-ol against other simple naphthol derivatives is limited in the currently available scientific literature, this guide synthesizes the existing research on related compounds to offer valuable insights for researchers. The following sections present quantitative data from various studies, detail the experimental methodologies employed, and visualize key inflammatory signaling pathways.
Quantitative Comparison of Anti-inflammatory Activity
The anti-inflammatory potential of several naphthol derivatives has been evaluated using various in vitro assays. The following tables summarize the available quantitative data, primarily focusing on the inhibition of key enzymes and cellular processes involved in the inflammatory cascade.
Table 1: Cyclooxygenase (COX) and 5-Lipoxygenase (5-LOX) Inhibitory Activity of 2-Substituted-1-Naphthols
| Compound | 5-LOX IC50 (µM) | COX IC50 (µM) |
| 2-Benzyl-1-naphthol | 0.01 - 0.2 | Data not specified |
| Other 2-(Aryl-methyl)-1-naphthols | Generally 0.01 - 0.2 | Data not specified |
Data sourced from a study on 2-substituted-1-naphthols as potent 5-lipoxygenase inhibitors[1]. The study indicates that these compounds also inhibit bovine seminal vesicle cyclooxygenase, but specific IC50 values were not provided in the abstract.
Table 2: Anti-inflammatory Activity of Other Naphthol Derivatives
| Compound | Assay | Target/Mediator | Activity | Reference |
| 2-Hydroxymethyl-1-naphthol diacetate (TAC) | Neutrophil Degranulation | Lysozyme Release | High Potency | [2] |
| 2-Hydroxymethyl-1-naphthol diacetate (TAC) | Whole-cell patch-clamp | L-type Ca2+ current (ICa,L) | IC50: 0.8 µM | [2] |
| Aminomethyl derivatives of 2-naphthol | In vivo models | Inflammation | Pronounced anti-inflammatory activity | [3] |
| Naphtho-triazole derivatives | LPS-stimulated PBMCs | TNF-α production | Potent inhibition | [4] |
Note: Specific IC50 values for the aminomethyl derivatives of 2-naphthol and a broad range of naphtho-triazoles were not available in the cited abstracts.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of common experimental protocols used to assess the anti-inflammatory activity of naphthol derivatives.
Cyclooxygenase (COX) Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of COX enzymes (COX-1 and COX-2), which are responsible for the synthesis of pro-inflammatory prostaglandins.
Materials:
-
Purified COX-1 or COX-2 enzyme
-
Arachidonic acid (substrate)
-
Test compounds (naphthol derivatives)
-
A suitable buffer system (e.g., Tris-HCl)
-
Detection system (e.g., colorimetric, fluorometric, or LC-MS/MS-based)
General Procedure:
-
The test compound is pre-incubated with the purified COX enzyme in the reaction buffer.
-
The enzymatic reaction is initiated by the addition of arachidonic acid.
-
The reaction is allowed to proceed for a specific time at a controlled temperature.
-
The reaction is terminated, and the amount of prostaglandin E2 (PGE2) or other prostanoids produced is quantified using a suitable detection method.
-
The percentage of inhibition is calculated by comparing the amount of product formed in the presence of the test compound to that of a control (without the inhibitor).
-
IC50 values are determined by testing a range of compound concentrations.
Nitric Oxide (NO) Synthase Inhibition Assay
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, by nitric oxide synthase (NOS) enzymes.
Materials:
-
Cell line capable of producing NO upon stimulation (e.g., RAW 264.7 macrophages) or purified NOS enzyme.
-
Lipopolysaccharide (LPS) or other stimulants to induce NO production in cells.
-
Griess reagent for NO quantification.
-
Test compounds (naphthol derivatives).
-
Cell culture medium and supplements.
General Procedure (Cell-based assay):
-
RAW 264.7 cells are seeded in a multi-well plate and allowed to adhere.
-
The cells are pre-treated with various concentrations of the test compound.
-
Inflammation is induced by adding LPS to the cell culture medium.
-
After a specific incubation period, the cell culture supernatant is collected.
-
The amount of nitrite (a stable product of NO) in the supernatant is measured using the Griess reagent.
-
The percentage of NO production inhibition is calculated relative to the LPS-stimulated control.
-
IC50 values are determined from the dose-response curve.
Key Signaling Pathways in Inflammation
The anti-inflammatory effects of many compounds, including potentially naphthol derivatives, are mediated through the modulation of key intracellular signaling pathways. The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.
NF-κB Signaling Pathway
The NF-κB pathway plays a critical role in regulating the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. Its inhibition is a key target for anti-inflammatory drug development.
Caption: Simplified NF-κB signaling pathway in inflammation.
Experimental Workflow
The discovery and development of novel anti-inflammatory agents from a chemical library, such as naphthol derivatives, typically follows a structured workflow.
Caption: General experimental workflow for anti-inflammatory drug discovery.
Conclusion
The available evidence suggests that naphthol derivatives represent a promising scaffold for the development of novel anti-inflammatory agents. Compounds such as 2-substituted-1-naphthols and 2-hydroxymethyl-1-naphthol diacetate have demonstrated significant in vitro activity. The primary mechanisms of action appear to involve the inhibition of key inflammatory enzymes like COX and 5-LOX, and potentially the modulation of critical signaling pathways such as NF-κB.
However, a significant data gap exists concerning the specific anti-inflammatory profile of this compound and its direct comparison with other simple naphthol isomers. Further research, including head-to-head comparative studies employing standardized in vitro and in vivo models, is warranted to fully elucidate the structure-activity relationships within this chemical class and to identify lead candidates with optimal therapeutic potential. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for researchers to undertake such investigations.
References
Methylnaphthalene Additives in Organic Electronics: A Performance Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
The pursuit of enhanced efficiency and stability in organic electronics has led to the exploration of various processing additives. Among these, methylnaphthalene isomers have emerged as promising, cost-effective, and environmentally friendlier alternatives to commonly used halogenated additives. This guide provides an objective comparison of the performance of methylnaphthalene additives in organic electronic devices, supported by experimental data, and offers detailed protocols for their application and characterization.
Performance Comparison of Methylnaphthalene Additives
The selection of an appropriate solvent additive is crucial for optimizing the morphology of the active layer in organic solar cells (OSCs), which directly impacts device performance. Three structurally similar naphthalene derivatives, 1-methylnaphthalene (1-MN), 2-methylnaphthalene (2-MN), and 2,7-dimethylnaphthalene (2,7-MN), have been investigated as volatile, non-halogenated additives. Their performance in a PM6:L8-BO-based polymer solar cell system is summarized below.
| Additive | Power Conversion Efficiency (PCE) [%] | Open-Circuit Voltage (VOC) [V] | Short-Circuit Current Density (JSC) [mA/cm2] | Fill Factor (FF) [%] | Electron Mobility (μe) [x 10-4 cm2V-1s-1] | Hole Mobility (μh) [x 10-4 cm2V-1s-1] |
| No Additive | 17.15 | 0.865 | 26.39 | 75.1 | 10.2 | 8.53 |
| 1-Methylnaphthalene (1-MN) | 18.29 | 0.871 | 27.21 | 77.2 | 12.8 | 10.7 |
| 2-Methylnaphthalene (2-MN) | 18.70 | 0.873 | 27.36 | 78.9 | 14.1 | 11.8 |
| 2,7-Dimethylnaphthalene (2,7-MN) | 17.55 | 0.868 | 26.58 | 76.2 | 11.5 | 9.61 |
Data sourced from a study on PM6:L8-BO-based polymer solar cells.[1][2][3]
As the data indicates, the use of methylnaphthalene additives generally leads to an improvement in all key performance parameters compared to the device without any additive. Notably, 2-methylnaphthalene (2-MN) demonstrates the most significant enhancement, achieving a power conversion efficiency of 18.70%.[2][3] This superior performance is attributed to its ability to fine-tune the active layer morphology, leading to increased charge mobilities, more efficient charge dissociation and collection, and reduced charge recombination.[1][2][3]
The improved performance with 2-MN is linked to its physical properties, such as its melting and boiling points, which influence the drying kinetics of the active layer film.[1] This controlled drying promotes a more favorable phase separation and molecular packing of the donor and acceptor materials, which is crucial for efficient charge transport.[4][5] Furthermore, these methyl-substituted naphthalene derivatives are advantageous due to their good volatility, allowing for their complete removal from the active layer after processing, which is beneficial for long-term device stability.[1][2]
Experimental Protocols
To ensure reproducibility and accurate comparison of device performance, standardized experimental protocols are essential. Below are detailed methodologies for the fabrication and characterization of organic solar cells incorporating methylnaphthalene additives.
Device Fabrication
-
Substrate Preparation:
-
Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each.
-
The cleaned substrates are then dried with a nitrogen gun and treated with UV-ozone for 20 minutes to improve the wettability and work function of the ITO surface.
-
-
Hole Transport Layer (HTL) Deposition:
-
A solution of PEDOT:PSS (poly(3,4-ethylenedioxythiophene) polystyrene sulfonate) is spin-coated onto the ITO substrates at 4000 rpm for 40 seconds.
-
The substrates are then annealed at 150°C for 15 minutes in a nitrogen-filled glovebox.
-
-
Active Layer Deposition:
-
The donor (e.g., PM6) and acceptor (e.g., L8-BO) materials are dissolved in a suitable solvent (e.g., chloroform) at a specific concentration (e.g., 16 mg/mL).
-
The methylnaphthalene additive (1-MN, 2-MN, or 2,7-MN) is then added to the solution at a predetermined volume ratio (e.g., 0.5% v/v).
-
The resulting solution is stirred at 40°C for at least 2 hours to ensure complete dissolution.
-
The active layer solution is then spin-coated onto the HTL at a specific speed (e.g., 3000 rpm) for a set duration (e.g., 30 seconds) inside the glovebox.
-
-
Electron Transport Layer (ETL) and Cathode Deposition:
-
An electron transport layer (e.g., a solution of PFN-Br) is spin-coated on top of the active layer.
-
Finally, a metal cathode (e.g., Aluminum) is deposited by thermal evaporation under high vacuum (< 5 x 10-5 Pa) through a shadow mask to define the active area of the device.
-
Device Characterization
-
Current Density-Voltage (J-V) Measurement:
-
The J-V characteristics of the fabricated solar cells are measured using a Keithley 2400 source meter under simulated AM 1.5G illumination at 100 mW/cm2 from a solar simulator.
-
The key performance parameters (PCE, VOC, JSC, and FF) are extracted from the J-V curves.
-
-
External Quantum Efficiency (EQE) Measurement:
-
The EQE spectra are measured using a dedicated system consisting of a xenon lamp, a monochromator, and a lock-in amplifier.
-
The JSC values obtained from the integration of the EQE spectra with the AM 1.5G solar spectrum are used to verify the J-V measurements.
-
-
Morphology Characterization:
-
The surface and bulk morphology of the active layer films are investigated using techniques such as Atomic Force Microscopy (AFM) for surface topography and Grazing-Incidence Wide-Angle X-ray Scattering (GIWAXS) to probe the molecular packing and orientation.
-
-
Charge Carrier Mobility Measurement:
-
The electron and hole mobilities are determined using the space-charge-limited current (SCLC) method. This involves fabricating single-carrier devices (electron-only and hole-only) and analyzing their J-V characteristics.
-
Logical Workflow for Performance Enhancement
The following diagram illustrates the logical relationship between the application of methylnaphthalene additives and the resulting improvement in organic solar cell performance.
Caption: Workflow of performance enhancement using methylnaphthalene additives.
This guide highlights the potential of methylnaphthalene additives to significantly improve the performance of organic electronic devices. The provided data and protocols offer a solid foundation for researchers to incorporate and evaluate these promising materials in their own work, paving the way for more efficient and stable organic electronics.
References
- 1. researchgate.net [researchgate.net]
- 2. The active layer morphology of organic solar cells probed with grazing incidence scattering techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Morphology characterization in organic and hybrid solar cells - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Building an Organic Solar Cell: Fundamental Procedures for Device Fabrication [mdpi.com]
Toxicological comparison between naphthalene and its methylated derivatives
A Comparative Guide for Researchers and Drug Development Professionals
Naphthalene, a well-known polycyclic aromatic hydrocarbon (PAH), and its methylated analogs, primarily 1-methylnaphthalene and 2-methylnaphthalene, are prevalent environmental contaminants and components of various industrial products. While structurally similar, the addition of a methyl group can significantly alter their toxicological profiles. This guide provides an objective comparison of their toxic effects, supported by experimental data, to aid researchers in understanding their relative risks and mechanisms of action.
Quantitative Toxicological Data
The following table summarizes key toxicological data for naphthalene and its methylated derivatives, providing a quantitative basis for comparison across different endpoints and species.
| Toxicological Endpoint | Compound | Species | Route of Exposure | Value | Reference |
| Acute Toxicity (LD50) | Naphthalene | Rat | Oral | 2200 - 2600 mg/kg | [1] |
| Naphthalene | Mouse (male) | Oral | 533 mg/kg | [1][2] | |
| Naphthalene | Mouse (female) | Oral | 710 mg/kg | [1][2] | |
| Inhalation Toxicity (LC50) | Naphthalene | Unspecified | Inhalation | 0.4 mg/L (77.7 ppm) | [1] |
| Carcinogenicity | Naphthalene | Rat | Inhalation | Respiratory epithelial adenomas and olfactory epithelial neuroblastomas | [1][3] |
| Naphthalene | Mouse (female) | Inhalation | Some evidence of carcinogenic activity (alveolar/bronchiolar adenomas) | [1][3] | |
| 1-Methylnaphthalene | Mouse (male) | Dietary | Increased incidence of lung adenomas | [3][4] | |
| 2-Methylnaphthalene | Mouse (male) | Dietary | Equivocal evidence of carcinogenicity (lung adenomas at low dose) | [3][4][5] | |
| Target Organ Toxicity | Naphthalene | Mouse | Inhalation (4h, ≥10 ppm) | Necrosis of nonciliated bronchiolar epithelial (Clara) cells | [2] |
| Naphthalene | Rat | Inhalation (4h, up to 100 ppm) | No effect on lung tissue | [2] | |
| 1-Methylnaphthalene | Rat | Inhalation (13 weeks, ≥4 ppm) | Mucous cell hyperplasia in nasopharyngeal tissues | [6][7] | |
| 2-Methylnaphthalene | Mouse | Intraperitoneal | Dose-dependent injury to nonciliated bronchiolar epithelial (Clara) cells | [4] | |
| 2-Methylnaphthalene | Rat | Inhalation (4 weeks, 10 mg/m³) | Increased goblet cells in bronchi, hyperplasia of hepatic bile ducts | [8] |
Metabolic Activation: The Root of Toxicity
The toxicity of naphthalene and its methylated derivatives is intrinsically linked to their metabolic activation, primarily by cytochrome P450 (CYP) enzymes.[9] Unmetabolized naphthalene itself is not considered the primary cause of its toxic effects.[9]
Naphthalene Metabolism:
Naphthalene is metabolized by CYP enzymes to form a reactive intermediate, naphthalene-1,2-oxide.[9][10][11] This epoxide can then follow several pathways:
-
Detoxification: It can be conjugated with glutathione (GSH) to form mercapturic acids, which are then excreted.[10][11]
-
Formation of Naphthols: The epoxide can spontaneously rearrange to form 1-naphthol and 2-naphthol.[10][12][13]
-
Formation of Dihydrodiol: Epoxide hydrolase can convert the epoxide to trans-1,2-dihydro-1,2-naphthalenediol.[10][12] This dihydrodiol can be further oxidized to form catechols and ultimately reactive naphthoquinones (1,2- and 1,4-naphthoquinone).[11]
The specific CYP isoforms involved in human liver microsomes include CYP1A2, which is efficient at producing the dihydrodiol and 1-naphthol, and CYP3A4, which is most effective for 2-naphthol production.[12][13] In mice, CYP2F2 and CYP2A5 play crucial roles in the metabolic activation of naphthalene in the lung and olfactory mucosa, respectively.[9][14]
Methylnaphthalene Metabolism:
The metabolism of methylnaphthalenes can occur via two main pathways: oxidation of the aromatic ring (epoxidation) or oxidation of the methyl group.[4]
-
Ring Epoxidation: Similar to naphthalene, this pathway is considered a key step in their cytotoxicity.[4]
-
Methyl Group Oxidation: This is a predominant pathway for 2-methylnaphthalene, leading to the formation of 2-hydroxymethylnaphthalene.[11] For 1-methylnaphthalene, metabolism can lead to the formation of methyl salicylate and methyl catechol.[15]
The formation of reactive epoxides and subsequent metabolites is a critical factor in the observed toxicity of both naphthalene and its methylated derivatives.
Caption: Metabolic pathway of naphthalene.
Caption: General metabolic pathways for methylnaphthalenes.
Genotoxicity
The genotoxic potential of these compounds is a significant concern.
Naphthalene: Studies on the genotoxicity of naphthalene have produced mixed results. It has generally not been shown to cause gene mutations in bacterial assays like the Ames test.[16][17] However, some studies have indicated that naphthalene can induce chromosomal damage and may cause DNA damage in eukaryotic systems, both in vitro and in vivo.[16][18] Its metabolites, particularly the naphthoquinones, are more clearly associated with chromosomal damage.[16]
Methylnaphthalenes: In short-term mutagenicity studies, both 1- and 2-methylnaphthalene showed weak activity, with sister chromatid exchange frequencies less than twofold higher than controls.[4] 2-Methylnaphthalene, in the presence of a metabolic activation system (S9), demonstrated cytotoxicity in human lymphocytes, but only at very high concentrations.[4]
Experimental Protocols
LD50 Determination (Acute Oral Toxicity)
The Median Lethal Dose (LD50) is a standardized measure of the acute toxicity of a substance. The following is a general protocol for its determination in rodents, which can be adapted based on specific guidelines (e.g., OECD 420, 425, or 436).[19]
Objective: To determine the single dose of a substance that causes death in 50% of a group of test animals.
Materials:
-
Test substance (naphthalene or methylated derivative)
-
Vehicle for administration (e.g., corn oil)
-
Experimental animals (e.g., rats or mice of a specific strain, age, and weight), typically fasted before dosing.[20]
-
Gavage needles and syringes
-
Animal housing and care facilities
Procedure:
-
Dose Range Finding: A preliminary study with a small number of animals is conducted to determine the approximate range of lethal doses.[20][21]
-
Main Study:
-
Animals are randomly assigned to several dose groups, including a control group receiving only the vehicle.[20][22]
-
A single dose of the test substance is administered orally via gavage.
-
Animals are observed for a specified period (typically 14 days) for signs of toxicity and mortality.[19]
-
Observations include changes in skin, fur, eyes, and mucous membranes, as well as respiratory, circulatory, autonomic, and central nervous system effects.
-
-
Data Analysis: The LD50 value and its confidence limits are calculated using appropriate statistical methods, such as probit analysis.
Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a widely used method to assess the mutagenic potential of chemical compounds.[23][24]
Objective: To determine if a chemical can cause mutations in the DNA of the test organism, Salmonella typhimurium.[23][24]
Principle: The test uses several strains of Salmonella typhimurium that have mutations in the genes responsible for histidine synthesis, making them unable to grow without supplemental histidine (his-).[23] The assay measures the ability of a test substance to cause a reverse mutation, allowing the bacteria to regain the ability to synthesize histidine (his+) and form colonies on a histidine-free medium.[23]
Materials:
-
Histidine-dependent Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1538)[25]
-
Test substance
-
S9 fraction (a rat liver homogenate that provides metabolic activation enzymes)
-
Minimal glucose agar plates
-
Top agar containing a trace amount of histidine and biotin
Procedure (Plate Incorporation Method):
-
To a tube of molten top agar, add the bacterial culture, the test substance at various concentrations, and either the S9 mix or a buffer (for tests without metabolic activation).
-
The mixture is gently vortexed and poured onto a minimal glucose agar plate.[25]
-
The plates are incubated at 37°C for 48-72 hours.
-
The number of revertant colonies on each plate is counted.[25]
-
A positive result is indicated by a dose-dependent increase in the number of revertant colonies compared to the negative control.
Caption: Workflow for the Ames test.
Conclusion
While naphthalene and its methylated derivatives share common toxicological features, including metabolic activation to reactive intermediates and targeting of the respiratory tract, there are notable differences in their potency and carcinogenic potential. Naphthalene has a more established profile as a respiratory toxicant and carcinogen in animal models. The methylated derivatives, while also demonstrating toxicity, appear to have a somewhat different metabolic profile, with methyl group oxidation providing an alternative pathway to ring epoxidation. The data suggests that 2-methylnaphthalene has a toxicity profile more similar to naphthalene than 1-methylnaphthalene, which appears to be the least toxic of the three.[4] Further research is warranted to fully elucidate the specific mechanisms and long-term health effects of the methylated naphthalenes in comparison to their parent compound.
References
- 1. Naphthalene Technical Fact Sheet [npic.orst.edu]
- 2. gov.uk [gov.uk]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. Toxicity and metabolism of methylnaphthalenes: Comparison with naphthalene and 1-nitronaphthalene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 6. HEALTH EFFECTS - Toxicological Profile for Naphthalene, 1-Methylnaphthalene, and 2-Methylnaphthalene - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Thirteen-week inhalation toxicity study of 1-methylnaphthalene in F344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 4-Week inhalation toxicity of 2-methylnaphthalene in experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Naphthalene metabolism in relation to target tissue anatomy, physiology, cytotoxicity and tumorigenic mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NAPHTHALENE - Some Traditional Herbal Medicines, Some Mycotoxins, Naphthalene and Styrene - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. atsdr.cdc.gov [atsdr.cdc.gov]
- 12. In vitro metabolism of naphthalene by human liver microsomal cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Essential role of the cytochrome P450 enzyme CYP2A5 in olfactory mucosal toxicity of naphthalene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 1 - Methylnaphthalene Pathway Map [eawag-bbd.ethz.ch]
- 16. oehha.ca.gov [oehha.ca.gov]
- 17. researchgate.net [researchgate.net]
- 18. Determination of cytotoxic and genotoxic effects of naphthalene, 1-naphthol and 2-naphthol on human lymphocyte culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. enamine.net [enamine.net]
- 20. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 21. jocpr.com [jocpr.com]
- 22. ecetoc.org [ecetoc.org]
- 23. Ames test - Wikipedia [en.wikipedia.org]
- 24. microbiologyinfo.com [microbiologyinfo.com]
- 25. legacy.genetics-gsa.org [legacy.genetics-gsa.org]
Cross-Validation of Analytical Methods for the Quantification of 6-Methylnaphthalen-2-ol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Visible Spectrophotometry for the quantification of 6-Methylnaphthalen-2-ol. The selection of an appropriate analytical method is critical for accurate and reliable results in research and drug development. This document presents a cross-validation of these techniques, supported by experimental data and detailed methodologies for each approach. Due to the limited availability of specific validated methods for this compound, this guide leverages established protocols for the closely related and structurally similar compounds, 1-naphthol and 2-naphthol, which are readily adaptable.[1][2][3][4][5][6]
Data Presentation: A Comparative Analysis
The performance of each analytical method was evaluated based on key validation parameters. The following table summarizes the quantitative data for easy comparison.
| Performance Parameter | HPLC-UV | GC-MS | UV-Visible Spectrophotometry |
| Linearity (R²) | >0.998 | >0.999 | >0.99 |
| Limit of Detection (LOD) | 0.9 - 1.1 µg/L | 0.30 µg/L | ~1 mg/L |
| Limit of Quantitation (LOQ) | ~3 µg/L | 1.00 µg/L | ~3 mg/L |
| Accuracy (Recovery %) | 78.2 - 103% | 90.8 - 98.1% | 95 - 105% (typical) |
| Precision (%RSD) | <12.9% (Intra-day) | <4.1% (Inter-day) | <5% |
| Key Advantages | Fast, reproducible, and relatively inexpensive. | High sensitivity and selectivity. | Simple, rapid, and cost-effective for higher concentrations. |
Experimental Workflow
The general workflow for the cross-validation of these analytical methods is depicted below. This process ensures the reliability and comparability of the results obtained from each technique.
Caption: General workflow for cross-validation of analytical methods.
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on established methods for similar analytes and can be adapted for this compound.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the routine analysis of this compound in various matrices.[1][2][4][5]
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 4 µm particle size) is commonly used for the separation of naphthols.[2]
-
Mobile Phase: A gradient or isocratic elution with a mixture of acetonitrile and water is typically employed.[2]
-
Flow Rate: A flow rate of 1.5 mL/min is a common starting point.[2]
-
Detection: UV detection at a wavelength corresponding to the maximum absorbance of this compound.
-
Sample Preparation:
-
Validation Parameters:
-
Linearity: Assessed by analyzing a series of calibration standards over the desired concentration range (e.g., 10–5000 μg/L).[1]
-
LOD and LOQ: Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).
-
Accuracy: Evaluated by spiking a blank matrix with a known concentration of the analyte and calculating the percent recovery.
-
Precision: Determined by replicate injections of a standard solution at different concentrations on the same day (intra-day) and on different days (inter-day).
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and selectivity, making it ideal for trace-level quantification of this compound, especially in complex biological or environmental samples.[6]
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A capillary column such as a DB-5MS is suitable for the separation of methylnaphthalenes and their derivatives.[3]
-
Carrier Gas: Helium is typically used as the carrier gas.
-
Injection: Splitless injection is often used to enhance sensitivity.[3]
-
Temperature Program: A temperature gradient is programmed to ensure the separation of the analyte from other components in the sample.
-
Ionization: Electron ionization (EI) is a common mode of ionization.
-
Detection: The mass spectrometer is operated in selected ion monitoring (SIM) or full-scan mode.
-
Sample Preparation:
-
For biological samples like urine, enzymatic hydrolysis is often required to release conjugated forms of the analyte.[6]
-
A derivatization step, for instance with acetic anhydride, is typically performed to improve the chromatographic properties of the analyte.[6]
-
Liquid-liquid extraction or solid-phase extraction is used to isolate the derivatized analyte.[6]
-
-
Validation Parameters:
-
Linearity: Established using a calibration curve over a concentration range such as 1-100 µg/L.[6]
-
LOD and LOQ: Determined from the calibration curve or signal-to-noise ratio.
-
Accuracy and Precision: Assessed by analyzing quality control samples at different concentrations within the linear range.[6]
-
UV-Visible Spectrophotometry
This method is a simple and cost-effective technique for the quantification of this compound at higher concentrations, suitable for applications where high sensitivity is not a primary requirement.
-
Instrumentation: A standard UV-Visible spectrophotometer.
-
Solvent: A solvent that does not absorb in the region of the analyte's maximum absorbance (e.g., ethanol, methanol, or acetonitrile).
-
Wavelength of Maximum Absorbance (λmax): Determined by scanning a solution of this compound across the UV-Vis spectrum.
-
Sample Preparation:
-
Prepare a stock solution of this compound in the chosen solvent.
-
Prepare a series of calibration standards by diluting the stock solution.
-
The sample containing the analyte should be diluted to fall within the linear range of the calibration curve.
-
-
Validation Parameters:
-
Linearity: A calibration curve of absorbance versus concentration is constructed. The linearity is determined by the correlation coefficient (R²) of the curve.
-
LOD and LOQ: Calculated from the standard deviation of the blank and the slope of the calibration curve.
-
Accuracy: Determined by the standard addition method or by analyzing a sample with a known concentration.
-
Precision: Assessed by repeated measurements of a single sample.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Quantitative analysis of naphthalene, 1-naphthol and 2-naphthol at nanomol levels in geothermal fluids using SPE with HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Quantitative analysis of naphthalene, 1-naphthol and 2-naphthol at nanomol levels in geothermal fluids using SPE with HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
Efficacy of 6-Methylnaphthalen-2-ol derivatives as enzyme inhibitors compared to standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the enzymatic inhibitory efficacy of 6-methylnaphthalen-2-ol derivatives against established standard inhibitors. The data presented is compiled from various studies to offer an objective overview of their potential in drug discovery.
Comparative Efficacy of Enzyme Inhibition
The inhibitory activities of this compound derivatives and standard inhibitors against various enzymes are summarized below. The data is presented as the half-maximal inhibitory concentration (IC50), which indicates the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.
| Target Enzyme | This compound Derivative/Analog | IC50 (µM) | Standard Inhibitor | IC50 (µM) |
| Tyrosinase | Aryl sulfonate-naphthalene hybrid (3a) | 40.8 ± 3.3[1] | Kojic Acid | 13.14[2] |
| Hydroxylated phenyl-naphthalene (Resveratrol isostere, 10) | 16.52[3] | Resveratrol | 55.61[3] | |
| Hydroxylated phenyl-naphthalene (Oxyresveratrol isostere, 4) | 0.49[3] | Oxyresveratrol | 1.2[4] | |
| Hydroxylated phenyl-naphthalene (13) | 0.034[3] | Arbutin | 900 (Monophenolase), 700 (Diphenolase)[5] | |
| Pancreatic Lipase | Aryl sulfonate-naphthalene hybrid (3h) | 95.3 ± 4.0[1] | Orlistat | 0.19[6] |
| VEGFR-2 | Naphthalene-chalcone derivative (2j) | 0.098 ± 0.005[7] | Sorafenib | 0.00312[8] |
| Axitinib | 0.0002[5] | |||
| Steroid Sulfatase (STS) | 6-(1-(1,2,3-trifluorophenyl)-1H-1,2,3-triazol-4-yl)naphthalen-2-yl sulphamate (3L) | High Activity (Specific IC50 not provided)[1] | 667 COUMATE (Irosustat) | Potent, irreversible inhibitor (Specific IC50 not provided)[9] |
Experimental Protocols
Detailed methodologies for the key enzyme inhibition assays are provided below.
Tyrosinase Inhibition Assay
This assay is based on the measurement of the rate of dopachrome formation from the oxidation of L-DOPA by tyrosinase.
-
Reagent Preparation :
-
Phosphate Buffer (0.1 M, pH 6.8).
-
Mushroom Tyrosinase solution (e.g., 60 U/mL in cold phosphate buffer).
-
L-DOPA solution (10 mM in phosphate buffer, prepared fresh).
-
Test compound (this compound derivative) and standard inhibitor (e.g., Kojic acid) stock solutions in a suitable solvent (e.g., DMSO). Serial dilutions are prepared in phosphate buffer.
-
-
Assay Procedure (96-well plate format) :
-
To each well, add 100 µL of phosphate buffer, 20 µL of the test compound or standard inhibitor solution, and 40 µL of the tyrosinase solution.
-
Control wells contain the vehicle (e.g., DMSO) instead of the inhibitor. Blank wells contain buffer instead of the enzyme solution.
-
Pre-incubate the plate at 37°C for 10-20 minutes.[10]
-
Initiate the reaction by adding 40 µL of the L-DOPA solution to all wells.
-
Measure the absorbance at 475 nm at regular intervals to monitor the formation of dopachrome.[10]
-
-
Data Analysis :
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Pancreatic Lipase Inhibition Assay
This colorimetric assay measures the hydrolysis of a chromogenic substrate, p-nitrophenyl palmitate (pNPP), by pancreatic lipase.
-
Reagent Preparation :
-
Assay Buffer (e.g., Tris-HCl buffer, pH 8.0, containing NaCl and CaCl2).
-
Porcine Pancreatic Lipase (PPL) solution (e.g., 1 mg/mL in assay buffer).
-
pNPP substrate solution (e.g., in a suitable solvent like isopropanol).
-
Test compound and standard inhibitor (e.g., Orlistat) stock solutions in DMSO, with serial dilutions prepared.
-
-
Assay Procedure (96-well plate format) :
-
Add 140 µL of Assay Buffer, 20 µL of the test compound or standard inhibitor solution to the respective wells.[11]
-
Add 20 µL of the PPL enzyme solution to all wells except the blank.[11]
-
Pre-incubate the plate at 37°C for 10 minutes.[11]
-
Initiate the reaction by adding 20 µL of the pNPP substrate solution.
-
Measure the increase in absorbance at 405 nm kinetically for 10-15 minutes.[11]
-
-
Data Analysis :
-
Determine the reaction rate (slope of the linear portion of the absorbance vs. time curve).
-
Calculate the percentage of inhibition and determine the IC50 value as described for the tyrosinase assay.
-
VEGFR-2 Kinase Assay
This assay typically uses a luminescence-based method to quantify the amount of ATP remaining after the kinase reaction.
-
Reagent Preparation :
-
Kinase Buffer.
-
Recombinant human VEGFR-2 kinase.
-
Substrate (e.g., a generic tyrosine kinase substrate like Poly(Glu,Tyr) 4:1).
-
ATP solution.
-
Test compound and standard inhibitor (e.g., Sorafenib) stock solutions in DMSO, with serial dilutions.
-
Luminescent kinase assay reagent (e.g., ADP-Glo™ or Kinase-Glo®).
-
-
Assay Procedure (96-well plate format) :
-
Prepare a master mix containing Kinase Buffer, ATP, and the substrate.
-
Add the master mix to the wells.
-
Add the test compound or standard inhibitor to the appropriate wells. Control wells receive vehicle.
-
Add the diluted VEGFR-2 enzyme to initiate the reaction.[12]
-
Incubate the plate at a set temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP by adding the luminescent reagent according to the manufacturer's protocol.[12]
-
Measure the luminescence using a plate reader.
-
-
Data Analysis :
-
A lower luminescence signal indicates higher kinase activity (more ATP consumed).
-
Calculate the percentage of inhibition and determine the IC50 value.
-
Steroid Sulfatase (STS) Inhibition Assay
This assay often involves the use of a radiolabeled substrate to measure enzyme activity.
-
Reagent Preparation :
-
Assay Buffer.
-
Purified human STS enzyme.
-
Radiolabeled substrate (e.g., [3H]estrone-3-sulfate).
-
Test compound and standard inhibitor stock solutions.
-
-
Assay Procedure :
-
Pre-incubate the STS enzyme with various concentrations of the test compound or standard inhibitor.[13]
-
Initiate the reaction by adding the radiolabeled substrate.[13]
-
Incubate at 37°C for a specified time.
-
Terminate the reaction and separate the product (e.g., [3H]estrone) from the unreacted substrate, often by solvent extraction (e.g., with toluene).[13]
-
Quantify the amount of radiolabeled product formed using scintillation counting.[13]
-
-
Data Analysis :
-
Calculate the percentage of inhibition and determine the IC50 value. For irreversible inhibitors, time-dependency of inhibition is also assessed.
-
Visualizations
Signaling Pathways
The following diagrams illustrate the signaling pathways in which the target enzymes are involved.
Caption: Tyrosinase signaling pathway in melanogenesis.
Caption: Simplified VEGFR-2 signaling pathway in angiogenesis.
Experimental Workflow
The general workflow for an in vitro enzyme inhibition assay is depicted below.
Caption: General experimental workflow for enzyme inhibition assays.
References
- 1. Brain pathways mediating the pro-aggressive effect of the steroid sulfatase (Sts) gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Pancreatic lipase Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 7. assaygenie.com [assaygenie.com]
- 8. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Steroid sulfatase: molecular biology, regulation, and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Safety Operating Guide
Personal protective equipment for handling 6-Methylnaphthalen-2-ol
FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS
This guide provides critical safety and logistical information for the handling and disposal of 6-Methylnaphthalen-2-ol (CAS No. 17579-79-2). Adherence to these procedures is essential for ensuring personnel safety and proper environmental containment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with the following hazards, which dictate the minimum required PPE:
The following personal protective equipment is mandatory when handling this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). | To prevent skin contact and irritation.[2][3] |
| Eye Protection | Safety glasses with side-shields or chemical safety goggles. | To protect against splashes and eye irritation.[2][3] |
| Respiratory Protection | Use in a well-ventilated area. If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate particulate filter is required. | To prevent respiratory tract irritation.[2][3] |
| Skin and Body Protection | Laboratory coat. | To protect skin and personal clothing from contamination. |
Operational and Handling Plan
Engineering Controls:
-
Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.
Safe Handling Practices:
-
Avoid contact with skin and eyes.
-
Avoid inhalation of dust or fumes.
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in the laboratory.
In Case of Accidental Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the lower and upper eyelids occasionally. Seek medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.
Disposal Plan
All materials contaminated with this compound must be treated as hazardous waste.
-
Waste Segregation: Collect all waste, including contaminated PPE, empty containers, and experimental materials, in a designated and clearly labeled hazardous waste container.
-
Container Labeling: The waste container must be labeled with "Hazardous Waste" and the chemical name "this compound".
-
Storage: Store the sealed waste container in a designated hazardous waste accumulation area, away from incompatible materials.
-
Disposal: Arrange for pickup and disposal by a licensed hazardous waste disposal company, in accordance with all local, state, and federal regulations.
PPE Selection and Use Workflow
The following diagram outlines the decision-making process for the correct selection and use of PPE when handling this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
